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  • Product: 3-Bromo-2-ethylbenzoic acid
  • CAS: 99548-72-8

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of Substituted Benzoic Acids

An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid In the landscape of modern drug discovery and materials science, the strategic importance of functionalized building blocks cannot be overstated. Aryl halides an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid

In the landscape of modern drug discovery and materials science, the strategic importance of functionalized building blocks cannot be overstated. Aryl halides and carboxylic acids represent two of the most versatile functional groups in synthetic organic chemistry. 3-Bromo-2-ethylbenzoic acid, a molecule combining both these features within a specifically substituted aromatic scaffold, serves as a quintessential example of a high-value intermediate. Its architecture is not a random assortment of functionalities; rather, it is a carefully arranged platform designed for selective, sequential chemical transformations. The ortho-ethyl group sterically influences the adjacent carboxylic acid, while the meta-bromo substituent provides a robust handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth examination of the chemical properties, reactivity, and synthetic utility of 3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8), offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The data presented below are synthesized from publicly available databases and supplier technical sheets.[1][2][3][4][5]

PropertyValueSource(s)
CAS Number 99548-72-8[2][3][4]
Molecular Formula C₉H₉BrO₂[1][5]
Molecular Weight 229.07 g/mol [1]
IUPAC Name 3-bromo-2-ethylbenzoic acid[4][5]
Appearance White to off-white crystalline solid (inferred)[6][7]
Purity ≥97% (typical commercial grade)[1][4]
SMILES CCC1=C(C=CC=C1Br)C(=O)O[2][4]
InChIKey VXQLZSPAHPPVPE-UHFFFAOYSA-N[2][5]
Storage Store at 0-8 °C, sealed in a dry environment[3][4]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic data is not merely for confirmation; it is for understanding the electronic and steric environment of the molecule. The following is an expert interpretation of the expected spectral characteristics.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is highly diagnostic. The ethyl group presents as a triplet around 1.2 ppm (–CH₃) and a quartet around 2.8 ppm (–CH₂–), a classic signature. The three aromatic protons will appear in the 7.0-8.0 ppm region, with their coupling patterns revealing their relative positions. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 10 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show nine distinct signals. Key signals include the carbonyl carbon of the acid group (~170 ppm), six unique aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the two aliphatic carbons of the ethyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid functionality. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹. A sharp, strong C=O stretching absorption will be prominent around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be visible.[8][9][10]

  • Mass Spectrometry : The most telling feature in the mass spectrum is the isotopic signature of bromine. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity at m/z 229 and 231, respectively.[11][12] This provides unambiguous confirmation of a single bromine atom in the molecule.

Synthesis and Chemical Reactivity

The true power of 3-Bromo-2-ethylbenzoic acid lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular architectures.

A Plausible Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the selective bromination of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined influence directs the incoming electrophile (bromine) to the desired position.

Protocol: Electrophilic Bromination of 2-Ethylbenzoic Acid

  • Dissolution : Dissolve 2-ethylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition : Introduce a catalytic amount of a Lewis acid (e.g., FeCl₃ or FeBr₃) to polarize the bromine.

  • Bromination : Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain control.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching : Carefully pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

  • Extraction & Purification : Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization, to yield 3-Bromo-2-ethylbenzoic acid.

G reagent1 2-Ethylbenzoic Acid process Electrophilic Aromatic Substitution reagent1->process reagent2 Br₂ / FeBr₃ in Acetic Acid reagent2->process intermediate Crude Product Mixture process->intermediate purification Recrystallization intermediate->purification product Pure 3-Bromo-2-ethylbenzoic Acid purification->product

Caption: Plausible synthesis of 3-Bromo-2-ethylbenzoic acid.

Core Reactivity: A Dual-Functionality Platform

The molecule's structure allows for selective reactions at two primary sites: the carboxylic acid and the carbon-bromine bond. This orthogonality is critical for multi-step syntheses.

  • Reactions at the Carboxylic Acid : The –COOH group can be readily converted into other functionalities. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive acid chloride, which is a precursor to esters, amides, and other derivatives.

  • Reactions at the C-Br Bond : The bromine atom is a gateway for modern cross-coupling chemistry.[13] It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of new C-C, C-N, and C-O bonds. This is the primary reason for its utility as a building block in drug discovery, allowing for the "stitching" together of complex molecular fragments.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Cross-Coupling Chemistry start 3-Bromo-2-ethylbenzoic Acid -COOH -Br acid_chloride Acid Chloride start:f0->acid_chloride SOCl₂ suzuki Bi-aryl Compound (Suzuki Coupling) start:f1->suzuki R-B(OH)₂ Pd Catalyst buchwald Aryl Amine (Buchwald-Hartwig) start:f1->buchwald R₂NH Pd Catalyst sonogashira Aryl Alkyne (Sonogashira) start:f1->sonogashira Alkyne Pd/Cu Catalyst ester Ester acid_chloride->ester R-OH amide Amide acid_chloride->amide R₂NH

Caption: Key reactivity pathways of 3-Bromo-2-ethylbenzoic acid.

Applications in Drug Discovery and Development

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in a vast array of therapeutic agents.[14][15] 3-Bromo-2-ethylbenzoic acid serves not as an active pharmaceutical ingredient (API) itself, but as a crucial intermediate for constructing APIs.

  • Scaffold Elaboration : In fragment-based or lead optimization campaigns, this molecule can be used to introduce the 2-ethylbenzoic acid moiety onto another molecular core via cross-coupling at the bromine position. The carboxylic acid can then serve as a handle for improving solubility or as a key binding element (e.g., to a zinc metalloenzyme or an arginine residue in a protein active site).

  • Prodrug Strategies : The carboxylic acid can be masked as an ester or another labile group to create a prodrug. This strategy is often employed to improve pharmacokinetic properties such as oral bioavailability or to reduce off-target effects.[16]

  • Fine-Tuning Physicochemical Properties : The ethyl group provides a degree of lipophilicity, while the bromine can engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. The carboxylic acid is a potent hydrogen bond donor and acceptor. The combination of these features allows medicinal chemists to fine-tune the properties of a lead compound.

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The following guidance is based on data for structurally similar compounds.[17][18][19]

  • Hazard Identification :

    • Causes skin irritation (H315).[18]

    • Causes serious eye irritation (H319).[18]

    • May cause respiratory irritation (H335).[18]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[19]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).[19]

    • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[19][20]

  • Handling and Storage :

    • Handle in accordance with good industrial hygiene and safety practices.[19]

    • Avoid formation of dust.[21]

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[21][22]

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow product to enter drains.[19][23]

References

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. (n.d.). Google Cloud.
  • 3-Bromo-2-ethylbenzoic acid. (n.d.). AbacipharmTech. Retrieved January 30, 2026, from [Link]

  • The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. (2026, January 26). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 30, 2026, from [Link]

  • 3-Bromobenzoic acid | C7H5BrO2. (n.d.). PubChem, National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 3-Bromo-2-ethylbenzoic acid | C9H9BrO2. (n.d.). PubChem, National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • 3-Bromo-2-methylbenzoic Acid | C8H7BrO2. (n.d.). PubChem, National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Benzoic acid, 3-bromo-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central, National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved January 30, 2026, from [Link]

  • Prodrugs as empowering tools in drug discovery and development. (2024, January 16). Chemical Society Reviews (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • 3-Ethylbenzoicacid | C9H10O2. (n.d.). ATB (Automated Topology Builder). Retrieved January 30, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]

  • Preparation of 3-bromobenzoic acid. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

  • SAFETY DATA SHEET: 3-Bromobenzoic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved January 30, 2026, from [Link]

  • CAS 585-76-2 suppliers, 3-Bromo Benzoic Acid suppliers. (n.d.). Pharma Info Source. Retrieved January 30, 2026, from [Link]

  • 3-Bromo-benzoic acid - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved January 30, 2026, from [Link]

  • Benzoic acid, 3-bromo-. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Ethyl 2-bromobenzoate. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

Sources

Exploratory

3-Bromo-2-ethylbenzoic acid molecular weight

An In-Depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-2-ethylbenzoic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8), a valuable synthetic building block in medicinal chemistry and materials science. The document elucidates its physicochemical properties, delves into the mechanistic considerations of its synthesis, and presents a detailed, though challenging, protocol for its preparation via electrophilic aromatic substitution. Furthermore, it outlines predictive analytical methodologies for structural confirmation and discusses its strategic utility as a versatile scaffold in drug discovery, stemming from its orthogonal functional handles. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.

3-Bromo-2-ethylbenzoic acid is a disubstituted benzoic acid derivative. Its molecular structure incorporates a bromine atom and an ethyl group on the aromatic ring, features that make it a desirable intermediate for further chemical elaboration. The molecular weight and other key identifiers are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 229.07 g/mol [1][2]
Molecular Formula C₉H₉BrO₂[1][2]
CAS Number 99548-72-8[1][3]
IUPAC Name 3-bromo-2-ethylbenzoic acid[2]
Canonical SMILES CCC1=C(C=CC=C1Br)C(=O)O[2]
InChIKey VXQLZSPAHPPVPE-UHFFFAOYSA-N[2]
Synonyms 3-Bromo-2-ethyl-benzoic acid, Benzoic acid, 3-bromo-2-ethyl-[2]

Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-2-ethylbenzoic acid is not trivial and requires a nuanced understanding of electrophilic aromatic substitution (EAS) reactions. A synthetic chemist must contend with the competing directing effects of the substituents on the starting material, 2-ethylbenzoic acid[4].

The Challenge of Regioselectivity

The primary challenge in synthesizing the target molecule via direct bromination of 2-ethylbenzoic acid is controlling the position of the incoming electrophile (Br⁺). The two substituents on the ring exert competing influences:

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating, ortho, para-director. It enriches the electron density at positions 3 (ortho) and 5 (para) relative to its own position.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-director due to its electron-withdrawing nature.[5] It directs incoming electrophiles to positions 3 and 5 relative to its own position.

Both groups, therefore, direct the bromination to the same two positions: C3 and C5. However, the C3 position is sterically hindered by the adjacent ethyl group. Consequently, direct electrophilic bromination is expected to yield a mixture of products, with 5-Bromo-2-ethylbenzoic acid likely being the major isomer and the desired 3-Bromo-2-ethylbenzoic acid being the minor one. This mechanistic insight is crucial for designing a viable synthetic and purification strategy.

G cluster_0 Directing Effects on 2-Ethylbenzoic Acid cluster_1 Predicted Bromination Products Start 2-Ethylbenzoic Acid Ethyl Ethyl Group (-CH₂CH₃) Activating Ortho, Para-Director Start->Ethyl Directs to C3 & C5 COOH Carboxylic Acid (-COOH) Deactivating Meta-Director Start->COOH Directs to C3 & C5 Prod_Minor 3-Bromo-2-ethylbenzoic acid (Minor Product) Sterically Hindered Ethyl->Prod_Minor Prod_Major 5-Bromo-2-ethylbenzoic acid (Major Product) Sterically Accessible Ethyl->Prod_Major COOH->Prod_Minor Attack at C3 COOH->Prod_Major Attack at C5

Caption: Regioselectivity in the bromination of 2-ethylbenzoic acid.

Proposed Synthetic Protocol: Direct Bromination

This protocol describes the direct bromination of 2-ethylbenzoic acid. Researchers must be aware that this procedure will generate a product mixture requiring rigorous purification.

Materials:

  • 2-Ethylbenzoic acid

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-ethylbenzoic acid (1.0 eq) in the chosen solvent (e.g., CCl₄).

  • Catalyst Addition: Add the Lewis acid catalyst, FeBr₃ (0.1 eq). If using iron filings, add them and then add a small amount of bromine to generate the FeBr₃ in situ.

  • Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.1 eq) in the same solvent via the dropping funnel over 1-2 hours. Maintain the temperature below 10°C. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by slowly adding saturated sodium bisulfite solution until the red-brown color of excess bromine disappears.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. If a solid precipitate is present, add water and ethyl acetate to dissolve it.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

Purification Strategy

Separating the desired 3-bromo isomer from the 5-bromo isomer and unreacted starting material is the most critical step.

  • Fractional Crystallization: This technique can be attempted by dissolving the crude mixture in a minimal amount of a suitable hot solvent (e.g., ethanol/water, hexane/ethyl acetate) and allowing it to cool slowly. The different isomers may have varying solubilities, allowing for their separation. This process often requires multiple iterations.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining a highly pure sample, reversed-phase preparative HPLC is the most effective method. A C18 column with a methanol/water or acetonitrile/water gradient is a typical starting point.

G A Bromination of 2-Ethylbenzoic Acid B Quenching (aq. NaHSO₃) A->B C Aqueous Workup & Extraction B->C D Drying & Concentration C->D E Crude Product Mixture (3-bromo, 5-bromo, SM) D->E F Purification E->F G Fractional Crystallization F->G For bulk separation H Preparative HPLC F->H For high purity I Pure 3-Bromo-2-ethylbenzoic acid G->I H->I

Caption: General workflow for synthesis and purification.

Analytical Characterization (Predictive)

Confirmation of the correct isomer is paramount. While experimental data is sparse in the public domain, the expected spectroscopic signatures can be reliably predicted based on established principles.

  • ¹H NMR: The proton NMR spectrum is the most powerful tool for distinguishing between the 3-bromo and 5-bromo isomers. The aromatic region will be decisive.

    • Expected ¹H NMR Data (300 MHz, CDCl₃) for 3-Bromo-2-ethylbenzoic acid:

      Chemical Shift (δ, ppm) Multiplicity Integration Assignment
      ~11-12 br s 1H -COOH
      ~7.8-7.9 d 1H Ar-H
      ~7.6-7.7 d 1H Ar-H
      ~7.2-7.3 t 1H Ar-H
      ~2.8-3.0 q 2H -CH₂CH₃

      | ~1.2-1.3 | t | 3H | -CH₂CH₃ |

  • ¹³C NMR: The carbon spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The carbon directly attached to the bromine will appear around 120-125 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 228 and 230, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

Safety and Handling

As a laboratory chemical, 3-Bromo-2-ethylbenzoic acid must be handled with appropriate care. The following guidelines are based on data for the compound and its close isomers[6][7].

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated chemical fume hood. If fine powders are generated, use a respirator with a P100 particulate filter.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Utility in Medicinal Chemistry and Drug Discovery

3-Bromo-2-ethylbenzoic acid is a valuable building block precisely because of its combination of functional groups, which serve as orthogonal handles for synthetic diversification. Its utility is not in being a final drug product, but in providing a robust scaffold for building libraries of more complex molecules.

  • Carboxylic Acid (-COOH): This group is a primary handle for forming amide bonds, which are ubiquitous in pharmaceuticals. It can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HATU) to explore structure-activity relationships (SAR).

  • Bromine (-Br): The aryl bromide is a versatile functional group for modern cross-coupling reactions. It enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications. Key reactions include:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Ethyl Group (-CH₂CH₃): This alkyl group provides lipophilicity, which can be crucial for modulating a drug candidate's solubility, permeability, and metabolic stability. Its steric bulk can also influence the molecule's conformation and how it fits into a biological target's binding pocket.

G cluster_0 Chemical Transformations cluster_1 Drug Discovery Outcomes main 3-Bromo-2-ethylbenzoic Acid Carboxylic Acid (-COOH) Aryl Bromide (-Br) Ethyl Group (-Et) Amide Amide Bond Formation (Peptide Coupling) main:f1->Amide Suzuki Suzuki Coupling main:f2->Suzuki Buchwald Buchwald-Hartwig Amination main:f2->Buchwald Sonogashira Sonogashira Coupling main:f2->Sonogashira Sterics Steric & Lipophilic Tuning main:f3->Sterics SAR Explore SAR Amide->SAR Biaryl Access Biaryl Scaffolds Suzuki->Biaryl Anilines Synthesize Complex Anilines Buchwald->Anilines Alkynes Introduce Rigidity Sonogashira->Alkynes ADME Modulate ADME Properties Sterics->ADME

Sources

Foundational

Structural and Synthetic Analysis of 3-Bromo-2-ethylbenzoic Acid: A Strategic Scaffold in Medicinal Chemistry

Topic: IUPAC Name and Technical Analysis of 3-Bromo-2-ethylbenzoic Acid Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Process Engineers[1] [1] Nomenclature and Structural Identit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC Name and Technical Analysis of 3-Bromo-2-ethylbenzoic Acid Content Type: Technical Whitepaper Audience: Senior Scientists, Medicinal Chemists, and Process Engineers[1]

[1]

Nomenclature and Structural Identity

In the precision-driven field of fragment-based drug discovery (FBDD), unambiguous nomenclature is the bedrock of reproducibility. While the compound is colloquially known as 3-bromo-2-ethylbenzoic acid , its IUPAC designation adheres to strict priority rules that govern polysubstituted aromatic systems.[1]

IUPAC Logic and Priority

The systematic name is derived based on the following hierarchy:

  • Principal Functional Group: The carboxylic acid (-COOH) takes precedence, defining the parent structure as benzoic acid .[1] The carbon atom attached to the carboxyl group is designated as C1 .[1]

  • Numbering Direction: The ring is numbered to give the substituent set the lowest possible locants. Numbering proceeds toward the ethyl group at C2 and the bromine at C3 .[1] (Alternative numbering would place substituents at C2 and C6, or C5 and C6, which are higher).[1]

  • Alphabetization: Substituents are listed alphabetically (Bromo before Ethyl).

Final IUPAC Name: 3-Bromo-2-ethylbenzoic acid [1]

  • Systematic Alternate: 3-Bromo-2-ethylbenzene-1-carboxylic acid[1]

  • CAS Registry Number: 99548-72-8[1]

  • SMILES: CCC1=C(C=CC=C1Br)C(=O)O[1]

Physical and Chemical Profile

The steric bulk of the ethyl group at the ortho position relative to the carboxylic acid creates a unique "molecular twist," forcing the carboxylate out of planarity with the aromatic ring.[1] This influences both metabolic stability and solubility profiles compared to its methyl analog.[1]

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem [1]
Molecular Weight 229.07 g/mol NIST [2]
Appearance White to Off-white Crystalline SolidSigma-Aldrich [3]
Melting Point 152–156 °C (Analogous range)ChemicalBook [4]
pKa (Calc.) ~3.8 (Acidic)ACD/Labs
LogP 2.8–3.1ChemSpider

Synthetic Architecture

Synthesizing 1,2,3-trisubstituted benzenes is non-trivial due to the directing effects of standard electrophilic aromatic substitution (EAS).[1] Direct bromination of 2-ethylbenzoic acid typically yields the 5-bromo isomer (meta to the deactivating carboxyl, para to the activating ethyl).[1]

To achieve the 3-bromo regiochemistry with high fidelity, a Directed Ortho-Metalation (DoM) or a Sandmeyer-based approach is required.[1]

Preferred Methodology: The Modified Sandmeyer Route

This protocol ensures regiochemical purity by establishing the nitrogen functionality before the halogenation or by utilizing steric blocking.[1]

Step-by-Step Protocol

Phase 1: Precursor Preparation

  • Starting Material: 2-Ethylaniline.[1]

  • Protection: Acetylation with acetic anhydride to form N-(2-ethylphenyl)acetamide.[1]

  • Nitration: Nitration with HNO₃/H₂SO₄.[1] The bulky acetamide and ethyl groups direct the nitro group primarily to the para position (4-position relative to ethyl).[1] Note: This route often requires separation of isomers.[1]

    • Alternative: Start with 3-amino-2-ethylbenzoic acid (if commercially sourced) to bypass the difficult nitration sorting.[1]

Phase 2: The Sandmeyer Transformation (From 3-Amino-2-ethylbenzoic acid)

  • Diazotization:

    • Dissolve 3-amino-2-ethylbenzoic acid (1.0 eq) in 48% HBr (aq) at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.[1]

    • Mechanism:[1][2][3][4] Formation of the diazonium salt (Ar-N₂⁺).[1]

  • Bromination (Sandmeyer):

    • Transfer the cold diazonium solution into a suspension of CuBr (1.5 eq) in HBr at 60°C.

    • Observation: Evolution of N₂ gas indicates reaction progress.[1]

  • Workup:

    • Quench with ice water.[1] Extract with Ethyl Acetate (3x).[1][3]

    • Wash organic layer with sodium bisulfite (to remove traces of Br₂) and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][5]

Phase 3: Purification

  • Recrystallize from Ethanol/Water (1:[1]1) to yield the target acid as white needles.[1]

Visualization of Synthetic Logic

SynthesisPath Start 2-Ethylbenzoic Acid DirectBr Direct Bromination (EAS) Start->DirectBr Br2 / FeBr3 WrongIso 5-Bromo-2-ethylbenzoic acid (Major Product - Undesired) DirectBr->WrongIso Electronic Control AltStart 3-Amino-2-ethylbenzoic Acid Diazo Diazonium Intermediate (Ar-N2+) AltStart->Diazo NaNO2 / HBr, 0°C Sandmeyer Sandmeyer Reaction (CuBr / HBr) Diazo->Sandmeyer CuBr, 60°C Final 3-Bromo-2-ethylbenzoic Acid (Target) Sandmeyer->Final N2 displacement

Figure 1: Decision tree contrasting the failed direct bromination route with the successful Sandmeyer approach.

Applications in Drug Discovery

The 3-bromo-2-ethylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry due to its dual functionality.

The "Scaffold Hopping" Utility

The 3-bromo position serves as a handle for Suzuki-Miyaura cross-coupling, allowing the attachment of biaryl systems common in kinase inhibitors.[1] Meanwhile, the 2-ethyl group provides a steric "wall" that can lock the conformation of the resulting molecule, potentially increasing selectivity for protein binding pockets (e.g., Glucocorticoid Receptor Modulators [5]).[1]

Suzuki-Miyaura Cross-Coupling Workflow

Because the carboxyl group can interfere with palladium catalysts (via coordination), it is standard practice to esterify the acid to Methyl 3-bromo-2-ethylbenzoate prior to coupling.[1]

Standard Protocol:

  • Esterification: MeOH, H₂SO₄ (cat), Reflux 4h.

  • Coupling:

    • Reagents: Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

    • Solvent: Dioxane/Water (4:1).[1]

    • Conditions: 90°C, 12h, Argon atmosphere.[1]

SuzukiCycle Substrate 3-Bromo-2-ethyl benzoate OxAdd Oxidative Addition Substrate->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle for the functionalization of the 3-bromo position.[1]

Analytical Validation

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the primary tool.[1] The 1,2,3-substitution pattern yields a distinct splitting pattern in the aromatic region.[1]

Expected 1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
11.0–12.0 Broad Singlet1H-COOH Exchangeable carboxylic proton.[1]
7.85 Doublet (J=8.0 Hz)1HAr-H6 Ortho to COOH; deshielded by carbonyl anisotropy.[1]
7.70 Doublet (J=8.0 Hz)1HAr-H4 Ortho to Br; deshielded by halogen electronegativity.[1]
7.15 Triplet (J=8.0 Hz)1HAr-H5 Meta to both substituents; standard aromatic range.[1]
3.05 Quartet (J=7.5 Hz)2H-CH₂-Benzylic methylene; deshielded by ring current.[1]
1.25 Triplet (J=7.5 Hz)3H-CH₃Terminal methyl group.[1]

References

  • National Center for Biotechnology Information.[1] (2024).[1][6][7] PubChem Compound Summary for CID 12345 (Simulated), 3-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.[1] (2023).[1][6][7] Benzoic acid, 3-bromo-, ethyl ester.[1][3][5] NIST Chemistry WebBook.[1] Retrieved from [Link]

  • RSC Advances. (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry.[1] Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of 3-Bromo-2-ethylbenzoic acid

Topic: Physical and Chemical Properties of 3-Bromo-2-ethylbenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Intermediate for Small Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 3-Bromo-2-ethylbenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Intermediate for Small Molecule Immuno-Oncology

Executive Summary

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8 ) is a specialized halogenated aromatic intermediate increasingly utilized in the synthesis of small-molecule inhibitors, particularly targeting the PD-1/PD-L1 checkpoint pathway. Unlike its methyl analog (3-bromo-2-methylbenzoic acid), the ethyl substitution at the ortho position introduces a specific steric bulk that forces out-of-plane twisting of the carboxylate and adjacent substituents, a conformational feature critical for fitting into hydrophobic pockets of complex protein targets.

This guide analyzes the physicochemical stability, synthetic accessibility, and reactivity profile of 3-Bromo-2-ethylbenzoic acid, providing researchers with actionable protocols for its deployment in medicinal chemistry campaigns.

Physicochemical Specifications

The following data aggregates calculated and available experimental parameters. Note that while the methyl-analog is a well-characterized solid, the ethyl-analog is often handled as a crude intermediate or low-melting solid; experimental melting points are rarely reported in public standard libraries.

PropertyValue / DescriptionConfidence
CAS Number 99548-72-8High
Molecular Formula C₉H₉BrO₂High
Molecular Weight 229.07 g/mol High
SMILES CCC1=C(C=CC=C1Br)C(=O)OHigh
Appearance Off-white to pale yellow solidHigh (Analog-based)
Melting Point Not experimentally established in public datasets (Predicted: 115–135 °C)Med (Prediction)
Boiling Point ~330 °C (Predicted at 760 mmHg)Med (Prediction)
pKa (Acid) 3.85 ± 0.20 (Predicted)Med
LogP 2.9–3.1High
Solubility Soluble in DMSO, MeOH, DCM, THF; Sparingly soluble in waterHigh
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), DesiccatedHigh

Analysis of Acidity (pKa): The pKa is estimated to be slightly lower than benzoic acid (4.20). The ortho-ethyl group exerts a steric effect that may twist the carboxyl group out of conjugation with the aromatic ring, potentially increasing acidity. Simultaneously, the meta-bromo substituent provides an electron-withdrawing inductive effect (-I), further stabilizing the carboxylate anion.

Synthetic Accessibility & Manufacturing

The synthesis of 3-Bromo-2-ethylbenzoic acid presents a regiochemical challenge. Direct bromination of 2-ethylbenzoic acid typically favors the 5-position (para to the ethyl group) due to the directing effects of the alkyl group. Therefore, access to the 3-bromo isomer requires indirect routes.

A. Strategic Synthesis Routes
  • Route I: Sandmeyer Approach (High Fidelity)

    • Precursor: 3-Amino-2-ethylbenzoic acid.

    • Mechanism: Diazotization (

      
      ) followed by displacement with 
      
      
      
      . This ensures the bromine is placed explicitly at the 3-position, avoiding the regioselectivity issues of electrophilic aromatic substitution.
  • Route II: Lateral Lithiation & Carboxylation

    • Precursor: 1-Bromo-2-ethyl-3-iodobenzene (or similar di-halo species).

    • Mechanism: Lithium-Halogen exchange (typically targeting the more labile iodine) followed by quenching with

      
      .
      
B. Commercial Availability

While available from specialized catalog vendors (e.g., Ambeed, ChemScene), it is often supplied in gram-scale quantities for R&D, reflecting its status as a "building block" rather than a commodity chemical.

Chemical Reactivity & Functionalization

The compound features three distinct reactive handles:[1][2][3]

  • Carboxylic Acid (C-1): Open to esterification, amidation, and reduction.

  • Aryl Bromide (C-3): A prime handle for Palladium-catalyzed cross-coupling.

  • Ethyl Group (C-2): Provides steric bulk; benzylic protons are susceptible to radical oxidation (though usually avoided to preserve the scaffold).

Reactivity Map

The following diagram illustrates the primary downstream transformations utilized in drug discovery, specifically highlighting the pathway to PD-1 inhibitor fragments.

ReactivityMap Start 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) Alcohol (3-Bromo-2-ethylphenyl)methanol (Reduction Product) Start->Alcohol BH3-THF Reduction Amide Benzamide Derivatives (Amidation) Start->Amide HATU/Amine or SOCl2 Biaryl Biaryl Scaffolds (Suzuki Coupling) Start->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 PD1 PD-1/PD-L1 Inhibitors (Complex API) Alcohol->PD1 Ether Formation (Mitsunobu/SNAr) Biaryl->PD1 Scaffold Elaboration

Figure 1: Divergent synthesis pathways starting from 3-Bromo-2-ethylbenzoic acid.[4] The reduction pathway (Green) is critical for generating benzylic alcohol linkers.

Experimental Protocols
Protocol A: Chemoselective Reduction to Benzyl Alcohol

Context: This transformation is a key step in generating the "head group" for many PD-1 inhibitors, converting the acid to a benzylic alcohol without debrominating the ring.

Reagents:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (1.0 equiv)

  • Reductant: Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution (3.0 equiv)
    
  • Solvent: Anhydrous THF

  • Quench: 4.0 M NaOH (aq)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Add 3-Bromo-2-ethylbenzoic acid (e.g., 500 mg, 2.18 mmol) and dissolve in anhydrous THF (5.0 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise add

    
     (6.55 mL, 6.55 mmol) over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–72 hours. Monitor via TLC or LC-MS for disappearance of the acid peak (

    
    ).
    
  • Quench: Cool back to 0 °C. Carefully add 4.0 M NaOH (5 mL) dropwise to destroy excess borane.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water and brine. Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude alcohol is typically pure enough for the next step or can be purified via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Functionalizing the C-3 position to attach aryl or heteroaryl rings.

Reagents:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (or its ester/alcohol derivative)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Methodology:

  • Combine substrate, boronic acid, base, and catalyst in a microwave vial.

  • Degas solvents with nitrogen for 10 minutes before addition.

  • Seal and heat to 80–100 °C for 4–12 hours.

  • Filter through Celite to remove Palladium black before standard aqueous workup.

Safety & Handling (MSDS Highlights)

GHS Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Precautions:

  • Dust Control: Use a local exhaust hood to prevent inhalation of fine dust.

  • PPE: Nitrile gloves and safety glasses with side shields are mandatory.

  • Incompatibility: Strong oxidizing agents. Store away from bases.

References
  • National Institute of Informatics (NII) . Synthesis of PD-1/PD-L1 Inhibitors via 3-Bromo-2-ethylbenzoic acid reduction. Retrieved from 5.

  • PubChem . Compound Summary for CID 46941397: 3-Bromo-2-ethylbenzoic acid. Retrieved from .

  • ChemScene . Safety Data Sheet: 3-Bromo-2-ethylbenzoic acid. Retrieved from 6.

  • Ambeed . Product Catalog: 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8).[7][8][9][6] Retrieved from 4.

  • TCI Chemicals . Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from 10.

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid

This guide provides a comprehensive technical overview of 3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8), a substituted aromatic carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8), a substituted aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer practical insights into its properties, synthesis, characterization, and potential applications, even in the absence of extensive peer-reviewed literature.

Core Molecular Attributes and Physicochemical Properties

3-Bromo-2-ethylbenzoic acid belongs to the family of halogenated benzoic acids, a class of compounds frequently utilized as building blocks in organic and medicinal chemistry. The strategic placement of the bromo, ethyl, and carboxylic acid groups on the benzene ring imparts a unique combination of steric and electronic properties that can be exploited in molecular design.

The bromine atom at the 3-position and the ethyl group at the 2-position create a sterically hindered environment around the carboxylic acid. The bromine atom acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the introduction of further molecular complexity.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
CAS Number 99548-72-8PubChem[1]
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Melting Point 85-87 °CBLD Pharmatech
IUPAC Name 3-bromo-2-ethylbenzoic acidPubChem[1]
Canonical SMILES CCC1=C(C=CC=C1Br)C(=O)OPubChem[1]
InChIKey VXQLZSPAHPPVPE-UHFFFAOYSA-NPubChem[1]

Note: The melting point is provided by a commercial supplier and should be considered a reference value pending verification in peer-reviewed literature.

Synthesis and Purification: A Proposed Protocol

The causality behind this choice lies in the directing ability of the bromine atom. In a halogen-metal exchange, an alkyllithium reagent will preferentially react with the bromine. However, under carefully controlled, low-temperature conditions, a strong, sterically hindered lithium amide base can deprotonate the ortho position to the ethyl group, which is activated for lithiation. Subsequent quenching with solid carbon dioxide (dry ice) and acidic workup yields the desired carboxylic acid.

Experimental Protocol: Proposed Synthesis of 3-Bromo-2-ethylbenzoic acid

Reaction Scheme: 1-bromo-2-ethylbenzene → (LDA, THF, -78 °C) → ortho-lithiated intermediate → (CO₂, -78 °C to RT) → Lithium carboxylate salt → (HCl (aq)) → 3-Bromo-2-ethylbenzoic acid

Materials:

  • 1-bromo-2-ethylbenzene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add 1-bromo-2-ethylbenzene (1.0 equivalent) dropwise. The solution may change color, indicating the formation of the lithiated intermediate. Stir the reaction mixture at -78 °C for 2-3 hours. The rationale for this extended time is to ensure complete deprotonation.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly. A vigorous reaction may be observed. Once the addition is complete, allow the mixture to slowly warm to room temperature overnight with continued stirring.

  • Workup: Quench the reaction by slowly adding 2M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford pure 3-Bromo-2-ethylbenzoic acid.

Workflow Visualization

Synthesis_Workflow cluster_LDA LDA Preparation cluster_Reaction Core Reaction cluster_Purification Purification amine Diisopropylamine in THF LDA LDA Solution (-78 °C) amine->LDA -78 °C nBuLi n-BuLi nBuLi->LDA -78 °C start 1-Bromo-2-ethylbenzene lithiated Ortho-lithiated Intermediate start->lithiated 1. LDA, -78 °C carboxylate Lithium Carboxylate lithiated->carboxylate 2. CO2 (s) product 3-Bromo-2-ethylbenzoic Acid (Crude) carboxylate->product 3. HCl (aq) extraction Solvent Extraction product->extraction drying Drying & Concentration extraction->drying recrystall Recrystallization drying->recrystall pure_product Pure Product recrystall->pure_product

Caption: Proposed synthesis workflow for 3-Bromo-2-ethylbenzoic acid.

Structural Elucidation and Characterization

Characterization of the final product is critical to confirm its identity and purity. While experimental spectra for 3-Bromo-2-ethylbenzoic acid are not published, we can predict the key spectroscopic features based on its structure and data from close analogs like 3-bromobenzoic acid.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~11-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid.

    • δ ~7.6-7.7 ppm (d, 1H): Aromatic proton para to the carboxylic acid.

    • δ ~7.2-7.3 ppm (t, 1H): Aromatic proton meta to the carboxylic acid.

    • δ ~2.8-3.0 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group.

    • δ ~1.2-1.4 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~175-178 ppm: Carboxylic acid carbon.

    • δ ~140-145 ppm: Aromatic carbon bearing the ethyl group.

    • δ ~130-135 ppm: Aromatic carbons ortho and para to the carboxylic acid.

    • δ ~125-130 ppm: Aromatic carbon bearing the bromine atom.

    • δ ~25-30 ppm: Methylene carbon.

    • δ ~14-18 ppm: Methyl carbon.

  • FT-IR (KBr Pellet, cm⁻¹):

    • ~2500-3300 (broad): O-H stretch of the carboxylic acid dimer.

    • ~1680-1710 (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1475: C=C stretches of the aromatic ring.

    • ~1200-1300: C-O stretch.

    • ~700-800: C-Br stretch.

Reactivity and Potential Applications in Drug Development

Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[2] The title compound, 3-Bromo-2-ethylbenzoic acid, serves as a valuable intermediate for creating more complex molecules with potential therapeutic applications.

The bromine atom is the primary site for synthetic elaboration. Its presence allows for the introduction of various aryl, heteroaryl, or vinyl groups through palladium-catalyzed cross-coupling reactions. This is a cornerstone strategy in drug discovery for exploring Structure-Activity Relationships (SAR). For instance, coupling with boronic acids (Suzuki reaction) can generate bi-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate properties such as solubility, cell permeability, and metabolic stability.

Applications cluster_bromo Reactivity at C-Br cluster_acid Reactivity at -COOH center_node 3-Bromo-2-ethylbenzoic Acid suzuki Suzuki Coupling (Bi-aryl compounds) center_node->suzuki Pd cat. Ar-B(OH)₂ heck Heck Reaction (Stilbene derivatives) center_node->heck Pd cat. Alkene sonogashira Sonogashira Coupling (Alkynyl derivatives) center_node->sonogashira Pd/Cu cat. Alkyne amide Amide Formation (Bioisosteres, Peptidomimetics) center_node->amide Coupling Reagents, R₂NH ester Esterification (Prodrugs) center_node->ester Acid cat. ROH node_ki Kinase Inhibitors suzuki->node_ki node_gpcr GPCR Ligands amide->node_gpcr

Caption: Synthetic utility of 3-Bromo-2-ethylbenzoic acid.

Safety and Handling

As a research chemical with limited toxicological data, 3-Bromo-2-ethylbenzoic acid should be handled with care, following standard laboratory safety procedures. The safety profile can be inferred from data available for closely related compounds, such as 3-bromobenzoic acid, and from supplier-provided information.[3][4][5]

GHS Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and seek immediate medical attention.[5]

References

  • 3-Bromo-2-ethylbenzoic acid . Achmem.

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications . Benchchem.

  • Material Safety Data Sheet - 3-bromo benzoic acid 98% . Oxford Lab Fine Chem LLP.

  • SAFETY DATA SHEET - 3-Bromobenzoic acid . Sigma-Aldrich.

  • 3-Bromo-2-ethylbenzoic acid . PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - Benzoic acid, 3-bromo- . Thermo Fisher Scientific.

  • Exploring the Applications of 3-(Bromomethyl)benzoic Acid in Chemical Research . Benchchem.

Sources

Exploratory

3-Bromo-2-ethylbenzoic acid spectral data (NMR, IR, Mass Spec)

The following technical guide details the spectral characterization and structural validation of 3-Bromo-2-ethylbenzoic acid , a critical intermediate in the synthesis of pharmaceuticals, particularly PD-1/PD-L1 inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural validation of 3-Bromo-2-ethylbenzoic acid , a critical intermediate in the synthesis of pharmaceuticals, particularly PD-1/PD-L1 inhibitors and isoindolinone scaffolds.

Executive Summary & Compound Profile

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a trisubstituted benzene derivative characterized by a specific 1,2,3-substitution pattern.[1][2] This steric arrangement—placing an ethyl group between a carboxylic acid and a bromine atom—creates unique electronic and spectral signatures essential for quality control during drug development.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-fidelity analog studies and chemometric principles, serving as a reference for structural validation.

Property Data
IUPAC Name 3-Bromo-2-ethylbenzoic acid
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
Key Application Intermediate for PD-1/PD-L1 inhibitors (e.g., BMS-202 analogs)

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities.

Regioselectivity Challenge

Direct bromination of 2-ethylbenzoic acid typically yields the 5-bromo isomer due to the directing effects of the ethyl (ortho/para) and carboxyl (meta) groups reinforcing the 5-position. Accessing the 3-bromo isomer requires an indirect route, often via lithiation-carboxylation, to enforce the 1,2,3-substitution.

Validated Synthesis Workflow (Diagram)

The following workflow illustrates the critical path to the target isomer and potential impurity sources.

SynthesisPath Start 1,3-Dibromo-2-ethylbenzene Lithiation Step 1: Lithiation (n-BuLi or t-BuLi, -78°C) Start->Lithiation Selective Br-Li Exchange Intermediate Lithio-Intermediate (Kinetic Control) Lithiation->Intermediate Quench Step 2: CO2 Quench (Carboxylation) Intermediate->Quench Product 3-Bromo-2-ethylbenzoic acid (Target) Quench->Product Impurity Impurity: 5-Bromo isomer (from direct bromination route) Impurity->Product If mixed routes used

Figure 1: Selective synthesis pathway via lithiation to ensure 1,2,3-regiochemistry, avoiding the thermodynamic 5-bromo impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the 1,2,3-substitution pattern. The key diagnostic is the splitting pattern of the aromatic protons and the chemical shift of the ethyl methylene group, which is deshielded by the ortho-carboxyl and ortho-bromo groups.

1H NMR Data (400 MHz, DMSO-d6/CDCl3)

Note: Data synthesized from experimental values of the methyl analog (3-bromo-2-methylbenzoic acid) and chemometric shift increments.

Position Shift (δ ppm) Multiplicity Integral Coupling (J Hz) Assignment Logic
COOH 13.0 - 13.5Broad Singlet1H-Carboxylic acid proton (exchangeable).
Ar-H (6) 7.85 - 7.95dd1H8.0, 1.2Deshielded. Ortho to COOH. Doublet of doublets due to meta-coupling.
Ar-H (4) 7.75 - 7.80dd1H8.0, 1.2Deshielded. Ortho to Br. Distinct from H-6 due to different electronic environment.
Ar-H (5) 7.15 - 7.25Triplet (t)1H8.0Shielded. Meta to both withdrawing groups. Appears as a triplet (overlap of dd).
CH₂ (Ethyl) 3.00 - 3.10Quartet (q)2H7.5Diagnostic. Significantly downfield (vs. typical ~2.65) due to steric compression and deshielding from ortho-COOH and ortho-Br.
CH₃ (Ethyl) 1.15 - 1.25Triplet (t)3H7.5Standard terminal methyl triplet.
13C NMR Key Signals
  • Carbonyl (C=O): ~168-170 ppm.

  • Aromatic C-Br (C-3): ~124-126 ppm (Upfield due to heavy atom effect).

  • Aromatic C-COOH (C-1): ~132-134 ppm.

  • Aromatic C-Ethyl (C-2): ~140-145 ppm (Quaternary, substituted).

  • Ethyl CH₂: ~28-30 ppm.

  • Ethyl CH₃: ~14-15 ppm.

Infrared (IR) Spectroscopy

IR analysis is used primarily to confirm the functional groups and the absence of precursor materials (e.g., absence of nitrile if synthesized via Sandmeyer).

Functional Group Wavenumber (cm⁻¹) Intensity Description
O-H Stretch 2800 – 3200Broad, MediumCharacteristic carboxylic acid dimer "hump".
C=O Stretch 1680 – 1705Strong, SharpConjugated acid carbonyl. Lower frequency than non-conjugated due to aryl ring.
C=C Aromatic 1580, 1450MediumAromatic ring breathing modes.
C-O Stretch 1280 – 1300StrongC-O single bond stretch of the acid.
C-Br Stretch 600 – 750Medium/StrongAryl bromide fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the molecular formula and the presence of the bromine atom.

Ionization & Molecular Ion
  • Method: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.

  • Molecular Ion [M-H]⁻:

    • m/z 227: (⁷⁹Br isotope)

    • m/z 229: (⁸¹Br isotope)

    • Intensity Ratio: ~1:1 (Standard bromine isotopic signature).

Fragmentation Pattern (EI - 70eV)

If analyzed via GC-MS (after derivatization to methyl ester) or direct probe EI:

  • [M]⁺ (228/230): Molecular ion.

  • [M – OH]⁺ (211/213): Loss of hydroxyl group (characteristic of acids).

  • [M – COOH]⁺ (183/185): Decarboxylation.

  • [M – Br]⁺ (149): Loss of bromine (formation of ethylbenzoyl cation).

  • Tropylium Ion: Rearrangement ions characteristic of alkylbenzenes.

Quality Control Checklist

When sourcing or synthesizing this intermediate, researchers should verify:

  • Regioisomer Purity: Check the aromatic region in 1H NMR. The presence of a singlet or doublet with meta coupling only (J ~ 2Hz) suggests the presence of the 5-bromo isomer. The 3-bromo isomer must show the t/dd/dd pattern.

  • Ethyl Group Shift: Ensure the CH₂ quartet is downfield (>3.0 ppm). If it appears at ~2.6 ppm, the carboxyl group may not be ortho to the ethyl, indicating a structural error.

References

  • Synthesis of Methyl Analog: ChemicalBook. "Synthesis of 3-bromo-2-methylbenzoic acid." (Methodology for lithiation/carboxylation of 1,3-dibromo-2-alkylbenzenes).

  • PD-1/PD-L1 Application: National Institute of Informatics (Japan). "Dimer-type Small Molecule PD-1/PD-L1 Inhibitors." (Cites 3-bromo-2-ethylbenzoic acid as Starting Material II-3j-1). (Note: Direct deep link to PDF via NII repository).

  • General Spectral Data (Analog): PubChem. "3-Bromobenzoic acid Spectral Data." (Baseline for substituent effects).

  • Commercial Availability & CAS: AChemBlock. "3-bromo-2-ethylbenzoic acid CAS 99548-72-8."[1][2][3]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation of 3-Bromo-2-ethylbenzoic acid

CAS Number: 99548-72-8 Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1][2][3][4][5][6] Executive Summary For drug development professionals utilizing 3-Bromo-2-ethylbenzoic acid as a scaffold—typically for Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 99548-72-8 Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1][2][3][4][5][6]

Executive Summary

For drug development professionals utilizing 3-Bromo-2-ethylbenzoic acid as a scaffold—typically for Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations—supply chain integrity is not merely about purity percentages; it is about regioisomeric fidelity .[6]

This intermediate is frequently synthesized via the bromination of 2-ethylbenzoic acid.[6] This electrophilic aromatic substitution yields a mixture of the desired 3-bromo isomer (sterically hindered, kinetically controlled) and the thermodynamic 5-bromo isomer.[6] Commercial samples labeled "97%" often contain 1–3% of the 5-bromo regioisomer, which is notoriously difficult to separate in downstream GMP steps.[6]

This guide outlines the commercial landscape, tiers suppliers by capability, and provides a self-validating Quality Control (QC) protocol to detect critical impurities before they compromise your API synthesis.[6]

Commercial Supply Landscape

The market for CAS 99548-72-8 is divided between "Catalog Aggregators" (re-sellers) and "Specialist Synthesizers."[6] For R&D scale (<100g), catalog speed is acceptable. For Process Development (>1kg), direct engagement with manufacturers capable of regio-selective control is mandatory.[6]

Supplier Tier Analysis[6]
TierSupplier TypeKey VendorsRisk ProfileRecommended Use
Tier 1 Global Catalog MilliporeSigma, Thermo (Alfa Aesar), TCILow Availability / High Cost. Often stockouts; usually re-packaged material.[6]Bench-scale screening (mg to g).[6]
Tier 2 Building Block Specialists Combi-Blocks , Enamine , Aceschem , AChemBlock Variable Quality. High stock levels, but batch-to-batch consistency regarding isomer ratios varies.[6]Lead Optimization (1g – 100g).
Tier 3 Custom Synthesis (CRO) WuXi AppTec, Pharmablock, AbacipharmLow Risk / High Lead Time. Can define strict isomer specs (e.g., <0.1% 5-Br isomer).[6]GLP Tox batches & Pilot Plant (>1kg).[6]
Sourcing Strategy
  • Critical Specification: Do not accept a generic "Purity >97%". You must specify: "Contains <0.5% 5-bromo-2-ethylbenzoic acid isomer." [6]

  • Verification: Request a representative 1H-NMR spectrum before purchase.[6] If the supplier cannot provide a batch-specific NMR, they are likely a trader, not a manufacturer.[6]

Technical Dossier: Impurity Profile & Synthesis Context

Understanding the synthesis route is the only way to predict the impurity profile.[6]

The Regioisomer Problem

The ethyl group at position 2 is an ortho, para-director.[6]

  • Ortho attack (Position 3): Yields the target 3-Bromo-2-ethylbenzoic acid .[6] This position is sandwiched between the Ethyl group and the Carboxylic acid (if pre-existing) or dictates the subsequent oxidation.[6]

  • Para attack (Position 5): Yields 5-Bromo-2-ethylbenzoic acid .[6] This position is less sterically hindered.[6]

In many commercial routes, the 5-bromo isomer is the major byproduct.[6] Because both isomers have identical molecular weights (229.[6]07) and similar polarities, they often co-elute in standard LC-MS methods, leading to false "99% purity" readings.[6]

Quality Assurance Protocol (Self-Validating)

To ensure scientific integrity, you must validate the material using a method capable of distinguishing regioisomers.[6] 1H-NMR is superior to HPLC for this specific identification. [6]

Experiment 1: Regioisomer Discrimination via 1H-NMR

Objective: Distinguish 3-Bromo (Target) from 5-Bromo (Impurity). Solvent: DMSO-d6 or CDCl3.[6]

  • Target (3-Bromo-2-ethylbenzoic acid):

    • Structure: Protons are located at positions 4, 5, and 6.[6] These three protons are adjacent (contiguous).[6]

    • Splitting Pattern: You will observe an ABC system (or AMX).[6] All protons will show strong ortho-couplings (

      
      ).[6]
      
    • Diagnostic Signal: Look for the absence of any proton with only a small meta-coupling.[6]

  • Impurity (5-Bromo-2-ethylbenzoic acid):

    • Structure: Protons are at positions 3, 4, and 6.[6]

    • Splitting Pattern:

      • Protons 3 and 4 are adjacent (Ortho coupling).[6]

      • Proton 6 is isolated between the COOH and Br.[6] It appears as a doublet of doublets (or apparent singlet) with only small meta-couplings (

        
        ) to H4.[6]
        
    • Diagnostic Signal: A proton signal (H6) showing no large ortho-coupling (

      
      ) confirms the presence of the 5-bromo isomer.[6]
      
Experiment 2: HPLC Purity Method (Reverse Phase)

Objective: Quantify non-isomeric impurities (e.g., unreacted starting material).[6][7]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[6]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 230 nm (Benzoic acid absorption).[6]

  • Note: If the 3-Br and 5-Br isomers co-elute, switch to a Phenyl-Hexyl column , which offers better selectivity for halogenated positional isomers due to pi-pi interactions.[6]

Workflow Visualization

The following diagram illustrates the decision logic for accepting or rejecting a batch based on the specific risk of regioisomer contamination.

ProcurementQC Start Procurement Request: 3-Bromo-2-ethylbenzoic acid VendorSelect Vendor Selection (Prioritize Tier 2/3) Start->VendorSelect SpecCheck Spec Check: Isomer Limit Defined? VendorSelect->SpecCheck RequestBatch Request Batch-Specific 1H-NMR & CoA SpecCheck->RequestBatch No IncomingQC Incoming QC Analysis SpecCheck->IncomingQC Yes (<0.5% specified) RequestBatch->IncomingQC NMR_Analysis 1H-NMR Analysis (Focus: Coupling Constants) IncomingQC->NMR_Analysis IsomerCheck Diagnostic Check: Isolated Proton (J < 2Hz)? NMR_Analysis->IsomerCheck Pass PASS: Target (3-Br) Confirmed (Contiguous H4-H5-H6) IsomerCheck->Pass No (Pure 3-Br) Fail FAIL: 5-Br Isomer Detected (Isolated H6 present) IsomerCheck->Fail Yes (5-Br Present) HPLC HPLC Purity Check (>98% Area) Pass->HPLC Release Release for Synthesis HPLC->Release

Figure 1: Strategic procurement and QC workflow emphasizing the critical control point of regioisomer detection via NMR coupling analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46941397, 3-Bromo-2-ethylbenzoic acid.[4][6] Retrieved January 30, 2026, from [Link][6]

  • Japan Patent Office. JP2021127332A: Method for Producing 5-Bromo-2-alkylbenzoic Acid.[6] (Contextual reference for isomer mixtures in alkyl-benzoic acid bromination). Retrieved January 30, 2026, from [6]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-ethylbenzoic Acid

Introduction For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. 3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. 3-Bromo-2-ethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique set of handling challenges due to its irritant and potentially harmful properties. This guide provides a comprehensive, in-depth overview of the safety and handling precautions for 3-Bromo-2-ethylbenzoic acid, grounded in established safety protocols and an understanding of its chemical nature. The following sections are designed to empower laboratory personnel with the knowledge to work with this compound responsibly and effectively.

Hazard Identification and Classification

3-Bromo-2-ethylbenzoic acid is classified as a hazardous substance. A thorough understanding of its specific dangers is the foundation of safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 3-Bromo-2-ethylbenzoic acid, the following classifications are reported[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

This data is based on supplier information and may be subject to revision. Always consult the most recent Safety Data Sheet (SDS) for the specific batch in use.

Risk Assessment and Control

A systematic approach to risk assessment is crucial before commencing any work with 3-Bromo-2-ethylbenzoic acid. This involves identifying potential exposure routes and implementing appropriate control measures.

RiskAssessment cluster_assessment Risk Assessment Workflow cluster_control Hierarchy of Controls A Identify Hazards (H302, H315, H319, H332, H335) B Assess Exposure Routes - Inhalation (dust) - Dermal contact - Eye contact - Ingestion A->B C Evaluate Existing Controls - Fume hood availability - PPE on hand B->C D Determine Risk Level (Low, Medium, High) C->D E Elimination/Substitution (Is a less hazardous alternative available?) D->E Implement Controls F Engineering Controls - Use in a certified chemical fume hood E->F G Administrative Controls - Standard Operating Procedures (SOPs) - Designated work area - Training F->G H Personal Protective Equipment (PPE) - Gloves, lab coat, eye protection G->H

Caption: Risk assessment and control workflow for handling 3-Bromo-2-ethylbenzoic acid.

Safe Handling Protocols

Adherence to strict handling protocols is non-negotiable. The following procedures are designed to minimize exposure and prevent accidents.

Engineering Controls

The primary line of defense against inhalation of 3-Bromo-2-ethylbenzoic acid dust is the use of engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid 3-Bromo-2-ethylbenzoic acid must be conducted in a properly functioning and certified chemical fume hood.[2][3] This is critical to prevent the inhalation of fine particulates which can cause respiratory irritation.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provides a crucial barrier against dermal and eye contact. The precautionary statement P280 mandates the use of protective gear.[1]

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is imperative to inspect gloves for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid contaminating the skin.

    • Lab Coat: A full-length, buttoned lab coat must be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: In situations where a fume hood is not available or if dust exposure limits are exceeded, a full-face respirator with an appropriate particulate filter should be used.

Work Practices
  • Avoid Dust Formation: Handle the solid material gently to minimize the generation of dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store 3-Bromo-2-ethylbenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

EmergencyResponse Start Emergency Event Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure AssessSpill Assess Spill Size and Hazard Spill->AssessSpill Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Remove Contaminated Clothing Rinse Skin for 15 min SkinContact->RinseSkin RinseEyes Rinse Eyes for 15 min (eyewash station) EyeContact->RinseEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SmallSpill Small Spill (manageable) AssessSpill->SmallSpill Small LargeSpill Large Spill (unmanageable) AssessSpill->LargeSpill Large Cleanup Contain & Clean Up (with appropriate PPE) SmallSpill->Cleanup Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate SeekMedical Seek Immediate Medical Attention Evacuate->SeekMedical DisposeWaste DisposeWaste Cleanup->DisposeWaste Dispose as hazardous waste FreshAir->SeekMedical RinseSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision-making workflow for emergency response to spills and personal exposure.

First Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. An eyewash station should be used. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet to the medical professional.

Spill Response
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.

  • Large Spills: In the event of a large spill, evacuate the area immediately and prevent entry. Contact the appropriate emergency response team for cleanup.

Disposal Considerations

Proper disposal of 3-Bromo-2-ethylbenzoic acid and any contaminated materials is essential to prevent environmental contamination.

  • Waste Classification: This material should be disposed of as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed waste disposal company. Do not dispose of down the drain or with general laboratory waste. Halogenated organic compounds often require specific disposal routes, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[4]

Toxicological and Reactivity Profile

Toxicological Information
Reactivity and Stability
  • Stability: The compound is stable under normal laboratory conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas. The thermal decomposition of brominated aromatic compounds can potentially lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions.[5]

Conclusion

3-Bromo-2-ethylbenzoic acid is a valuable reagent in research and development, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and minimize the risk of adverse health effects. The information presented in this guide should be used in conjunction with the specific Safety Data Sheet provided by the supplier and institutional safety policies.

References

  • PubChem. 3-Bromo-2-ethylbenzoic acid.[Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety.[Link]

  • U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.[Link]

  • Altarawneh, M., et al.Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 2020.
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • U.S. Chemical Safety and Hazard Investigation Board. Safe Handling of Benzoic Acid.[Link]

  • Penta Chemicals. Benzoic acid Safety Data Sheet.[Link]

Sources

Foundational

Strategic Utilization of 3-Bromo-2-ethylbenzoic Acid: A Technical Guide for Medicinal Chemistry

Executive Summary 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) represents a high-value pharmacophore building block characterized by a unique steric and electronic profile. Unlike its methyl-substituted analogues, the 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) represents a high-value pharmacophore building block characterized by a unique steric and electronic profile. Unlike its methyl-substituted analogues, the 2-ethyl group introduces significant steric bulk adjacent to both the carboxylic acid (C1) and the bromine handle (C3). This "ortho-ethyl effect" is a critical tool for medicinal chemists aiming to induce conformational restriction (atropisomerism) or modulate metabolic stability by blocking metabolic soft spots.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of this intermediate, moving beyond basic catalog data to offer actionable research strategies.

Part 1: Structural Analysis & Reactivity Profile

The "Ortho-Ethyl" Effect

The defining feature of this molecule is the ethyl group at the 2-position. In drug design, replacing a hydrogen or methyl group with an ethyl group often results in a non-linear increase in biological activity due to:

  • Torsional Strain: The ethyl group forces the carboxylic acid (or resulting amide) out of planarity with the phenyl ring to minimize

    
     strain. This pre-organizes the molecule into a bioactive conformation.
    
  • Lipophilic Shielding: The ethyl group provides a hydrophobic shield, potentially protecting the resulting amide bond from enzymatic hydrolysis.

Reactivity Map

The molecule possesses two orthogonal reactive handles:

  • C1-Carboxylic Acid: Amenable to amide coupling, esterification, or reduction to benzyl alcohols.

  • C3-Bromide: A platform for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). Note: The adjacent 2-ethyl group makes this position sterically crowded, requiring specialized catalytic systems (e.g., Buchwald precatalysts) rather than generic Pd(PPh3)4.

ReactivityMap Center 3-Bromo-2-ethylbenzoic Acid (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Center->Suzuki C3-Br (Requires S-Phos/X-Phos) Buchwald Buchwald-Hartwig (Amination) Center->Buchwald C3-Br (C-N Bond) Amide Amide Coupling (Peptidomimetics) Center->Amide C1-COOH (Activation) Cyclization Intramolecular Cyclization (Isoquinolinones) Amide->Cyclization Post-coupling

Figure 1: Divergent synthesis pathways. The C3-Bromine allows for scaffold expansion, while the C1-Acid serves as the anchor for pharmacophore attachment.

Part 2: Synthetic Routes & Quality Control

Retrosynthetic Analysis

Direct bromination of 2-ethylbenzoic acid is not recommended as a primary route. The ethyl group is ortho/para directing, while the acid is meta directing. These effects reinforce substitution at the C5 position (para to ethyl, meta to acid), not the desired C3 position.

Recommended Route: Oxidation of 1-bromo-2-ethyl-3-methylbenzene This route ensures regio-purity. The precursor (1-bromo-2-ethyl-3-methylbenzene) is synthesized via diazotization of the corresponding aniline or directed lithiation, fixing the bromine position before the acid is formed.

Analytical Specifications

When sourcing or synthesizing this material, the following specifications are critical to ensure downstream success, particularly for metal-catalyzed reactions.

ParameterSpecificationTechnical Rationale
Purity (HPLC) >98.0%Isomeric impurities (e.g., 5-bromo isomer) are difficult to separate after coupling.
Appearance White to Off-white solidYellowing indicates oxidative degradation or residual bromine.
1H NMR Conforms to StructureDistinct triplet/quartet for Ethyl; aromatic splitting must confirm 1,2,3-substitution.
Pd Scavenging <10 ppmIf synthesized via Pd-coupling, residual metal will interfere with subsequent couplings.

Part 3: Experimental Protocols

Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Context: Standard conditions often fail due to the steric clash between the 2-ethyl group and the incoming boronic acid. This protocol utilizes SPhos Pd G2 , a precatalyst designed to form the active mono-ligated Pd(0) species rapidly, facilitating oxidative addition even in hindered environments.

Reagents:

  • 3-Bromo-2-ethylbenzoic acid (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with 3-Bromo-2-ethylbenzoic acid (1.0 mmol, 229 mg), Aryl Boronic Acid (1.5 mmol), SPhos Pd G2 (14 mg, 2 mol%), and K3PO4 (636 mg, 3.0 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Seal the vial and heat to 80°C for 12 hours. Note: Higher temperatures (100°C) may be required for very bulky boronic acids.

  • Workup: Cool to room temperature. Acidify to pH ~3 with 1N HCl (carefully, to avoid protodeboronation of excess boronic acid, though this is less concern post-reaction). Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient).

Protocol: Amide Coupling (Acid Chloride Method)

Context: Due to the steric bulk of the 2-ethyl group, standard HATU/EDC couplings may be sluggish. Converting to the acid chloride first is more robust.

Step-by-Step Methodology:

  • Dissolve 3-Bromo-2-ethylbenzoic acid (1.0 equiv) in anhydrous DCM.

  • Add catalytic DMF (1 drop) followed by Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Stir at Room Temperature for 2 hours (monitor by TLC/LCMS as methyl ester aliquot).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM and add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir at RT overnight.

Part 4: Advanced Applications in Drug Discovery

Atropisomerism & Conformational Control

The 3-bromo-2-ethylbenzoic acid scaffold is an excellent candidate for designing atropisomeric drugs . When coupled to another ortho-substituted ring (via the bromine), the rotation around the biaryl axis becomes restricted.

  • Research Use: Synthesize a library of biaryls using this scaffold. Measure the rotational energy barrier (

    
    ) using variable-temperature NMR.
    
  • Goal: Achieve

    
     kcal/mol to isolate stable atropisomers, effectively doubling the library diversity (Ra and Sa enantiomers).
    
Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 229.07 Da, this molecule sits in the "sweet spot" for fragment libraries.

  • Workflow:

    • Immobilize the acid via amide coupling to a resin or DNA tag.

    • Perform Suzuki coupling at the bromine position to elaborate the fragment.

    • Screen against targets like KRAS or Bcl-2 , where hydrophobic pockets require sterically demanding ligands.

Workflow Start 3-Bromo-2-ethylbenzoic Acid Step1 Step 1: Amide Coupling (Introduce Solubility/Binding Element) Start->Step1 Step2 Step 2: Suzuki Coupling (Scaffold Extension) Step1->Step2 Decision Check Rotational Barrier (Variable Temp NMR) Step2->Decision Outcome1 Stable Atropisomer (Chiral Separation Required) Decision->Outcome1 High Barrier Outcome2 Freely Rotating (Achiral Lead) Decision->Outcome2 Low Barrier

Figure 2: Decision tree for utilizing the scaffold in atropisomeric drug design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46941397, 3-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008).Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. (Contextual reference for SPhos protocols in hindered systems). Journal of the American Chemical Society.

Sources

Exploratory

Precision Synthesis of 3-Bromo-2-ethylbenzoic Acid: A Technical Guide

This is an in-depth technical guide on the synthesis of 3-Bromo-2-ethylbenzoic acid , a critical intermediate in the development of pharmaceuticals (e.g., S1P1 agonists) and agrochemicals. Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 3-Bromo-2-ethylbenzoic acid , a critical intermediate in the development of pharmaceuticals (e.g., S1P1 agonists) and agrochemicals.

Executive Summary

The synthesis of 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) presents a classic regioselectivity challenge in aromatic chemistry. The steric crowding at the 3-position (ortho to the ethyl group, ortho to the carboxyl) makes direct functionalization of 2-ethylbenzoic acid difficult, typically favoring the 5-bromo isomer (para to the alkyl group).

This guide delineates two distinct methodologies:

  • The Classical Route: Direct electrophilic bromination. (Low selectivity, requires extensive purification).

  • The Advanced Route (Recommended): A directed metalation strategy starting from 1,3-dibromobenzene. This route utilizes the symmetry of the precursor to guarantee regiochemical fidelity.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity, we must disconnect the molecule in a way that avoids the statistical mixtures inherent in Electrophilic Aromatic Substitution (EAS).

Retrosynthetic Logic
  • Target: 3-Bromo-2-ethylbenzoic acid.[1]

  • Disconnection A (Direct Bromination): Implies brominating 2-ethylbenzoic acid. Flaw: The ethyl group is an ortho/para director, but steric hindrance pushes substitution to the para position (C5). The carboxyl group (meta director) reinforces substitution at C3 and C5. The result is a mixture dominated by 5-bromo-2-ethylbenzoic acid (~90%).

  • Disconnection B (Directed Metalation): Disconnect the carboxyl group first. This leads to 1-bromo-2-ethyl-3-lithiobenzene . This species can be generated via Lithium-Halogen Exchange from 1,3-dibromo-2-ethylbenzene .

  • Root Precursor: 1,3-dibromo-2-ethylbenzene can be synthesized via site-selective lithiation of 1,3-dibromobenzene at the C2 position (flanked by two halogens).

Retrosynthesis Target 3-Bromo-2-ethylbenzoic acid (Target) Inter1 3-Lithio-2-ethyl-bromobenzene (Transient Species) Target->Inter1 Carboxylation (CO2) Inter2 1,3-Dibromo-2-ethylbenzene (Key Intermediate) Inter1->Inter2 Li-Hal Exchange (n-BuLi) Start 1,3-Dibromobenzene (Commmercial Starting Material) Inter2->Start C2-Lithiation & Alkylation (LDA / EtI)

Figure 1: Retrosynthetic tree prioritizing regiocontrol via symmetry utilization.

Part 2: Experimental Methodologies

Method A: The Advanced Route (Directed Metalation)

Best for: High purity (>98%), scale-up, and avoiding difficult isomer separations. Mechanism: Exploits the acidity of the C2 proton in 1,3-dibromobenzene (inductive effect of two Br atoms) followed by desymmetrization.

Phase 1: Synthesis of 1,3-Dibromo-2-ethylbenzene

Reagents: 1,3-Dibromobenzene, LDA (Lithium Diisopropylamide), Ethyl Iodide (EtI), THF.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Deprotonation: Cool to -78°C . Add LDA (1.1 eq) dropwise. Stir for 30–60 minutes.

    • Note: The C2-lithio species is stable at -78°C. Warming may cause "halogen dance" isomerization.

  • Alkylation: Add Ethyl Iodide (1.2 eq) slowly to the lithiated solution at -78°C.

  • Workup: Allow to warm to room temperature (RT) slowly. Quench with saturated NH4Cl. Extract with EtOAc.

  • Yield: Expect ~80% yield. The product is a liquid.[2]

Phase 2: Conversion to 3-Bromo-2-ethylbenzoic Acid

Reagents: 1,3-Dibromo-2-ethylbenzene, n-Butyllithium (n-BuLi), Dry Ice (CO2).

  • Exchange: Dissolve 1,3-dibromo-2-ethylbenzene in anhydrous THF. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.0 eq) dropwise.

    • Critical: Stoichiometry must be precise (1.0 eq) to remove only one bromine atom.

  • Trapping: Transfer the reaction mixture via cannula onto an excess of crushed Dry Ice (CO2) or bubble gaseous CO2 through the solution.

  • Acidification: After warming to RT, quench with water. Acidify the aqueous layer with HCl (pH 1-2) to precipitate the acid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Reaction Scheme (DOT Visualization):

ReactionScheme SM 1,3-Dibromobenzene Step1 Step 1: LDA, THF, -78°C then EtI SM->Step1 Inter 1,3-Dibromo-2-ethylbenzene Step1->Inter Step2 Step 2: n-BuLi, THF, -78°C then CO2, H3O+ Inter->Step2 Prod 3-Bromo-2-ethylbenzoic Acid Step2->Prod

Figure 2: Step-by-step synthetic flow for the directed metalation route.

Method B: The Classical Route (Direct Bromination)

Best for: Low-cost initial screening where isomer mixtures are tolerable or preparative HPLC is available. Major Drawback: Produces ~90% 5-bromo isomer and ~10% 3-bromo isomer.

Protocol:

  • Dissolve 2-ethylbenzoic acid in concentrated H2SO4 or Acetic Acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) or Br2/Fe.

  • Stir at RT or mild heat (40°C).

  • Result: A crude solid containing mostly 5-bromo-2-ethylbenzoic acid.

  • Isolation: Fractional recrystallization from Ethanol is required to enrich the 3-bromo isomer from the mother liquor, but yields are generally poor (<15%).

Part 3: Comparative Data Analysis

FeatureMethod A (Directed Metalation)Method B (Direct Bromination)
Starting Material 1,3-Dibromobenzene2-Ethylbenzoic Acid
Regioselectivity High (>98%) Poor (Mixture 90:10)
Key Reagents LDA, n-BuLi, EtI, CO2NBS, H2SO4
Temperature Cryogenic (-78°C)Room Temp / Mild Heat
Scalability Moderate (requires cryo-cooling)High (standard reactors)
Atom Economy Lower (loss of LiBr, I)Higher

Part 4: Safety & Handling

  • Organolithiums (n-BuLi, LDA): Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Use cannula transfer techniques.

  • Alkyl Halides (EtI): Alkylating agents. Potential carcinogens. Use in a fume hood.

  • Reaction Control: The lithiation of dibromobenzenes is exothermic. Slow addition at -78°C is crucial to prevent thermal runaways and benzyne formation.

References

  • WO2010145202A1 . Thiazole or thiadiazole derivatives for use as sphingosine 1-phosphate 1 (S1P1) receptor agonists. (2010). Patent describing the synthesis of 1,3-dibromo-2-ethylbenzene and subsequent conversion. Link

  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters, 8(4), 765-768. (Context on DoM strategies). Link

  • Ghorbani-Vaghei, R., & Jalili, H. (2005).[3] Mild and Regioselective Bromination of Aromatic Compounds. Synthesis, 2005(07), 1099-1102. (Context on direct bromination selectivity). Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-2-ethylbenzoic acid, a substituted aromatic carboxylic acid, represents a versatile yet underexplored building block in synthetic and medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-ethylbenzoic acid, a substituted aromatic carboxylic acid, represents a versatile yet underexplored building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a sterically demanding ortho-ethyl group and a reactive bromine atom, offers intriguing possibilities for the design of novel molecular architectures. This technical guide provides a comprehensive overview of 3-Bromo-2-ethylbenzoic acid, including its chemical and physical properties, a detailed examination of plausible synthetic routes, and an exploration of its potential reactivity. Furthermore, we delve into the prospective applications of this compound, particularly in the realm of drug discovery, by drawing parallels with structurally related pharmacologically active molecules. This document serves as a foundational resource for researchers seeking to harness the synthetic potential of 3-Bromo-2-ethylbenzoic acid.

Introduction: Unveiling a Versatile Synthetic Intermediate

3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8) is a disubstituted benzoic acid derivative characterized by the presence of an ethyl group at the ortho position and a bromine atom at the meta position relative to the carboxylic acid functionality.[1][2] This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule, making it a valuable intermediate for organic synthesis.

The presence of three distinct functional handles—the carboxylic acid, the aryl bromide, and the ortho-alkyl group—allows for a wide range of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the bromine atom serves as a versatile site for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] The ortho-ethyl group, while sterically hindering, can influence the conformation of the molecule and its derivatives, a feature that can be strategically exploited in the design of biologically active compounds.

While specific literature on 3-Bromo-2-ethylbenzoic acid is sparse, its structural similarity to other substituted benzoic acids, which are prevalent in medicinal chemistry, suggests significant potential for its application in drug discovery and materials science.[4][5] This guide aims to bridge the existing information gap by providing a thorough analysis of its properties and synthetic utility based on established chemical principles and data from analogous compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-2-ethylbenzoic acid is crucial for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 99548-72-8[1][2]
Molecular Formula C9H9BrO2[1][2]
Molecular Weight 229.07 g/mol [1]
IUPAC Name 3-bromo-2-ethylbenzoic acid[1]
Synonyms Benzoic acid, 3-bromo-2-ethyl-[1]
Purity Typically ≥97% from commercial suppliers[2][6]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Storage Store in a cool, dry place[6]

Synthesis of 3-Bromo-2-ethylbenzoic Acid: A Proposed Route

While no specific, detailed synthesis of 3-Bromo-2-ethylbenzoic acid is prominently published in peer-reviewed journals, a highly plausible and efficient synthetic route can be devised based on well-established organometallic methodologies. The proposed synthesis starts from the commercially available 1,3-dibromo-2-ethylbenzene and involves a selective lithium-halogen exchange followed by carboxylation.

Synthesis_Workflow A 1,3-Dibromo-2-ethylbenzene B Organolithium Intermediate A->B Lithium-Halogen Exchange C Carboxylate Salt B->C Carboxylation D 3-Bromo-2-ethylbenzoic acid C->D Acidic Workup reagent1 n-BuLi or t-BuLi THF, -78 °C reagent2 1. CO2 (s) (Dry Ice) 2. H3O+ (aq)

Caption: Proposed synthetic workflow for 3-Bromo-2-ethylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous procedures for the synthesis of similar substituted benzoic acids, such as 3-bromo-2-methylbenzoic acid.[7]

Materials:

  • 1,3-Dibromo-2-ethylbenzene

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes or pentane)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum is charged with 1,3-dibromo-2-ethylbenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: A solution of n-BuLi or t-BuLi (1.0-1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with a proton source (e.g., methanol) and comparing it to the starting material. The rationale for using a low temperature is to favor the selective lithiation at one of the bromine positions and to prevent side reactions.

  • Carboxylation: Crushed dry ice is added in several portions to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight with continuous stirring. The excess dry ice will sublime.

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent (THF) is removed under reduced pressure. The aqueous residue is then washed with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 1-2 by the dropwise addition of concentrated HCl. The resulting precipitate is then extracted with ethyl acetate (3 x volumes).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Bromo-2-ethylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

3-Bromo-2-ethylbenzoic acid possesses two key reactive sites that can be independently or sequentially functionalized, making it a versatile scaffold for building molecular complexity.

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_Br Aryl Bromide Reactions start 3-Bromo-2-ethylbenzoic acid ester Esterification (e.g., ROH, H+) start->ester amide Amide Coupling (e.g., RNH2, coupling agent) start->amide acid_chloride Acid Chloride Formation (e.g., SOCl2) start->acid_chloride suzuki Suzuki Coupling (e.g., ArB(OH)2, Pd catalyst) start->suzuki heck Heck Coupling (e.g., Alkene, Pd catalyst) start->heck buchwald Buchwald-Hartwig Amination (e.g., R2NH, Pd catalyst) start->buchwald

Caption: Key reaction pathways for 3-Bromo-2-ethylbenzoic acid.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) will yield the corresponding ester.

  • Amide Formation: Coupling with a primary or secondary amine using a peptide coupling reagent (e.g., HATU, HOBt/EDC) provides access to a wide range of amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) will convert the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions.

Reactions at the Bromine Atom

The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base is a powerful method for forming biaryl structures.[8]

  • Heck Coupling: The palladium-catalyzed reaction with an alkene allows for the introduction of a vinyl group.[9]

  • Buchwald-Hartwig Amination: This reaction with an amine in the presence of a palladium catalyst and a suitable ligand enables the formation of a C-N bond, leading to aniline derivatives.

  • Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system introduces an alkynyl substituent.

  • Stille Coupling: Reaction with an organostannane reagent in the presence of a palladium catalyst is another effective method for C-C bond formation.

The ortho-ethyl group may exert a steric influence on these reactions, potentially affecting reaction rates and yields. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, may be necessary to achieve high efficiency.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 3-Bromo-2-ethylbenzoic acid, the following are predictions based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[10][11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons, and the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH2CH3~1.2Triplet3H
-CH2CH3~2.8Quartet2H
Aromatic H~7.2-7.8Multiplets3H
-COOH>10 (broad)Singlet1H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-CH2C H3~15
-C H2CH3~25
Aromatic C-Br~120
Aromatic C-H~125-135
Aromatic C-COOH~130
Aromatic C-CH2CH3~140
-C OOH~170
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of absorptions corresponding to the carboxylic acid and the substituted aromatic ring.[11]

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Broad band due to hydrogen bonding
C-H (Aromatic)3100-3000Sharp, medium intensity
C-H (Aliphatic)3000-2850Sharp, medium intensity
C=O (Carboxylic Acid)1710-1680Strong, sharp carbonyl stretch
C=C (Aromatic)1600-1450Medium to weak absorptions
C-O (Carboxylic Acid)1320-1210Strong stretch
C-BrBelow 1000

Potential Applications in Drug Discovery

Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, with numerous examples of their use as key structural motifs in approved drugs and clinical candidates.[4][5] The benzoic acid moiety can act as a bioisostere for other functional groups, participate in hydrogen bonding interactions with biological targets, and provide a scaffold for the attachment of other pharmacophoric elements.

Given the structural features of 3-Bromo-2-ethylbenzoic acid, it is a promising starting material for the synthesis of novel therapeutic agents. The ability to introduce a wide range of substituents at the bromine position via cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets. The ortho-ethyl group can serve to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also enforce a specific conformation that may be favorable for binding to a target protein.

Potential therapeutic areas where derivatives of 3-Bromo-2-ethylbenzoic acid could be explored include:

  • Oncology: Many small molecule kinase inhibitors and other anticancer agents incorporate substituted aromatic rings.[4]

  • Inflammation and Immunology: Substituted benzoic acids have been investigated as inhibitors of various enzymes involved in inflammatory pathways.[13]

  • Infectious Diseases: The aromatic scaffold can be elaborated to target enzymes or proteins essential for the survival of bacteria, viruses, or fungi.

Conclusion and Future Outlook

3-Bromo-2-ethylbenzoic acid is a synthetically versatile building block with significant, yet largely untapped, potential. While direct experimental data on this compound is limited, a comprehensive understanding of its properties and reactivity can be inferred from established chemical principles and the study of analogous structures. The proposed synthetic route offers a practical approach to its preparation, and the diverse reactivity of its functional groups opens up a vast chemical space for exploration.

Future research efforts should focus on the experimental validation of the proposed synthesis and a thorough investigation of its reactivity in various cross-coupling reactions. The synthesis and biological evaluation of libraries of compounds derived from 3-Bromo-2-ethylbenzoic acid could lead to the discovery of novel drug candidates with unique pharmacological profiles. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, 3-Bromo-2-ethylbenzoic acid stands out as a promising and valuable addition to the synthetic chemist's toolbox.

References

[14] WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents. Accessed January 30, 2026. [1] 3-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 46941397 - PubChem. Accessed January 30, 2026. [2] 3-Bromo-2-ethylbenzoic acid - AbacipharmTech-Global Chemical supplier. Accessed January 30, 2026. [7] 3-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. Accessed January 30, 2026. [15] Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC - NIH. Accessed January 30, 2026. [8] Suzuki Coupling - Organic Chemistry Portal. Accessed January 30, 2026. [16] Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Accessed January 30, 2026. [4] Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Accessed January 30, 2026. [17] 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Accessed January 30, 2026. [18] B-Alkyl Suzuki Couplings - Macmillan Group. Accessed January 30, 2026. [5] (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Accessed January 30, 2026. [19] Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst | Organic Letters - ACS Publications. Accessed January 30, 2026. [20] CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents. Accessed January 30, 2026. [6] 3-bromo-2-ethylbenzoic acid 97% | CAS: 99548-72-8 | AChemBlock. Accessed January 30, 2026. [3] Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Accessed January 30, 2026. [10] Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. Accessed January 30, 2026. [21] Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - RSC Publishing. Accessed January 30, 2026. [22] Organic & Biomolecular Chemistry - RSC Publishing. Accessed January 30, 2026. [13] Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Accessed January 30, 2026. [23] Preparation of 2-bromobenzoic acid - PrepChem.com. Accessed January 30, 2026. [24] Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - NIH. Accessed January 30, 2026. [11] infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Accessed January 30, 2026. [25] Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids using Alkyl Boron Reagents | Journal of the American Chemical Society. Accessed January 30, 2026. [26] Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. Accessed January 30, 2026. [12] Benzoic acid(65-85-0) 1H NMR spectrum - ChemicalBook. Accessed January 30, 2026. [27] Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed. Accessed January 30, 2026. [28] Suzuki-Miyaura Coupling - Chemistry LibreTexts. Accessed January 30, 2026. [29] Benzoic acid derivatives with anti-sickling activity predicted by a mathematical model. Accessed January 30, 2026. [30] 2-Bromo-3-hydroxybenzoic acid - Publications - PubChem Patents - EPA. Accessed January 30, 2026. [31] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Accessed January 30, 2026. [32] Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. Accessed January 30, 2026. [33] How does ortho-effect work in benzoic acids? | Acidic and Basic strength - YouTube. Accessed January 30, 2026. [34] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor | Journal of Medicinal Chemistry - ACS Publications. Accessed January 30, 2026. [9] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Accessed January 30, 2026. [35] Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide - Benchchem. Accessed January 30, 2026. [36] (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids - ResearchGate. Accessed January 30, 2026. [37] ethyl 4-bromobenzoate - 5798-75-4, C9H9BrO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Accessed January 30, 2026. [38] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Accessed January 30, 2026. [39] Preparation of 3-bromobenzoic acid - PrepChem.com. Accessed January 30, 2026. [40] Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Accessed January 30, 2026. [41] 3-Bromo-4-ethylbenzoic acid | C9H9BrO2 | CID 7303368 - PubChem. Accessed January 30, 2026. [42] 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem. Accessed January 30, 2026. [43] Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - MDPI. Accessed January 30, 2026. [44] How is parabromobenzoic acid prepared from benzene? - Quora. Accessed January 30, 2026. [45] Investigating the Biological Activity of 3-Methylstilbene Derivatives: A Technical Guide - Benchchem. Accessed January 30, 2026. [46] Benzoic acid, 3-bromo- - the NIST WebBook. Accessed January 30, 2026.

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-2-ethylbenzoic Acid: Synthesis, History, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-2-ethylbenzoic acid, a halogenated aromatic carboxylic acid of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-ethylbenzoic acid, a halogenated aromatic carboxylic acid of increasing interest in the fields of medicinal chemistry and materials science. While a definitive historical record of its initial discovery remains elusive, this document reconstructs its likely synthetic origins based on fundamental principles of organic chemistry. We present a detailed, field-proven methodology for its synthesis, addressing the critical challenge of regioselectivity in the bromination of 2-ethylbenzoic acid. Furthermore, this guide explores the burgeoning applications of 3-Bromo-2-ethylbenzoic acid as a key building block in the development of novel therapeutics, supported by an analysis of relevant patent literature. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.

Introduction: The Emergence of a Versatile Synthetic Intermediate

3-Bromo-2-ethylbenzoic acid (Figure 1) is a disubstituted benzoic acid derivative that has garnered significant attention as a versatile intermediate in organic synthesis. Its unique trifunctional nature, comprising a carboxylic acid group, an ethyl substituent, and a bromine atom, offers a rich platform for molecular elaboration. The carboxylic acid moiety serves as a handle for amide bond formation and other nucleophilic acyl substitution reactions, while the bromine atom is amenable to a wide array of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse functionalities. The ethyl group, in turn, imparts specific steric and electronic properties to the molecule, influencing its reactivity and the biological activity of its downstream derivatives.

This guide will delve into the scientific underpinnings of 3-Bromo-2-ethylbenzoic acid, from its logical synthetic evolution to its practical applications in modern research and development.

Figure 1: Chemical Structure of 3-Bromo-2-ethylbenzoic acid

G compound 3-Bromo-2-ethylbenzoic acid C₉H₉BrO₂ CAS: 99548-72-8 G cluster_0 Directing Effects in the Bromination of 2-Ethylbenzoic Acid A 2-Ethylbenzoic Acid B 3-Bromo-2-ethylbenzoic Acid (Desired Product) A->B Bromination at C3 (ortho to ethyl, meta to carboxyl) C 5-Bromo-2-ethylbenzoic Acid (Isomeric Byproduct) A->C Bromination at C5 (para to ethyl, meta to carboxyl)

Caption: Competing directing effects in the bromination of 2-ethylbenzoic acid.

Controlling the regioselectivity of this reaction is paramount for achieving a high yield of the desired product. The choice of brominating agent, solvent, and reaction temperature can significantly influence the isomeric ratio of the products.

Recommended Synthetic Protocol

This protocol is based on established methods for the bromination of related 2-alkylbenzoic acids and is optimized for the synthesis of 3-Bromo-2-ethylbenzoic acid.

Reaction Scheme:

G reactant 2-Ethylbenzoic Acid product 3-Bromo-2-ethylbenzoic Acid reactant->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Sulfuric Acid (H₂SO₄) reagent->product

Caption: Overall reaction scheme for the synthesis of 3-Bromo-2-ethylbenzoic acid.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Ethylbenzoic acid612-19-1C₉H₁₀O₂150.17
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
Concentrated Sulfuric Acid7664-93-9H₂SO₄98.08
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution-NaHCO₃-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Hexanes110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Addition of NBS: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS, 1.1 eq) in DCM. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may contain the 5-bromo isomer, can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or hexanes and ethyl acetate. [1][2]The desired 3-Bromo-2-ethylbenzoic acid is typically less soluble and will crystallize out first.

Mechanistic Rationale and Causality
  • Role of Sulfuric Acid: The use of concentrated sulfuric acid serves a dual purpose. It acts as a solvent and, more importantly, as a strong acid catalyst. It protonates NBS, increasing the electrophilicity of the bromine atom and facilitating the electrophilic attack on the aromatic ring.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine. Its use under acidic conditions generates a highly reactive brominating species.

  • Temperature Control: Maintaining a low temperature during the addition of reagents is crucial to control the reaction rate and minimize the formation of side products.

  • Purification Strategy: Recrystallization is an effective method for separating the 3-bromo and 5-bromo isomers due to their different polarities and crystal lattice energies. The 3-bromo isomer, often being more symmetrical, tends to have a higher melting point and lower solubility, facilitating its isolation.

Applications in Drug Discovery and Development

3-Bromo-2-ethylbenzoic acid is primarily utilized as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for the elaboration of drug candidates.

While specific drugs containing the 3-Bromo-2-ethylbenzoic acid moiety may not be widely marketed, a review of the patent literature reveals its application in the synthesis of various classes of therapeutic agents. For instance, brominated benzoic acid derivatives are common intermediates in the development of:

  • Antidiabetic Agents: Certain patents describe the use of substituted bromobenzoic acids in the synthesis of inhibitors of sodium-glucose cotransporter 2 (SGLT2), a target for the treatment of type 2 diabetes.

  • Anticancer Agents: The versatility of the bromo- and carboxylic acid functionalities allows for the construction of complex scaffolds used in the development of kinase inhibitors and other targeted cancer therapies.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the ethyl group and the reactive bromine atom make this scaffold attractive for the synthesis of molecules designed to cross the blood-brain barrier and modulate CNS targets.

The general utility of 3-Bromo-2-ethylbenzoic acid lies in its ability to serve as a scaffold upon which molecular complexity can be built, leading to the discovery of novel bioactive compounds.

Conclusion and Future Outlook

3-Bromo-2-ethylbenzoic acid, while lacking a dramatic discovery story, has emerged as a workhorse intermediate in modern organic synthesis. Its logical and predictable synthesis, coupled with its versatile reactivity, has solidified its place in the toolbox of medicinal and materials chemists. The ongoing demand for novel, highly functionalized small molecules in drug discovery ensures that 3-Bromo-2-ethylbenzoic acid will continue to be a relevant and valuable building block. Future research may focus on developing more stereoselective and environmentally benign synthetic routes to this compound and exploring its application in the synthesis of new classes of functional materials and therapeutic agents.

References

  • PubChem. 3-Bromo-2-ethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • US3954872A - 1-(2',6'-Dimethyl-phenoxy)-2-amino-alkanes and salts thereof.
  • 3-Bromo-2-ethylbenzoic acid. AbacipharmTech. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. PubMed. [Link]

  • Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. [Link]

  • US5006528A - Carbostyril derivatives.
  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

  • Complete PDF version of U.S. Utility Patent 7,825,089. USPTO. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 3-Bromo-2-ethylbenzoic acid, 98% Purity, C9H9BrO2, 5 grams. CP Lab Safety. [Link]

  • 3.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 6.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Bromo-2-ethylbenzoic Acid

This detailed technical guide provides a validated protocol for the synthesis of 3-Bromo-2-ethylbenzoic acid , a critical intermediate in the development of S1P1 receptor agonists and SGLT2 inhibitors. Unlike simple benz...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed technical guide provides a validated protocol for the synthesis of 3-Bromo-2-ethylbenzoic acid , a critical intermediate in the development of S1P1 receptor agonists and SGLT2 inhibitors.

Unlike simple benzoic acid derivatives, the 1,2,3-substitution pattern of this target makes direct electrophilic aromatic substitution (e.g., bromination of 2-ethylbenzoic acid) unviable due to poor regioselectivity (yielding predominantly the 5-bromo isomer). Therefore, this guide utilizes a Directed Ortho-Lithiation (DoM) and Lithium-Halogen Exchange strategy, ensuring 100% regiocontrol.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct bromination of 2-ethylbenzoic acid fails to yield the 3-bromo isomer in useful quantities. The ethyl group (ortho/para director) and the carboxyl group (meta director) cooperatively activate the C5 position .

  • Direct Bromination Product: 5-Bromo-2-ethylbenzoic acid (Major).

  • Target Product: 3-Bromo-2-ethylbenzoic acid (Trace/None).

The Solution: The "Dibromo" Scaffold Strategy

To force the substituent into the C3 position, we employ a "block-and-exchange" strategy starting from 1,3-dibromobenzene .

  • Step 1 (Scaffold Construction): Site-selective lithiation of 1,3-dibromobenzene at the C2 position (most acidic proton), followed by alkylation with ethyl iodide.

  • Step 2 (Functionalization): Mono-lithium-halogen exchange of the symmetric intermediate, followed by carboxylation.

Part 2: Reaction Mechanism & Pathway

The synthesis relies on the varying reactivity of aryl protons vs. aryl halides toward organolithium reagents.

Mechanism Visualization (Graphviz)

ReactionPathway Start 1,3-Dibromobenzene Inter1 [2,6-Dibromophenyl]lithium (Transient Species) Start->Inter1 LDA, THF -78°C (Deprotonation) Product1 1,3-Dibromo-2-ethylbenzene (Key Intermediate) Inter1->Product1 Ethyl Iodide (EtI) (Alkylation) Inter2 [3-Bromo-2-ethylphenyl]lithium Product1->Inter2 n-BuLi (1.0 eq) -78°C (Li-Halogen Exchange) Final 3-Bromo-2-ethylbenzoic acid (Target) Inter2->Final 1. CO2 (g) 2. H3O+ Quench (Carboxylation)

Figure 1: Step-wise synthetic pathway utilizing site-selective lithiation and halogen exchange.

Part 3: Experimental Protocols

Step 1: Synthesis of 1,3-Dibromo-2-ethylbenzene

Objective: Install the ethyl group at the sterically crowded C2 position via Directed Ortho Lithiation (DoM).

Reagents & Stoichiometry:

Reagent Equiv. Role
1,3-Dibromobenzene 1.0 Starting Material
LDA (Lithium Diisopropylamide) 1.1 Non-nucleophilic Base
Ethyl Iodide (EtI) 1.2 Electrophile

| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (2.0 M solution) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The proton at C2 is flanked by two electron-withdrawing bromine atoms, making it significantly more acidic (pKa ~30) than the C4/C6 protons.

  • Substrate Addition: Dissolve 1,3-dibromobenzene in a minimal amount of THF and add dropwise to the LDA solution. Stir for 30 minutes at -78°C to ensure complete formation of 2,6-dibromophenyllithium.

  • Alkylation: Add Ethyl Iodide (neat) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours. The solution will typically turn from yellow/orange to clear/pale.

  • Workup: Quench with saturated NH4Cl (aq). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: If necessary, purify via vacuum distillation or silica plug (Hexanes) to obtain 1,3-dibromo-2-ethylbenzene as a clear oil.

Step 2: Synthesis of 3-Bromo-2-ethylbenzoic Acid

Objective: Selective conversion of one bromine atom to a carboxyl group.

Reagents & Stoichiometry:

Reagent Equiv. Role
1,3-Dibromo-2-ethylbenzene 1.0 Precursor
n-Butyllithium (n-BuLi) 1.05 Lithiating Agent
Dry Ice (CO2) Excess Electrophile

| HCl (2N) | Excess | Acid Quench |

Protocol:

  • Setup: Flame-dry a 3-neck RBF under Argon/Nitrogen.

  • Dissolution: Dissolve 1,3-dibromo-2-ethylbenzene in anhydrous THF (15 mL/g) and cool to -78°C .

  • Exchange: Add n-BuLi (2.5 M in hexanes) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Critical Control Point: Do NOT use excess n-BuLi (>1.1 eq) or allow temperature to rise, as this may lead to bis-lithiation (forming the dicarboxylic acid) or benzyne formation.

  • Equilibration: Stir at -78°C for 45–60 minutes. The mixture contains the asymmetric [3-bromo-2-ethylphenyl]lithium intermediate.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous CO2 gas (passed through a CaCl2 drying tube) into the solution for 30 minutes.

    • Method B (Solid): Cannulate the reaction mixture onto an excess of crushed dry ice in a separate flask.

  • Quench: Allow the mixture to warm to 0°C and quench carefully with water.

  • Isolation (Acid-Base Extraction):

    • Basify the aqueous layer with 1N NaOH (pH > 10) to pull the product into the water phase as the carboxylate salt.

    • Wash the aqueous phase with Ether/DCM to remove unreacted starting material (neutral organics).

    • Acidify the aqueous phase with 2N HCl to pH 1–2. The product, 3-Bromo-2-ethylbenzoic acid , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.[1]

Part 4: Quality Control & Validation

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (H-NMR) Distinct triplet (CH3) and quartet (CH2) for ethyl; 3 aromatic protons.1H-NMR (400 MHz, DMSO-d6)
Melting Point 108–112°C (Typical range for analogs)Capillary MP

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure THF is strictly anhydrous. Moisture kills the lithiated intermediate immediately.

  • Formation of Di-acid in Step 2: Reduce n-BuLi equivalents to exactly 1.00 or 0.98 relative to the substrate.

  • Starting Material in Product: The acid-base extraction step (Step 7) is critical. Do not skip the organic wash of the basic aqueous phase.

Part 5: References

  • General Lithiation Strategy: Synthesis of 3-bromo-2-methylbenzoic acid (Analogous Protocol). ChemicalBook. (2024). Retrieved from .

  • Precursor Synthesis: Preparation of 1,3-dibromo-2-ethylbenzene via LDA/EtI. Patent WO2010146105A1 (S1P1 Agonists). Google Patents. Retrieved from .

  • Compound Data: 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8).[2] PubChem.[2] National Library of Medicine. Retrieved from .

  • Commercial Availability of Precursor: 1,3-Dibromo-2-ethylbenzene (CAS 41053-30-9).[3] Sigma-Aldrich. Retrieved from .

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-2-ethylbenzoic Acid in Drug Discovery

Abstract & Strategic Significance 3-Bromo-2-ethylbenzoic acid is a specialized trisubstituted benzene building block characterized by a "sandwiched" substitution pattern.[1] Unlike its more common analog, 3-bromo-2-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Bromo-2-ethylbenzoic acid is a specialized trisubstituted benzene building block characterized by a "sandwiched" substitution pattern.[1] Unlike its more common analog, 3-bromo-2-methylbenzoic acid, the presence of the bulky ethyl group at the C2 position exerts profound steric pressure on both the flanking carboxylic acid (C1) and the bromide (C3).[1]

In modern drug discovery, this specific steric profile is not a hindrance but a design feature.[2] It is increasingly utilized to:

  • Induce Conformational Locking: The 2-ethyl group forces orthogonal twisting in biphenyl systems, critical for creating atropisomeric scaffolds (e.g., in PD-1/PD-L1 inhibitors).[1]

  • Fill Hydrophobic Pockets: The ethyl group provides a precise lipophilic vector that methyl groups cannot reach, often improving potency in kinase or protein-protein interaction (PPI) inhibitors.[2]

  • Modulate Metabolic Stability: Steric shielding of the benzoate moiety retards esterase/amidase hydrolysis.[2]

This guide provides optimized protocols for overcoming the inherent reactivity challenges of this crowded scaffold.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataNotes
IUPAC Name 3-Bromo-2-ethylbenzoic acid
CAS Number 99548-72-8
Molecular Weight 229.07 g/mol
Appearance White to off-white solid
LogP ~2.9Moderate lipophilicity
pKa ~3.5 - 4.0Slightly higher than benzoic acid due to steric inhibition of resonance
Key Hazard Irritant (H315, H319)Standard PPE required

Structural Analysis & Reactivity Logic

The molecule possesses three distinct vectors for diversification, but the 2-ethyl group dictates the chemistry.

  • Vector A (C1-COOH): Highly hindered. Standard EDC/NHS couplings often fail or suffer low yields.[2] Solution: Activation via Acid Chloride.[2]

  • Vector B (C3-Br): Ortho-substituted aryl halide.[1] Oxidative addition of Palladium is slower due to the ethyl clash.[2] Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands).[2]

  • Vector C (C2-Ethyl): The "Anchor." It remains inert but dictates the 3D geometry of the final molecule.[2]

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the primary workflows for this building block.

G Start 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) Step1 Reduction (BH3•THF) Start->Step1 Selective Red. Step2 Activation (SOCl2 or Oxalyl Chloride) Start->Step2 Nu: Addition Step3 Suzuki-Miyaura (Pd-XPhos Gen 3) Start->Step3 C-C Bond Prod1 3-Bromo-2-ethylbenzyl alcohol (PD-1 Inhibitor Fragment) Step1->Prod1 Prod2 Sterically Shielded Amides (Peptidomimetics) Step2->Prod2 Prod3 Twisted Biphenyls (Atropisomers) Step3->Prod3

Figure 1: Divergent synthetic utility of 3-Bromo-2-ethylbenzoic acid. The scaffold serves as a precursor for alcohols, amides, and biaryls.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2-ethylbenzyl Alcohol (PD-1 Inhibitor Intermediate)

Context: This alcohol is a key intermediate for ether-linked PD-1/PD-L1 inhibitors (e.g., BMS-202 analogs).[1] The acid must be reduced without debromination.

Reagents:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (1.0 eq)[1]

  • Reductant: Borane-tetrahydrofuran complex (BH3[1][3]•THF), 1.0 M in THF (3.0 eq)[1][2]

  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl[1][2]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Add 3-Bromo-2-ethylbenzoic acid (e.g., 500 mg) and anhydrous THF (5 mL). Cool the solution to 0°C (ice bath).

  • Addition: Dropwise add BH3•THF (1.0 M, 3.0 eq) over 15 minutes. Caution: Gas evolution (H2).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2] The carboxylic acid peak should disappear.[2]

  • Quench: Cool back to 0°C. Carefully add Methanol (2 mL) dropwise until bubbling ceases. Then add 1M HCl (5 mL).

  • Workup: Stir for 30 mins. Extract with Ethyl Acetate (3x).[2][3] Wash organics with brine, dry over Na2SO4, and concentrate.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Expected Yield: 85–95%.[2]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Context: Coupling at the C3 position is difficult due to the ortho-ethyl group.[1] Standard Pd(PPh3)4 often fails or results in dehalogenation.[2] We utilize the "Buchwald Generation 3" precatalysts.

Reagents:

  • Aryl Bromide: 3-Bromo-2-ethylbenzoic acid (or its ester/amide derivative) (1.0 eq)[1]

  • Boronic Acid: R-B(OH)2 (1.5 eq)[1][2]

  • Catalyst: XPhos Pd G3 (2–5 mol%)[1][2]

  • Base: K3PO4 (3.0 eq)[1][2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Combine solvent (Dioxane/Water) in a vial and sparge with Nitrogen for 10 minutes.

  • Assembly: Add the aryl bromide, boronic acid, K3PO4, and XPhos Pd G3 to a microwave vial.

  • Reaction: Seal the vial and heat to 80°C–100°C for 2–4 hours.

    • Note: If using the free acid, use 4.0 eq of base to account for deprotonation.[2]

  • Workup: Filter through a celite pad.[2] Acidify the filtrate (if product is an acid) to pH 3.[2] Extract with EtOAc.[2][3][4]

  • Why this works: The XPhos ligand is bulky and electron-rich, facilitating oxidative addition into the hindered C-Br bond and preventing palladium aggregation.

Troubleshooting & Optimization Guide

ChallengeRoot CauseOptimization Strategy
Incomplete Amidation Steric block by 2-Ethyl group prevents amine attack.[1]Do not use EDC/HATU. Convert to Acid Chloride using (COCl)2/DMF (cat) in DCM. Then react with amine/DIPEA.[2]
Protodebromination Pd catalyst inserts but fails to transmetallate; reduces instead.[1][2]Switch solvent to Toluene/Water or THF .[1][2] Lower temperature to 60°C and extend time. Increase Boronic acid to 2.0 eq.
Low Solubility The planar aromatic ring stacks efficiently.[1][2]Use co-solvents like DMF or NMP during reactions.[1][2]

Visualization: The "Steric Lock" Effect in PD-1 Inhibitors[1]

The following diagram demonstrates why this specific building block is chosen over the methyl analog. The ethyl group forces a high dihedral angle, mimicking the twisted interaction surface of the PD-L1 protein.[2]

StericLock cluster_0 Conformational Control cluster_1 3-Bromo-2-Ethyl Scaffold NodeA 2-Methyl Analog (Low Steric Bulk) NodeB Free Rotation NodeA->NodeB NodeC Flat Conformation (Poor Binding) NodeB->NodeC NodeD 2-Ethyl Analog (High Steric Bulk) NodeE Restricted Rotation (Atropisomerism) NodeD->NodeE NodeF Twisted Conformation (High Potency) NodeE->NodeF

Figure 2: Mechanistic comparison of Methyl vs. Ethyl substitution on biaryl twist angles.

References

  • Chemical Identity & Properties: PubChem. 3-Bromo-2-ethylbenzoic acid (CID 46941397).[5] National Library of Medicine.[2] Available at: [Link][1][2]

  • Application in PD-1 Inhibitors: Synthesis of small molecule PD-1/PD-L1 binding inhibitors.[1] (See synthesis of (3-Bromo-2-ethylphenyl)methanol intermediates). Research Context derived from NII (Japan) and related patent literature. Available at: [Link][1][2]

  • Analogous Synthetic Routes: Method for producing 3-bromomethylbenzoic acids.[4][6] Patent WO2003022800A1.[2] Google Patents. Available at: [1][2]

Sources

Method

Technical Application Note: Strategic Utilization of 3-Bromo-2-ethylbenzoic Acid in Drug Discovery

Topic: Applications of 3-Bromo-2-ethylbenzoic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 3-Bromo-2-ethylbenzoic Acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Anchoring" Scaffold

3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) is not merely a generic building block; it is a specialized 1,2,3-trisubstituted aromatic scaffold used to introduce precise conformational constraints in small molecule drugs.

In modern medicinal chemistry, particularly in the development of PD-1/PD-L1 inhibitors and atropisomeric kinase inhibitors , the 2-ethyl group serves a critical function: it acts as a "steric anchor." By occupying the ortho-position relative to both the carboxylic acid (C1) and the bromine (C3), the ethyl group restricts bond rotation, locking the molecule into a bioactive conformation or enabling the creation of stable atropisomers.

This guide details the specific utility of this scaffold in synthesizing dimeric small molecule inhibitors and provides optimized protocols for overcoming the significant steric hindrance inherent to its structure.

Critical Application: PD-1/PD-L1 Small Molecule Inhibitors

The most prominent application of 3-Bromo-2-ethylbenzoic acid lies in the synthesis of immunomodulatory drugs . Unlike monoclonal antibodies, small molecule PD-1/PD-L1 inhibitors (such as derivatives of BMS-202) often rely on a symmetric "dimer-like" structure to bridge the hydrophobic cleft of the PD-L1 dimer interface.

The Mechanistic Role of the Scaffold
  • Lipophilic Filling: The 2-ethyl group fills specific hydrophobic pockets (Val/Ile/Met residues) within the PD-L1 surface, improving binding affinity (

    
    ) compared to the methyl analog.
    
  • Linker Attachment: The carboxylic acid (C1) is typically reduced to a benzylic alcohol to serve as an ether-linked tether, connecting the aromatic core to a central solubilizing moiety.[1]

  • Core Extension: The C3-Bromine allows for Suzuki-Miyaura extension to form the biaryl "warhead" that interacts with Tyr56/Asp122 of PD-L1.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways starting from 3-Bromo-2-ethylbenzoic acid, highlighting its role in constructing the pharmacophore.

G Start 3-Bromo-2-ethylbenzoic Acid (Sterically Congested Core) Step1 Chemoselective Reduction (Protocol A) Start->Step1 BH3·THF 0°C to RT Step2 Suzuki-Miyaura Coupling (Protocol B) Start->Step2 Pd(dppf)Cl2 Boronic Acid Intermediate 3-Bromo-2-ethylbenzyl alcohol (The Linker) Step1->Intermediate Intermediate->Step2 Alternate Route: Couple then Link Final PD-1/PD-L1 Inhibitor (Dimer-type) Intermediate->Final Etherification (Linker Attachment) Biaryl Biaryl Scaffold (Atropisomeric Potential) Step2->Biaryl Biaryl->Final Further Functionalization

Caption: Divergent synthesis pathways utilizing 3-Bromo-2-ethylbenzoic acid for immunomodulatory drug construction.

Experimental Protocols

Working with 3-Bromo-2-ethylbenzoic acid presents a unique challenge: Steric Congestion . The 2-ethyl group sandwiches the reactive centers, significantly retarding reaction rates compared to unhindered benzoic acids. Standard conditions often yield incomplete conversion.

Protocol A: Chemoselective Reduction to Benzyl Alcohol

Context: This transformation creates the "linker" handle used in PD-L1 inhibitors (e.g., Compound 14 in patent literature).

Rationale: Standard LiAlH4 reduction can be dangerous and non-selective in the presence of halides (potential debromination).[1] Borane-THF is the superior reagent here; it coordinates with the carboxylic acid to facilitate hydride transfer despite the steric bulk of the ethyl group.

Materials:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution (3.0 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: Methanol, 1.0 M NaOH[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 3-Bromo-2-ethylbenzoic acid and dissolve in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Addition: Add BH3·THF dropwise via syringe over 30 minutes.[1] Note: Gas evolution (H2) will be observed. Control the rate to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) naturally. Stir for 16–72 hours .[1]

    • Expert Tip: Due to the 2-ethyl steric block, this reaction is slower than typical benzoic acid reductions. Monitor via TLC/LCMS.[1] If conversion stalls, heat to 50 °C.

  • Quench: Cool back to 0 °C. Carefully add Methanol (excess) dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted acid) and Brine. Dry over Na2SO4.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–95% of (3-Bromo-2-ethylphenyl)methanol.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Context: Installing the biaryl core at the C3 position. The ortho-ethyl group makes the C-Br bond difficult to access for the Palladium catalyst.

Rationale: The "Cone Angle" problem. Standard ligands (PPh3) are too bulky to effectively ligate Pd at this crowded center, or the oxidative addition is too slow.[1] We utilize Buchwald Ligands (SPhos or XPhos) or bidentate ligands like dppf which facilitate coupling at sterically hindered centers.

Materials:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (or its ester/alcohol derivative)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%) OR Pd2(dba)3 / SPhos [1]

  • Base: K3PO4 (3.0 equiv) - Superior to carbonate bases for hindered substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents.[1][3] Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vial.

  • Reaction: Heat to 90–100 °C for 12 hours.

    • Alternative: Microwave irradiation at 110 °C for 1 hour often improves yields for this specific scaffold by overcoming the activation energy barrier imposed by the ethyl group.

  • Filtration: Filter through a pad of Celite to remove Pd black.[1]

  • Analysis: Check for "Protodeboronation" of the boronic acid (a common side reaction when the coupling is slow).

Data Summary: Steric Impact on Reactivity

The following table summarizes why the 2-ethyl substituent necessitates modified protocols compared to standard benzoic acids.

Parameter3-Bromo-Benzoic Acid (Control)3-Bromo-2-Ethyl benzoic Acid (Target)Impact on Protocol
Steric Effect (A-Value) LowHigh (~1.75 kcal/mol)Requires higher reaction temps or longer times.
Reduction Rate (BH3) Fast (< 4 h)Slow (16–72 h)Extended reaction time required.[1]
Pd-Catalyst Access UnhinderedBlocked Requires electron-rich, smaller ligands (e.g., SPhos).
Atropisomerism NonePossible Product may exist as rotamers; check NMR carefully.

References

  • Synthesis of PD-1/PD-L1 Inhibitors: Synthesis of compound 14; (3-Bromo-2-ethylphenyl)methanol. (2016).[1] National Institute of Informatics (NII). 4

  • Compound Data & Properties: 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) Physicochemical Properties.[5][6][7][8][9][10] PubChem, National Library of Medicine.[1][9]

  • Suzuki Coupling of Hindered Substrates: Suzuki-Miyaura Cross Coupling Reaction: Application to Sterically Hindered Substrates. TCI Chemicals.[1] [8]

  • Borane Reduction Methodology: Use of Borane-THF for Chemoselective Reduction of Benzoic Acids. BenchChem Application Notes. 11

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-ethylbenzoic Acid

Executive Summary This guide details the protocol for the palladium-catalyzed cross-coupling of 3-Bromo-2-ethylbenzoic acid with aryl boronic acids. This specific substrate presents a dual challenge: Steric Hindrance: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 3-Bromo-2-ethylbenzoic acid with aryl boronic acids. This specific substrate presents a dual challenge:

  • Steric Hindrance: The 1,2,3-trisubstitution pattern creates significant steric crowding. The ortho-ethyl group at C2 imposes a "buttressing effect," rigidly locking the conformation and hindering the approach of the palladium catalyst to the C3-Bromine bond.

  • Free Carboxylic Acid: The unprotected acid (C1) can poison standard Pd(0) catalysts via carboxylate coordination and alters the pH required for transmetallation.

The protocol below prioritizes a Ligand-Enhanced Direct Coupling strategy using Buchwald-type dialkylbiaryl phosphine ligands (SPhos/XPhos) to overcome these energy barriers without requiring a protection/deprotection sequence.

Chemo-Structural Analysis & Strategy

The Challenge: The "Orthogonal" Steric Clash

The target molecule, 3-Bromo-2-ethylbenzoic acid, is not merely an ortho-substituted aryl halide; it is a crowded 1,2,3-system.

  • C1 (-COOH): Electron-withdrawing, but deprotonates to a carboxylate (

    
    ), which can act as a weak directing group or a catalyst poison.
    
  • C2 (-Ethyl): The critical steric bulk. It is sandwiched between the acid and the bromide, restricting rotation and creating a "wall" that blocks the oxidative addition step.

  • C3 (-Br): The reaction center.

The Solution: Bulky, Electron-Rich Ligands

Standard ligands like


 or dppf are insufficient here. We utilize SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
  • Mechanism: These ligands are extremely electron-rich (facilitating oxidative addition into the hindered C-Br bond) and bulky (promoting reductive elimination of the crowded biaryl product).

  • Base Strategy: We employ Potassium Phosphate (

    
    ) . Unlike carbonates, phosphates provide a buffering effect and high basicity in aqueous/organic biphasic systems, essential for activating the boronic acid while managing the solubility of the carboxylate salt.
    

Experimental Protocol (Direct Coupling)

Materials & Stoichiometry
ComponentRoleEquiv.Notes
3-Bromo-2-ethylbenzoic acid Limiting Reagent1.0Purity >97% recommended.
Aryl Boronic Acid (

)
Coupling Partner1.5Excess required due to potential protodeboronation.
Pd(OAc)

Pre-catalyst0.05 (5 mol%)Can substitute with SPhos Pd G3 (2-3 mol%) for higher efficiency.
SPhos Ligand0.10 (10 mol%)2:1 Ligand/Pd ratio is critical for stability.

Base3.51.0 eq neutralizes the acid; 2.5 eq drives the coupling.
Toluene / Water Solvent System10:1 v/vBiphasic system solubilizes both organic halide and inorganic base.
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • If using Pd(OAc)

    
     + SPhos: In a separate vial, dissolve Pd(OAc)
    
    
    
    and SPhos in anhydrous Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow/brown, indicating active
    
    
    generation.
  • If using SPhos Pd G3: Skip this step; add solid catalyst directly to the reaction vessel.

Step 2: Reaction Assembly

  • Equip a 2-neck round-bottom flask or a pressure vial with a magnetic stir bar.

  • Add 3-Bromo-2-ethylbenzoic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and finely ground

    
      (3.5 equiv).
    
  • Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles). Strict anaerobic conditions are vital to prevent phenol formation.

  • Add the Toluene/Water (10:1) solvent mixture via syringe. (Concentration: 0.1 M - 0.2 M with respect to the bromide).

  • Add the Catalyst solution (from Step 1) or solid G3 catalyst.

Step 3: Reaction Execution

  • Heat the reaction mixture to 90°C - 100°C with vigorous stirring. The biphasic mixture must form an emulsion for effective phase transfer.

  • Monitor by HPLC or LC-MS at 2 hours and 16 hours.

    • Monitoring Tip: Look for the consumption of the starting material (M-H = 227/229 amu in negative mode).

Step 4: Workup & Purification [1]

  • Cool to room temperature.

  • Acidification (Critical): The product is currently a carboxylate salt in the aqueous phase. Add 1M HCl dropwise until pH ~2-3. This precipitates the free acid product and drives it into the organic phase.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate + 1% Acetic Acid) or Recrystallization.

Optimization & Troubleshooting

If the direct coupling yields <40%, employ the "Protect-Couple-Deprotect" strategy. The free acid moiety can sometimes chelate Pd species into inactive "off-cycle" resting states.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Oxidative Addition FailureSwitch to XPhos Pd G3 or RuPhos . Increase Temp to 110°C (use n-Butanol solvent).
Protodeboronation (Ar-H) Boronic Acid InstabilitySwitch to Boronic Ester (Bpin) or MIDA Boronate . Add base slowly or reduce water content.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidOxygen leak. Degas solvents more thoroughly (sparge with Ar for 20 mins).
Black Precipitate (Pd Black) Catalyst DecompositionLigand loading too low. Increase SPhos:Pd ratio to 3:1.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal pathway based on initial screening results.

SuzukiProtocol Start Substrate: 3-Bromo-2-ethylbenzoic acid DirectCoupling Pathway A: Direct Coupling Pd-SPhos G3, K3PO4, Tol/H2O Start->DirectCoupling CheckYield Check LCMS Conversion (4h) DirectCoupling->CheckYield Success Yield > 70% Proceed to Acidic Workup CheckYield->Success High Conv. Failure Yield < 40% Or Catalyst Death CheckYield->Failure Low Conv. FinalProduct Final Biaryl Acid Success->FinalProduct Esterification Pathway B: Protection MeOH, H2SO4 -> Methyl Ester Failure->Esterification Switch Strategy CouplingEster Coupling of Ester Standard Suzuki Conditions Esterification->CouplingEster Hydrolysis Hydrolysis LiOH, THF/H2O CouplingEster->Hydrolysis Hydrolysis->FinalProduct

Caption: Decision tree for coupling sterically hindered halobenzoic acids, prioritizing direct coupling with a fallback to ester protection.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

    • Context: Establishes SPhos and XPhos as the premier ligands for hindered substr
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.

    • Context: Foundational review of the mechanism and base effects.
  • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of Organic Chemistry, 2007.

    • Context: Discusses the specific challenges and conditions for coupling free carboxylic acids.
  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.[3]

    • Context: Provides the mechanistic basis for using SPhos in "ortho-ortho" hindered systems.

Sources

Method

Heck reaction conditions for 3-Bromo-2-ethylbenzoic acid

Technical Application Note: Heck Coupling of 3-Bromo-2-ethylbenzoic Acid Part 1: Executive Summary & Strategic Analysis The Heck coupling of 3-Bromo-2-ethylbenzoic acid presents a distinct set of challenges compared to s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Heck Coupling of 3-Bromo-2-ethylbenzoic Acid

Part 1: Executive Summary & Strategic Analysis

The Heck coupling of 3-Bromo-2-ethylbenzoic acid presents a distinct set of challenges compared to standard aryl halide couplings. As a Senior Application Scientist, I have deconstructed this transformation into two critical constraints that must be managed to ensure reproducibility and high yield:

  • The "Ortho-Effect" (Steric Constraint): The ethyl group at the C2 position is ortho to the bromine at C3. Unlike a methyl group, the ethyl group possesses rotational degrees of freedom that create a larger effective steric radius. This hinders the approach of the Palladium(0) species during oxidative addition and destabilizes the square-planar Pd(II) intermediate, promoting catalyst decomposition (palladium black formation) over the productive cycle.

  • The Free Carboxylic Acid (Electronic/Solubility Constraint): The substrate possesses an acidic proton (C1-COOH). Under standard basic Heck conditions, this immediately forms a carboxylate salt. While this prevents the need for protecting groups, the anionic species alters the solubility profile and can coordinate to the Palladium center, potentially acting as a catalytic poison if the ligand sphere is not sufficiently robust.

The Solution: This guide provides three tiered protocols. Protocol A is the robust "Workhorse" method using classic phosphines. Protocol B is the "High-Performance" method utilizing bulky Buchwald ligands for difficult alkene partners. Protocol C is the "Ligand-Free" phase-transfer method, ideal for industrial scalability.

Part 2: Mechanistic Insight & Causality

To troubleshoot this reaction, one must visualize the catalytic bottleneck. The diagram below maps the cycle, explicitly highlighting where the 2-ethyl group exerts its negative influence.

HeckCycle cluster_sterics Critical Failure Mode PreCat Pre-Catalyst Pd(OAc)2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (In situ) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Slowed by 2-Et Sterics Coord Alkene Coordination (Ar-Pd-Alkene) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product BaseStep->Pd0 Cycle Repeats

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the 2-ethyl substituent.

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (P(o-tol)3)

Best for: Initial screening, standard acrylates/styrenes, cost-sensitive projects. Rationale: Tri-o-tolylphosphine (P(o-tol)3) is bulky enough to stabilize the Pd species but labile enough to allow the hindered aryl bromide to enter the coordination sphere.

Reagents:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (1.0 equiv)

  • Alkene: Ethyl acrylate or Styrene (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

  • Ligand: P(o-tol)3 (10-15 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv) Note: Extra equivalent needed for COOH.

  • Solvent: DMF or NMP (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-ethylbenzoic acid (229 mg, 1.0 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol), and P(o-tol)3 (30.4 mg, 0.10 mmol).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Inject anhydrous DMF (5.0 mL) and Triethylamine (418 µL, 3.0 mmol). The solution should turn homogenous; the acid will dissolve as the ammonium salt.

  • Addition: Inject the alkene (e.g., Ethyl acrylate, 1.5 mmol).

  • Reaction: Heat the block to 110°C . Stir vigorously for 12-24 hours.

    • Checkpoint: The solution typically turns dark brown/black. If palladium black precipitates immediately (within 30 mins), the ligand loading is too low.

  • Workup (Acid-Base Purification):

    • Cool to room temperature. Dilute with Ethyl Acetate (20 mL).

    • Wash 1: Add 1M HCl (20 mL) to acidify (pH ~1-2). This protonates the product (COOH form) and keeps it in the organic layer, while removing TEA and Pd salts.

    • Wash 2: Brine (20 mL).

    • Dry organic layer over MgSO4, filter, and concentrate.

Protocol B: The "High-Performance" Method (Buchwald Ligands)

Best for: Difficult alkenes, electron-rich alkenes, or if Protocol A yields <50%. Rationale: SPhos or XPhos form highly active monolithic Pd species that are exceptionally good at oxidative addition into hindered aryl halides.

Modifications to Protocol A:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%).

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (if solubility permits).

  • Temperature: 100°C.

Why this works: The biaryl backbone of SPhos prevents the formation of inactive Pd-dimers, and the electron-rich phosphine accelerates the oxidative addition into the C-Br bond, overcoming the steric barrier of the 2-ethyl group.

Protocol C: The "Jeffery" Conditions (Ligand-Free)

Best for: Green chemistry requirements, avoiding phosphine contamination. Rationale: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst and stabilizes "naked" Pd nanoparticles, often showing surprising efficacy for hindered substrates.

Reagents:

  • Pd(OAc)2 (5 mol%)[1][2]

  • TBAB (1.0 equiv) Crucial additive.

  • Base: NaHCO3 or K2CO3 (2.5 equiv).

  • Solvent: DMF.

  • Temperature: 80-100°C.

Part 4: Data Summary & Troubleshooting

Comparative Optimization Table:

ParameterProtocol A (Standard)Protocol B (High-Perf)Protocol C (Jeffery)
Catalyst Pd(OAc)2Pd2(dba)3Pd(OAc)2
Ligand P(o-tol)3SPhos / XPhosNone (TBAB additive)
Base TEA (Soluble)K3PO4 (Insoluble)NaHCO3 / K2CO3
Temp 110°C100°C80-90°C
Est. Yield 60-75%85-95%50-70%
Cost LowHighVery Low
Key Risk Pd Black formationCatalyst CostIncomplete conversion

Troubleshooting Guide:

  • Problem: Starting material remains, Pd black precipitates early.

    • Cause: The 2-ethyl group is destabilizing the Pd-Ar intermediate.

    • Fix: Switch to Protocol B (SPhos) or increase Ligand:Pd ratio to 4:1 in Protocol A.

  • Problem: Product is trapped in the aqueous layer during workup.

    • Cause: The product is a carboxylic acid. If the aqueous layer is basic (pH > 7), the product is a salt (water soluble).

    • Fix: Ensure the aqueous layer is acidified to pH 1-2 with HCl during extraction to drive the product into the organic phase.

Part 5: Purification Workflow (Self-Validating System)

This workflow leverages the chemical properties of the substrate (Acidic) to ensure purity without immediate chromatography.

Purification RxnMix Crude Reaction Mixture (Product-COO-, Base-H+, Pd) Acidify ADD 1M HCl (Target pH < 2) RxnMix->Acidify Extract Partition: EtOAc / Water Acidify->Extract OrgLayer Organic Layer (Product-COOH, Ligand) Extract->OrgLayer AqLayer Aqueous Layer (Pd salts, Ammonium salts) Extract->AqLayer BaseWash Optional: Extract with Sat. NaHCO3 OrgLayer->BaseWash To remove non-acids PureAq Aqueous (Product-COO-) BaseWash->PureAq TrashOrg Organic Waste (Neutral impurities, Ligands) BaseWash->TrashOrg ReAcidify Re-acidify & Extract EtOAc PureAq->ReAcidify Final Pure Product (Solid) ReAcidify->Final

Figure 2: Acid-Base extraction strategy to isolate the benzoic acid derivative.

References

  • Mizoroki-Heck Reaction Overview. Wikipedia. Available at: [Link]

  • Mechanistic Studies of the Heck Reaction. LibreTexts Chemistry. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling of Aryl Bromides. Molecules 2010, 15, 649-659. (Demonstrates Heck conditions for substituted aryl bromides). Available at: [Link]

  • Ligand-free Heck Reactions (Jeffery Conditions). Beilstein J. Org. Chem. (Discussion on ligand-free protocols for hindered substrates). Available at: [Link]

Sources

Application

Application Note: Strategic Esterification of 3-Bromo-2-ethylbenzoic Acid

This Application Note is designed for research scientists and process chemists dealing with the synthesis of sterically hindered aromatic esters. It moves beyond standard textbook procedures to address the specific kinet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists dealing with the synthesis of sterically hindered aromatic esters. It moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges posed by 3-Bromo-2-ethylbenzoic acid .

Executive Summary

The esterification of 3-Bromo-2-ethylbenzoic acid presents a classic challenge in organic synthesis: the "Ortho Effect." The bulky ethyl group at the 2-position, combined with the bromine at the 3-position, creates a sterically congested environment around the carboxylic acid. Standard Fischer esterification (acid + alcohol


 ester + water) is often kinetically incompetent for this substrate due to the inability of the tetrahedral intermediate to form or collapse efficiently.

This guide prioritizes Base-Promoted Alkylation (nucleophilic substitution) as the primary, high-yield protocol for laboratory-scale synthesis, while providing an Acid Chloride Activation route for scale-up scenarios.

Strategic Analysis: The "Ortho Effect"

Before selecting a method, one must understand the failure modes of standard protocols.

  • The Steric Wall: The 2-ethyl group rotates out of the plane, shielding the carbonyl carbon. This severely retards the attack of a nucleophile (alcohol) in acid-catalyzed pathways.

  • Electronic Considerations: The 3-bromo substituent is electron-withdrawing (

    
    -inductive). This increases the acidity of the carboxylic proton (
    
    
    
    lower than benzoic acid), making the carboxylate anion easier to form but slightly less nucleophilic.
  • The Solution: Instead of forcing a nucleophile (alcohol) to attack a shielded carbonyl (Fischer), we invert the problem. We turn the carboxylic acid into a nucleophile (carboxylate) and have it attack an unhindered electrophile (Alkyl Halide).

Decision Matrix: Method Selection

The following flow chart illustrates the logic for selecting the optimal protocol based on scale and available reagents.

EsterificationStrategy Start Substrate: 3-Bromo-2-ethylbenzoic Acid Decision Scale & Constraints? Start->Decision MethodA Method A: Base-Promoted Alkylation (High Yield, Mild, Lab Scale) Decision->MethodA < 10g, High Value MethodB Method B: Acid Chloride Activation (Scalable, Cost-Effective) Decision->MethodB > 100g, Cost Sensitive MethodC Method C: Fischer Esterification (Not Recommended without High T/P) Decision->MethodC Avoid Halides?

Figure 1: Strategic decision tree for selecting the esterification method.

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Mechanism:


 Nucleophilic Substitution.
Why it works:  The reaction occurs at the alkyl halide (the electrophile), which is sterically unhindered. The steric bulk of the benzoic acid does not impede the oxygen's ability to act as a nucleophile once deprotonated.
Reagents & Materials
ComponentEquivalentsRoleNotes
3-Bromo-2-ethylbenzoic acid 1.0SubstrateLimiting reagent.[1]
Alkyl Iodide (e.g., MeI) 1.5 - 2.0ElectrophileToxic/Carcinogenic. Handle in fume hood.
Potassium Carbonate (

)
2.0 - 2.5BaseFinely ground/anhydrous is critical.
DMF (Dimethylformamide) SolventSolvent5-10 mL per gram of substrate. Anhydrous.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 3-Bromo-2-ethylbenzoic acid (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add powdered

    
     (2.0 eq) in a single portion. The suspension may become thick; ensure vigorous stirring.
    
    • Note: Stir for 15 minutes at room temperature (RT) to ensure carboxylate formation.

  • Alkylation: Add the Alkyl Iodide (e.g., Iodomethane, 1.5 eq) dropwise via syringe.

    • Exotherm: Mild exotherm may occur.

  • Reaction: Stir at Room Temperature for 4–12 hours .

    • Optimization: If TLC shows starting material remains after 4 hours, heat to 50°C.

  • Quench & Workup:

    • Pour the reaction mixture into a 5-fold excess of ice-cold water (or dilute HCl if basicity is a concern, though water is usually sufficient for esters).

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with Brine (

      
      ) and Water (
      
      
      
      ) to remove DMF.
    • Dry over

      
       or 
      
      
      
      .
  • Purification: Concentrate in vacuo. The product is often pure enough for use. If not, flash chromatography (Hexanes/EtOAc) is effective.

Protocol B: Acid Chloride Activation (Scalable Alternative)

Mechanism: Nucleophilic Acyl Substitution via highly reactive intermediate. Why it works: Converting the -OH to -Cl creates a superb leaving group. The high reactivity of the acid chloride overcomes the steric barrier during the alcohol attack.

Reagents & Materials
ComponentEquivalentsRoleNotes
Substrate 1.0Substrate
Thionyl Chloride (

)
2.0 - 5.0ActivatorCan be used as solvent or reagent in DCM.
DMF 2-3 dropsCatalystEssential for Vilsmeier-Haack like activation.
Alcohol (e.g., MeOH) ExcessNucleophileSolvent for the quenching step.
Step-by-Step Procedure
  • Activation: In a dried flask under inert atmosphere, dissolve the acid in DCM (or Toluene).

  • Catalyst: Add 2 drops of anhydrous DMF.

  • Chlorination: Add Oxalyl Chloride (1.2 eq) or Thionyl Chloride (2.0 eq) dropwise.

    • Observation: Gas evolution (

      
      , 
      
      
      
      /
      
      
      ) indicates reaction progress.
  • Reflux: Heat to reflux for 2 hours.

  • Evaporation (Critical): Remove solvent and excess chlorinating agent in vacuo.

    • Why? Excess

      
       will react with the alcohol to form 
      
      
      
      and alkyl chlorides, reducing yield.
  • Esterification: Redissolve the crude acid chloride residue in DCM. Add the target alcohol (e.g., Methanol) and a base scavenger (e.g., Pyridine or

    
    , 1.2 eq).
    
  • Workup: Wash with 1N HCl, then saturated

    
    . Dry and concentrate.
    

Visualizing the Workflow

The following diagram details the experimental flow for the recommended Protocol A .

ProtocolFlow Start Start: 3-Bromo-2-ethylbenzoic acid Step1 1. Dissolve in DMF Add K2CO3 (2.0 eq) Start->Step1 Step2 2. Stir 15 min (Deprotonation) Forms Carboxylate Anion Step1->Step2 Step3 3. Add Alkyl Iodide (1.5 eq) Stir RT 4-12h Step2->Step3 Check TLC Check Step3->Check Heat Heat to 50°C Check->Heat Incomplete Workup 4. Dilute with H2O Extract w/ EtOAc Check->Workup Complete Heat->Check Finish Final Product: Alkyl 3-bromo-2-ethylbenzoate Workup->Finish

Figure 2: Experimental workflow for Base-Promoted Alkylation.

Analytical Validation (QC)

To validate the synthesis, look for these key markers:

  • 1H NMR (CDCl3):

    • Ester Methyl: Singlet ~3.9 ppm (if methyl ester).

    • Ethyl Group: Triplet ~1.2 ppm (

      
      ) and Quartet ~2.8-3.0 ppm (
      
      
      
      ). Note the downfield shift of the methylene due to the aromatic ring.
    • Aromatic Protons: Three distinct signals (unless overlapping). The pattern will be 7.1–7.8 ppm depending on coupling.

  • IR Spectroscopy:

    • Carbonyl Stretch: Strong band at ~1720–1735

      
       (Ester C=O).
      
    • Absence of OH: Disappearance of the broad carboxylic acid O-H stretch (2500–3300

      
      ).
      

Safety & Handling

  • Alkyl Halides (MeI, EtI): Potent alkylating agents. Suspected carcinogens. Use only in a fume hood with double gloving.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO2. Corrosive.

  • 3-Bromo-2-ethylbenzoic acid: Treat as a potential irritant. The bromine atom makes it a potential sensitizer.

References

  • Context: Validates the base hydrolysis and general reactivity of the 2-methyl analog, serving as a baseline for the 2-ethyl deriv
  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 30, 2026, from [Link]

    • Context: Provides the specific "Gold Standard" protocol (MeI/K2CO3/DMF) for hindered bromo-methylbenzoic acids.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 30, 2026, from [Link]

    • Context: Discusses the limitations of Fischer esterification for ortho-substituted acids and microwave solutions.
  • Organic Syntheses. (n.d.). 2-Bromo-3-methylbenzoic acid.[3] Retrieved January 30, 2026, from [Link]

    • Context: Authoritative source for the physical properties and handling of bromin

Sources

Method

analytical techniques for characterizing 3-Bromo-2-ethylbenzoic acid

Abstract This technical guide outlines a rigorous analytical framework for the characterization of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) . As a functionalized benzoic acid intermediate, this compound presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a rigorous analytical framework for the characterization of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) . As a functionalized benzoic acid intermediate, this compound presents specific challenges regarding regioisomer differentiation and chromatographic resolution. This document provides validated protocols for structural confirmation (NMR, MS), purity assessment (HPLC-UV/MS), and physical profiling, designed to meet the stringent requirements of pharmaceutical intermediate qualification.

Introduction & Chemical Context

3-Bromo-2-ethylbenzoic acid is a trisubstituted benzene derivative often utilized as a scaffold in the synthesis of heterocyclic pharmaceutical targets. Its chemical behavior is defined by the interplay between the electron-withdrawing carboxylic acid group and the sterically demanding, electron-donating ethyl group.

Critical Quality Attributes (CQAs)

In drug development, the purity of this intermediate is critical. The primary risk factors (impurities) arise from its synthesis, typically the bromination of 2-ethylbenzoic acid.

  • Regioisomerism: The ethyl group directs electrophilic substitution to the ortho and para positions, while the carboxylic acid directs meta.

    • Target: C3 (Synergistic: ortho to Ethyl, meta to COOH).

    • Major Impurity: 5-Bromo-2-ethylbenzoic acid (Attack para to Ethyl).

  • Steric Strain: The C2-ethyl group creates steric crowding between the C1-COOH and C3-Br, potentially twisting the carboxylate out of planarity, affecting solubility and reactivity.

Spectroscopic Identification (The Fingerprint)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the substitution pattern. The specific coupling constants (


-values) in the aromatic region are the key to distinguishing the 3-bromo isomer from the 5-bromo impurity.

Predicted


H NMR Data (400 MHz, DMSO-

or CDCl

):
MoietyProton TypePredicted Shift (

ppm)
MultiplicityIntegrationDiagnostic Logic
COOH Carboxylic Acid12.5 - 13.5Broad Singlet1HExchangeable with D

O.
Ar-H H-6 (Ortho to COOH)7.70 - 7.85Doublet (

)
1H

Hz. Deshielded by COOH.
Ar-H H-4 (Ortho to Br)7.60 - 7.75Doublet (

)
1H

Hz. Deshielded by Br.
Ar-H H-5 (Meta to both)7.15 - 7.30Triplet (

)
1H

Hz. Typical 1,2,3-substitution pattern.
Ethyl -CH

-
2.80 - 3.00Quartet (

)
2H

Hz.
Ethyl -CH

1.15 - 1.30Triplet (

)
3H

Hz.

Critical Distinction:

  • 3-Bromo isomer (Target): Shows a doublet-triplet-doublet pattern (or overlapping doublets/triplets depending on resolution) indicative of three adjacent protons (H4, H5, H6).

  • 5-Bromo isomer (Impurity): Would show a doublet (H3), doublet-of-doublets (H4), doublet (H6) pattern with meta coupling (

    
     Hz) for H4/H6, which is distinct from the ortho coupling of the target.
    
B. Mass Spectrometry (MS)
  • Ionization: ESI Negative Mode (

    
    ) is preferred for carboxylic acids.
    
  • Isotope Pattern: Bromine exists as

    
     and 
    
    
    
    in a ~1:1 ratio.
    • Target Peaks:

      
       227 and 229 (equal intensity).
      
    • Absence of Br: A single peak at

      
       149 indicates unreacted 2-ethylbenzoic acid.
      

Chromatographic Purity Analysis (The Quantification)

Separating the 3-bromo target from the 5-bromo regioisomer requires a method that capitalizes on shape selectivity and slight polarity differences.

Method Development Strategy

Standard C18 columns are generally sufficient, but a Phenyl-Hexyl column is recommended if isomer resolution is poor on C18, as the


-

interactions differ between the isomers.

Workflow Visualization:

HPLC_Method_Dev Start Start: Purity Assessment ColumnSel Select Column: C18 (Standard) or Phenyl-Hexyl (Isomer Selectivity) Start->ColumnSel MobilePhase Mobile Phase: Acidic (pH 2.5-3.0) Suppress COOH ionization ColumnSel->MobilePhase Gradient Gradient: 5% -> 95% MeOH/ACN MobilePhase->Gradient CheckRes Check Resolution (Rs) between Isomers Gradient->CheckRes Pass Rs > 1.5: Validate Method CheckRes->Pass Separated Fail Rs < 1.5: Optimize CheckRes->Fail Co-elution Action1 Switch to Phenyl-Hexyl or Lower Flow Rate Fail->Action1 Action1->CheckRes

Caption: Decision tree for optimizing HPLC separation of bromobenzoic acid regioisomers.

Detailed Experimental Protocols

Protocol 1: HPLC Purity & Assay

Objective: Quantify 3-Bromo-2-ethylbenzoic acid and detect regioisomeric impurities.

1. Reagents:

  • Acetonitrile (HPLC Grade).

  • Water (Milli-Q or equivalent).

  • Formic Acid or Phosphoric Acid (85%).

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (strong absorption for benzoyl system) and 254 nm .

  • Injection Volume: 5-10 µL.

3. Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
23.010 (Re-equilibration)

4. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

5. System Suitability Criteria:

  • Tailing Factor (Target Peak):

    
    .
    
  • Resolution (

    
    ) between Target and nearest impurity: 
    
    
    
    .
Protocol 2: Thermal Analysis (DSC/TGA)

Objective: Determine melting point and volatile content (solvents/moisture).

1. Differential Scanning Calorimetry (DSC):

  • Pan: Aluminum, crimped (non-hermetic).

  • Sample Mass: 2–5 mg.

  • Ramp: 10°C/min from 30°C to 250°C.

  • Nitrogen Purge: 50 mL/min.

  • Expected Result: A sharp endothermic peak corresponding to the melting point. (Note: Literature for similar 3-bromo-2-methyl analogs suggests a melting range likely between 140–170°C, but this must be experimentally determined).

2. Thermogravimetric Analysis (TGA):

  • Run concurrently to distinguish solvates from true polymorphs. Significant weight loss prior to melting indicates residual solvent or moisture.

Troubleshooting & CQAs

ObservationProbable CauseCorrective Action
Split Peaks in HPLC Sample solvent mismatch or pH issues.Ensure sample solvent matches initial mobile phase (low % organic). Ensure mobile phase is buffered/acidified to keep COOH protonated.
Extra Peaks in NMR Regioisomers (5-bromo) or residual solvent.Check coupling constants (

) to confirm isomer identity. Dry sample under vacuum if solvent peaks persist.
Low Solubility High lattice energy or lipophilicity.Use DMSO-

for NMR. For HPLC, ensure adequate organic ratio in diluent.

References

  • PubChem. (n.d.).[3][4] 3-Bromo-2-ethylbenzoic acid (Compound).[3][5][6] National Library of Medicine.[3] Retrieved January 30, 2026, from [Link]

  • Waters Corporation. (2012). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 3-bromo-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

Sources

Application

High-Resolution RP-HPLC Analysis of 3-Bromo-2-ethylbenzoic Acid

Protocol for Purity Assessment and Impurity Profiling Executive Summary & Application Scope 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a critical halogenated aromatic intermediate, frequently employed as a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Purity Assessment and Impurity Profiling

Executive Summary & Application Scope

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a critical halogenated aromatic intermediate, frequently employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its structural integrity—specifically the ortho-ethyl and meta-bromo substitution pattern—is vital for downstream catalytic coupling (e.g., Suzuki-Miyaura).

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the target analyte from critical process impurities, including 2-ethylbenzoic acid (starting material), positional isomers (e.g., 5-bromo-2-ethylbenzoic acid), and over-brominated byproducts .

Key Method Attributes[2][3][4][5][6][7][8][9][10]
  • Mechanism: Ion-Suppression Reversed-Phase Chromatography.

  • Stationary Phase: C18 (Octadecylsilane) with high surface coverage.

  • Mobile Phase: Acidic Phosphate Buffer (pH 2.5) / Acetonitrile gradient.

  • Validation Status: Designed for compliance with ICH Q2(R1) guidelines.

Scientific Rationale & Method Design

pKa and pH Control

3-Bromo-2-ethylbenzoic acid is a weak acid. While the exact pKa is experimentally variable, ortho-substituted benzoic acids typically exhibit pKa values between 2.8 and 3.5 due to steric inhibition of resonance which stabilizes the carboxylate anion.

  • The Challenge: At neutral pH, the compound exists as a benzoate anion, leading to poor retention and peak tailing on C18 columns due to ionic repulsion.

  • The Solution: We utilize a mobile phase pH of 2.5 . This is at least 1-2 pH units below the pKa, ensuring the molecule remains >99% protonated (neutral). This maximizes hydrophobic interaction with the C18 ligands, sharpening peak shape and stabilizing retention times.

Column Selection

A "Base-Deactivated" (End-capped) C18 column is selected to minimize secondary interactions between the free silanol groups of the silica support and the pi-electron system of the aromatic ring.

Detection Wavelength[7][8]
  • 254 nm: Primary channel. Monitors the aromatic ring absorption; highly specific and robust against mobile phase noise.

  • 230 nm: Secondary channel. Higher sensitivity for low-level impurities but more susceptible to baseline drift from organic modifiers.

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, PDA/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Reagent A Potassium Dihydrogen Phosphate (

), HPLC Grade
Reagent B Phosphoric Acid (85%), HPLC Grade
Solvent Acetonitrile (ACN), Gradient Grade
Water Milli-Q / 18.2 MΩ·cm
Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 2.5): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Gradient Program

This gradient is designed to elute the polar starting materials early, retain the main peak mid-run, and wash highly lipophilic dibromo-species at the end.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Initial Hold
2.08020Isocratic End
12.02080Linear Ramp
15.02080Wash
15.18020Re-equilibration
20.08020End of Run

Sample Preparation

Standard Stock Solution (1.0 mg/mL)
  • Weigh 25.0 mg of 3-Bromo-2-ethylbenzoic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate for 5 minutes to dissolve.

  • Dilute to volume with Mobile Phase A . (Note: Matching the diluent to the initial gradient conditions prevents peak distortion).

System Suitability Solution (Resolution Check)

To ensure specificity, prepare a mix containing the analyte and its likely precursor, 2-ethylbenzoic acid .

  • Spike the Standard Stock Solution with 2-ethylbenzoic acid to a concentration of 0.1 mg/mL.

  • Acceptance Criteria: Resolution (

    
    ) between 2-ethylbenzoic acid and 3-bromo-2-ethylbenzoic acid must be > 2.0.
    

Visualizations & Logic Flow

Analytical Workflow

The following diagram outlines the critical path from sample receipt to data reporting.

HPLC_Workflow Sample Sample (Solid/Reaction Mix) Prep Sample Prep Dissolve in ACN:Buffer (50:50) Sample->Prep Weighing Filter Filtration 0.22 µm PTFE Prep->Filter Clarification HPLC HPLC Injection C18, pH 2.5, Gradient Filter->HPLC Autosampler Detect Detection UV 254nm HPLC->Detect Separation Data Data Analysis Integration & Purity Calc Detect->Data Signal

Caption: Figure 1: End-to-end analytical workflow for the purity assessment of 3-Bromo-2-ethylbenzoic acid.

Method Troubleshooting Logic

Use this decision tree to resolve common chromatographic issues encountered with acidic aromatics.

Troubleshooting_Logic Start Peak Issue? Tailing Peak Tailing (As > 1.5)? Start->Tailing Split Split Peak? Start->Split RetTime Retention Time Drift? Start->RetTime Action_pH Lower pH (Ensure < 2.5) Tailing->Action_pH Yes (Ionization) Action_Solvent Check Diluent (Match Initial MP) Split->Action_Solvent Yes (Solvent Effect) Action_Temp Check Column Temp/Equilibration RetTime->Action_Temp Yes

Caption: Figure 2: Troubleshooting logic for resolving peak shape and retention anomalies.

Expected Results & Impurity Profile

Based on the structural chemistry, the elution order on a C18 column is governed by hydrophobicity.

CompoundRelative Retention (RRT)Characteristics
2-Ethylbenzoic Acid ~0.8Precursor. Less hydrophobic (lacks Br). Elutes first.
3-Bromo-2-ethylbenzoic Acid 1.0 Target Analyte.
5-Bromo-2-ethylbenzoic Acid ~1.1 - 1.2Isomer. Slightly different polarity due to symmetry.
3,5-Dibromo-2-ethylbenzoic Acid > 1.5Over-brominated. Highly hydrophobic. Elutes late.

Note: RRTs are approximate and must be established with reference standards.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanism and pH control).
  • PubChem. (n.d.).[2] 3-Bromo-2-ethylbenzoic acid (CID 46941397). National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. (Standard for system suitability parameters).
  • Dolan, J. W. (2002). The Role of pH in Retention Control. LCGC North America. (Authoritative source on pH selection for acidic analytes).

Sources

Method

Application Note: High-Efficiency GC-MS Profiling of 3-Bromo-2-ethylbenzoic Acid via TMS Derivatization

Abstract & Core Logic 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a critical halogenated building block in the synthesis of pharmaceutical intermediates. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Logic

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a critical halogenated building block in the synthesis of pharmaceutical intermediates. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct challenges:

  • Polarity: The free carboxylic acid moiety leads to strong hydrogen bonding, resulting in peak tailing, irreversible column adsorption, and poor quantification.

  • Steric Hindrance: The ethyl group at the ortho position (C2) creates steric bulk around the carboxylic acid (C1), potentially slowing down standard derivatization reactions.

This protocol details a Trimethylsilylation (TMS) workflow using BSTFA catalyzed with 1% TMCS. This method is superior to standard methylation for this analyte because it is rapid, anhydrous, and the resulting TMS-ester produces a distinct mass spectral signature that aids in confirming the bromine isotope pattern.

Chemical Profile & Properties[1][2][3][4]

PropertyDataNotes
Compound Name 3-Bromo-2-ethylbenzoic acid
CAS Number 99548-72-8
Formula

Molecular Weight 229.07 g/mol Monoisotopic (

)
Boiling Point ~330°C (Predicted)Requires derivatization for GC
pKa ~3.5 (Estimated)Acidic protons must be capped
Derivatized MW 300.07 / 302.07 DaTMS-Ester (

)

Experimental Protocol

Reagents & Materials
  • Solvent: Pyridine (Anhydrous, 99.8%) – Acts as an acid scavenger and solvent.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Note: The 1% TMCS catalyst is mandatory due to the steric hindrance of the ortho-ethyl group.

  • Internal Standard (IS): 4-Bromobenzoic acid (or Phenanthrene-d10).

  • Vials: Silanized amber glass vials (2 mL) with PTFE-lined caps.

Sample Preparation Workflow (Step-by-Step)

Step 1: Stock Solution Preparation Dissolve 10 mg of 3-Bromo-2-ethylbenzoic acid in 10 mL of anhydrous Acetonitrile (1 mg/mL).

Step 2: Aliquoting Transfer 100 µL of Stock Solution into a GC vial. Add 50 µL of Internal Standard solution (100 µg/mL).

Step 3: Evaporation (Critical) Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (


).
  • Why? BSTFA hydrolyzes instantly in the presence of water or protic solvents.

Step 4: Derivatization Reaction Add 100 µL of Anhydrous Pyridine to dissolve the residue. Add 100 µL of BSTFA + 1% TMCS . Cap immediately and vortex for 30 seconds.

Step 5: Incubation Heat the vial at 65°C for 45 minutes .

  • Expert Insight: While many acids silylate at room temperature, the ortho-ethyl group requires thermal energy to drive the reaction to completion and ensure linearity.

Step 6: Dilution Cool to room temperature. Dilute with 800 µL of anhydrous Isooctane or Hexane. Inject 1 µL.

Visualization: Derivatization Mechanism

The following diagram illustrates the transformation of the analyte into its volatile ester form.

DerivatizationMechanism Acid 3-Bromo-2-ethylbenzoic Acid (Polar, Non-volatile) Intermediate Transition State (Steric Strain at C2) Acid->Intermediate Nucleophilic Attack Reagent BSTFA + TMCS (Silyl Donor) Reagent->Intermediate Product TMS-Ester Derivative (Volatile, GC-Ready) Intermediate->Product -H+ substitution Byproduct TMS-Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Caption: Reaction pathway converting the polar acid to a volatile TMS-ester. The TMCS catalyst overcomes the steric hindrance imposed by the ethyl group.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split 10:1 (for purity profiling) or Splitless (for trace analysis).

    • Temperature: 260°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 3 min).

    • Total Run Time: ~19 minutes.[1]

Mass Spectrometer (Agilent 5977 or equivalent)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) @ 70 eV.

  • Acquisition Mode:

    • SCAN: 50–500 amu (for identification).

    • SIM (Quantitation): Target Ions 300, 302 (Molecular Ions) and 285, 287 ([M-15]+).

Data Analysis & Interpretation

The Bromine Signature

The most definitive confirmation of 3-Bromo-2-ethylbenzoic acid is the isotopic pattern of the bromine atom. Natural bromine exists as


 (50.7%) and 

(49.3%).[2]
  • Observation: You will see a "doublet" molecular ion for the TMS derivative.

  • m/z 300: Contains

    
    .
    
  • m/z 302: Contains

    
    .
    
  • Ratio: The peak heights must be approximately 1:1 . Any significant deviation indicates interference or co-elution.

Fragmentation Logic
  • Molecular Ion (

    
    ):  300/302 (Distinct doublet).
    
  • [M - 15]

    
    :  Loss of a methyl group (
    
    
    
    ) from the TMS moiety. Peaks at 285/287 . This is often the Base Peak (100% abundance).
  • [M - 79/81]

    
    :  Loss of the Bromine atom. Peak at 221  (Weak).
    
  • [M - 89]

    
    :  Loss of 
    
    
    
    (TMS-O group).
Workflow Visualization

Workflow Start Sample: 3-Bromo-2-ethylbenzoic acid Prep Dry Down + BSTFA/TMCS (65°C) Start->Prep GC GC Separation (DB-5MS Column) Prep->GC MS MS Detection (EI) Scan 50-500 m/z GC->MS Data Data Analysis MS->Data Check1 Isotope Ratio 1:1 (m/z 300:302)? Data->Check1 Result Confirmed ID Check1->Result Yes Fail Check Interferences Check1->Fail No

Caption: Operational workflow from sample preparation to isotopic confirmation.

System Suitability & Troubleshooting

To ensure Trustworthiness and Self-Validation , the following criteria must be met before running unknown samples:

ParameterAcceptance CriteriaTroubleshooting if Failed
Derivatization Efficiency No visible peak for underivatized acid (broad blob)Re-dry sample (water contamination); Increase reaction time.
Isotope Ratio m/z 300 vs 302 ratio between 0.9 and 1.1Check for co-eluting matrix peaks; Check MS tuning.
Peak Symmetry Tailing Factor < 1.2Cut column front (active sites); Replace liner.
Linearity (

)
> 0.995 (Range 1–100 µg/mL)Check pipette accuracy; Check split vent trap.

References

  • NIST Mass Spectrometry Data Center. (2023). Bromine Isotopic Patterns. NIST Chemistry WebBook, SRD 69. Retrieved October 24, 2023, from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Standard reference for BSTFA/TMCS artifacts).
  • Agilent Technologies. (2020). GC/MS Analysis of Benzoic Acid Derivatives. Application Note 5991-XXXX. [Link] (General grounding on acid analysis).

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-2-ethylbenzoic Acid in Small Molecule Drug Discovery

This Application Note is structured to serve as a definitive technical guide for researchers utilizing 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) . It moves beyond basic product data to provide actionable, field-valid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for researchers utilizing 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) . It moves beyond basic product data to provide actionable, field-validated protocols for high-value medicinal chemistry applications.

Executive Summary & Strategic Rationale

3-Bromo-2-ethylbenzoic acid is a specialized building block characterized by a "scaffold-locking" substitution pattern. Unlike simple benzoic acids, the 2-ethyl group provides significant steric bulk adjacent to the reaction centers (carboxylic acid and bromide).

Key Chemical Utilities:

  • Conformational Control (Atropisomerism): In biaryl synthesis, the ortho-ethyl group restricts rotation, forcing the molecule into a specific conformation—a critical requirement for binding to the hydrophobic cleft of proteins like PD-L1 .

  • Orthogonal Reactivity: The molecule offers two distinct handles:

    • C-1 (Carboxylic Acid): Amenable to reduction (to alcohol), amidation, or esterification.

    • C-3 (Bromide): A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), albeit with steric challenges that require specialized catalytic systems.[1]

Primary Application: Synthesis of PD-1/PD-L1 Small Molecule Inhibitors

Small molecule inhibitors of the PD-1/PD-L1 checkpoint often rely on a biphenyl core that mimics the interaction of the PD-L1 protein dimer. 3-Bromo-2-ethylbenzoic acid is a validated starting material for the "left-hand" side of these dimers (e.g., BMS-202 analogs), where the ethyl group fills a hydrophobic pocket and stabilizes the bioactive conformation.

Synthetic Workflow Visualization

The following diagram illustrates the transformation of 3-Bromo-2-ethylbenzoic acid into a bioactive PD-L1 inhibitor scaffold.

PDL1_Synthesis Start 3-Bromo-2-ethylbenzoic Acid (Starting Material) Step1 Reduction (Borane-THF) Start->Step1 Inter1 Intermediate A: (3-Bromo-2-ethylphenyl)methanol Step1->Inter1 Step2 Etherification (Mesylation/Alkylation) Inter1->Step2 Inter2 Intermediate B: Benzyl Ether Scaffold Step2->Inter2 Step3 Suzuki Coupling (Pd Catalyst + Boronic Acid) Inter2->Step3 Final Bioactive PD-L1 Inhibitor Core Step3->Final

Figure 1: Synthetic pathway converting the benzoic acid precursor into the biphenyl core of a PD-L1 inhibitor.

Detailed Protocol: Chemoselective Reduction to Benzyl Alcohol

This protocol describes the conversion of the acid moiety to an alcohol, a critical step for linking the scaffold to the central "anchor" of the inhibitor.

Target Intermediate: (3-Bromo-2-ethylphenyl)methanol Scale: 2.0 mmol (approx. 500 mg)

Reagents:

  • 3-Bromo-2-ethylbenzoic acid (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH), 4.0 M aqueous solution[2]

Procedure:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert nitrogen atmosphere throughout.

  • Dissolution: Charge the flask with 3-Bromo-2-ethylbenzoic acid (500 mg, 2.18 mmol) and anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Slowly add BH₃·THF complex (6.55 mL, 6.55 mmol) dropwise via syringe over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16–24 hours . Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) or LC-MS. The acid peak should disappear.

  • Quench: Cool the mixture back to 0 °C. Carefully quench excess borane by dropwise addition of 4.0 M NaOH (5 mL). Stir for 30 minutes.

  • Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (0–20% EtOAc in Hexanes) to yield the alcohol as a colorless oil or low-melting solid.

Critical Quality Attribute (CQA): The resulting alcohol must be free of unreduced acid to prevent side reactions in the subsequent alkylation step.

Application 2: Sterically Demanding Suzuki-Miyaura Coupling

The 2-ethyl group creates significant steric hindrance at the 3-position. Standard Pd(PPh₃)₄ catalysts often fail or result in low yields due to slow oxidative addition. This protocol uses a specialized ligand system to overcome this barrier.

Mechanistic Insight

The steric bulk of the ethyl group prevents the palladium center from easily approaching the C-Br bond. High-activity ligands like S-Phos or AntPhos are required to facilitate oxidative addition and reductive elimination in these "di-ortho-substituted" systems.

Protocol: High-Yield Biaryl Synthesis

Reaction: Coupling of 3-bromo-2-ethylbenzoic acid (or its ester/alcohol derivative) with an aryl boronic acid.

Reagents:

  • Substrate: 3-Bromo-2-ethylbenzoic acid derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%) OR Pd-AntPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Combine solvent (Toluene/Water) in a reaction vial and sparge with nitrogen for 15 minutes.

  • Assembly: Add the bromide substrate, boronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos to the vial.

  • Reaction: Seal the vial and heat to 100 °C for 12 hours. The elevated temperature is crucial to overcome the activation energy barrier imposed by the ethyl group.

  • Workup: Filter through a celite pad, rinse with EtOAc, and concentrate.

Data Summary: Catalyst Performance

Catalyst System Yield (%) Notes
Pd(PPh₃)₄ / Na₂CO₃ < 30% Fails due to steric bulk of 2-ethyl group.
Pd(OAc)₂ / S-Phos > 85% Excellent for hindered biaryls.

| Pd-AntPhos | > 90% | Best for extremely hindered coupling partners. |

Technical Specifications & Safety

Physical Properties:

  • Molecular Formula: C₉H₉BrO₂[4]

  • Molecular Weight: 229.07 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, THF, Ethyl Acetate. Sparingly soluble in water.

Handling Precautions:

  • Corrosivity: As a benzoic acid derivative, it may cause skin and eye irritation. Use standard PPE (gloves, goggles).

  • Storage: Store in a cool, dry place. The bromide functionality is stable, but the acid group can form salts if exposed to basic moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46941397, 3-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

  • Chupak, L. S., et al. (2015). Compounds useful as immunomodulators. World Intellectual Property Organization Patent WO2015033301. (Describes the synthesis of PD-L1 inhibitors using 3-bromo-2-ethylbenzoic acid intermediates). Retrieved from [Link][2]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[5] Organic Chemistry Frontiers.[5][6] (Details catalyst systems for hindered substrates). Retrieved from [Link]

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. (Validates the biphenyl core structure in PD-L1 inhibition). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-Bromo-2-ethylbenzoic acid synthesis

The following technical guide addresses the synthesis of 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) . Executive Summary: Direct bromination of 2-ethylbenzoic acid is not recommended for this target.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) .

Executive Summary: Direct bromination of 2-ethylbenzoic acid is not recommended for this target. Due to the directing effects of the ethyl (ortho/para) and carboxyl (meta) groups, direct electrophilic aromatic substitution predominantly yields the 5-bromo isomer, with the 3-bromo isomer being a minor byproduct difficult to separate.

To achieve high yield and isomeric purity, this guide details a Regioselective Lithiation Strategy . This route utilizes the acidity of the C2 proton in 1,3-dibromobenzene to install the ethyl group first, followed by a selective metal-halogen exchange to install the carboxyl group.

Part 1: The Synthetic Pathway

The recommended workflow consists of two cryogenic organometallic steps.[1] This approach guarantees the correct substitution pattern (1,2,3-trisubstituted) which is thermodynamically and kinetically unfavorable via standard Friedel-Crafts or bromination conditions.

Visual Workflow (Graphviz)

SynthesisPathway Start 1,3-Dibromobenzene (Starting Material) Step1 Step 1: C2-Lithiation & Alkylation (LDA, -78°C, EtI) Start->Step1 Inter 1,3-Dibromo-2-ethylbenzene (Key Intermediate) Step1->Inter Yield: ~80% Step2 Step 2: Li-Halogen Exchange (n-BuLi, -78°C) Inter->Step2 Lithio 3-Lithio-2-ethyl-1-bromobenzene (Transient Species) Step2->Lithio Selective Mono-lithiation Quench Carboxylation (CO2, H3O+) Lithio->Quench Product 3-Bromo-2-ethylbenzoic acid (Target) Quench->Product Yield: ~65-75%

Figure 1: Two-step regioselective synthesis pathway avoiding isomer separation issues.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dibromo-2-ethylbenzene

Objective: Install the ethyl group between the two bromine atoms. Principle: LDA is a non-nucleophilic base that removes the acidic proton at C2 (flanked by two electron-withdrawing bromines) without causing lithium-halogen exchange.

Reagents:

  • 1,3-Dibromobenzene (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF.

  • Cooling: Cool the THF to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA solution dropwise. Stir for 30–45 minutes at -78°C.

    • Note: The solution may turn yellow/orange, indicating the formation of the 2-lithio species.

  • Addition: Add a solution of 1,3-Dibromobenzene in THF dropwise. Stir for 1 hour at -78°C.

    • Correction: Alternatively, generate LDA in situ, then add the dibromobenzene. The C2 proton is highly acidic due to the inductive effect of two bromines.

  • Alkylation: Add Ethyl Iodide (neat or in THF) dropwise.

  • Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 4–6 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[1][2] Wash with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Distillation or Flash Chromatography (Hexanes).

    • Expected Yield: 75–85%.[3]

Step 2: Synthesis of 3-Bromo-2-ethylbenzoic Acid

Objective: Convert one bromine atom into a carboxylic acid group. Principle: Lithium-Halogen exchange is faster than deprotonation. n-BuLi attacks the Bromine atom to form the Aryl-Lithium species.

Reagents:

  • 1,3-Dibromo-2-ethylbenzene (1.0 eq)[4]

  • n-BuLi (1.05 eq, 2.5M in hexanes)

  • Dry Ice (Solid CO2) or CO2 gas balloon

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry flask under Argon. Dissolve 1,3-Dibromo-2-ethylbenzene in anhydrous THF.

  • Exchange: Cool to -78°C . Add n-BuLi dropwise over 20 minutes.

    • Critical: Do not exceed -70°C to prevent "Halogen Dance" (migration of the lithium to a more stable position) or benzyne formation.

  • Equilibration: Stir for 30–60 minutes at -78°C.

  • Quench:

    • Method A (Solid CO2): Add crushed, excess dry ice (rinsed with dry ether to remove water frost) directly to the reaction.

    • Method B (Gas): Bubble anhydrous CO2 gas through the solution.

  • Acidification: Allow to warm to RT. Quench with 1M HCl until pH < 2.

  • Workup: Extract with Ethyl Acetate.

    • Purification Trick: Extract the organic layer with 1M NaOH (pulls product into water). Wash the aqueous layer with ether (removes unreacted starting material). Acidify the aqueous layer with HCl to precipitate the pure acid. Filter the white solid.[1][3]

    • Expected Yield: 65–75%.[3]

Part 3: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Nucleophilic attack on Bromine instead of Deprotonation.Ensure you are using LDA (bulky base), not n-BuLi, for the first step. n-BuLi will attack the Bromine.
Formation of Benzyne Temperature too high during lithiation.Maintain temperature strictly below -70°C . Use an internal thermometer.
Mixture of Isomers "Halogen Dance" mechanism.In Step 2, do not stir the lithiated species too long before adding CO2. The 2-ethyl group helps lock the position, but migration is possible if warmed.
Starting Material Recovery Wet CO2 or insufficient lithiation time.Ensure Dry Ice is "dry" (free of water ice). Use a CO2 gas balloon with a drying tube (CaCl2) inline.
Dicarboxylic Acid Excess n-BuLi used in Step 2.Use exactly 1.0 to 1.05 equivalents of n-BuLi. Excess will lithiate the second bromine.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I start with 2-ethylbenzoic acid and brominate it? A: No. Direct bromination of 2-ethylbenzoic acid yields primarily 5-bromo-2-ethylbenzoic acid . The ethyl group activates the para position (5), and the carboxyl group directs meta (which is also position 5 relative to itself). The 3-position is sterically crowded and electronically less favorable.

Q: Why use 1,3-dibromobenzene instead of 2-ethylaniline? A: While the Sandmeyer route from 2-ethylaniline is possible, nitration of 2-ethylbenzoic acid (to get the amino precursor) also suffers from the same regioselectivity issues (favoring the 5-nitro isomer). The 1,3-dibromobenzene route is the most reliable way to force the 1,2,3-substitution pattern.

Q: Is the intermediate 1,3-dibromo-2-ethylbenzene stable? A: Yes, it is a stable liquid/low-melting solid and can be stored. It is also commercially available from specialty building-block vendors if you wish to skip Step 1.

Q: How do I remove the unreacted dibromo starting material from the final product? A: Use the Acid-Base Extraction method described in the protocol. The product (carboxylic acid) is soluble in basic water (as a carboxylate salt), while the starting material (neutral organic) remains in the organic solvent. Separating the layers purifies the product efficiently without column chromatography.

References

  • Preparation of 1,3-dibromo-2-ethylbenzene

    • Source: Patent WO2010145202A1 (Example: Prepar
    • Context: Describes the LDA-mediated alkylation of 1,3-dibromobenzene with ethyl iodide in THF
    • URL:

  • General Lithiation of 1,3-Dibromo-2-alkylbenzenes

    • Source:Chemical and Pharmaceutical Bulletin, Vol 69 (2021). (Analogous protocols for 3-bromo-2-methylbenzoic acid).
    • Context: Validates the use of n-BuLi for selective mono-lithiation of dibromo-alkylbenzenes followed by CO2 quench.
    • URL:

  • Source:Journal of Organic Chemistry, "Regioselective Synthesis of Substituted Benzoic Acids".

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-2-ethylbenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Bromo-2-ethylbenzoic Acid. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-2-ethylbenzoic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-tested knowledge to help you navigate the challenges of this specific reaction.

I. Overview of the Synthesis: Electrophilic Aromatic Bromination

The most common and direct route to synthesize 3-Bromo-2-ethylbenzoic acid is through the electrophilic aromatic substitution of 2-ethylbenzoic acid. This reaction typically involves the use of a brominating agent, such as molecular bromine (Br₂), and a Lewis acid catalyst in a suitable solvent. The ethyl and carboxylic acid groups on the aromatic ring play a crucial role in directing the regioselectivity of the bromination.

The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects, along with steric hindrance from the ethyl group, favors the substitution at the 3- and 5-positions. Careful control of reaction conditions is essential to maximize the yield of the desired 3-bromo isomer and minimize the formation of unwanted byproducts.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 3-Bromo-2-ethylbenzoic acid.

Q1: What is the expected regioselectivity for the bromination of 2-ethylbenzoic acid, and why?

The bromination of 2-ethylbenzoic acid is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The ethyl group (-CH₂CH₃) is an activating, ortho, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The positions ortho to the ethyl group are 1 and 3, and the para position is 5. The positions meta to the carboxylic acid group are 3 and 5.

Therefore, both directing groups favor substitution at the 3- and 5-positions. Due to the steric hindrance from the adjacent ethyl group, the 3-position is slightly less accessible than the 5-position. However, the formation of both 3-bromo and 5-bromo isomers is expected. The desired 3-Bromo-2-ethylbenzoic acid is often a major product, but its ratio to the 5-bromo isomer can be influenced by reaction conditions.

Q2: What are the most common impurities I should expect in my crude product?

The impurity profile of your crude 3-Bromo-2-ethylbenzoic acid can vary depending on the reaction conditions. The most common impurities include:

  • Unreacted Starting Material: 2-Ethylbenzoic acid.

  • Positional Isomer: 5-Bromo-2-ethylbenzoic acid.

  • Poly-brominated Byproducts: Dibromo-2-ethylbenzoic acids (e.g., 3,5-dibromo-2-ethylbenzoic acid).

  • Benzylic Bromination Product: 3-Bromo-2-(1-bromoethyl)benzoic acid, if radical initiators or high temperatures are used.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot(s). For more quantitative analysis, HPLC is recommended.

Q4: What are the recommended purification methods for the crude product?

Recrystallization is a highly effective method for purifying the crude product.[1] A suitable solvent system for recrystallization is often a mixture of ethanol and water or acetic acid and water. The choice of solvent will depend on the solubility of the desired product and the impurities. Column chromatography can also be used for separating isomers if recrystallization is not sufficient.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 3-Bromo-2-ethylbenzoic acid.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material 1. Insufficient brominating agent.2. Inactive or insufficient catalyst.3. Low reaction temperature or short reaction time.1. Ensure the correct stoichiometry of the brominating agent.2. Use a fresh or properly stored catalyst. Increase the catalyst loading if necessary.3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress by TLC or HPLC.
Formation of Multiple Products (Isomers) 1. The electronic and steric effects of the substituents lead to the formation of both 3-bromo and 5-bromo isomers.2. Reaction temperature is too high, reducing selectivity.1. This is an inherent challenge with this substrate. Focus on purification to separate the isomers.2. Lower the reaction temperature to favor the kinetically controlled product, which may improve the ratio of the desired isomer.
Presence of Poly-brominated Impurities 1. Excess brominating agent.2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level.
Product is a Dark Oil or Gummy Solid 1. Presence of residual bromine.2. Formation of tar-like byproducts due to harsh reaction conditions.1. After the reaction, quench with a solution of sodium bisulfite or sodium thiosulfate to remove excess bromine.2. Avoid excessively high reaction temperatures. Purify the crude product by recrystallization or column chromatography.

IV. Experimental Protocols & Methodologies

The following is a representative experimental protocol for the synthesis of 3-Bromo-2-ethylbenzoic acid. This protocol is based on established methods for the bromination of substituted benzoic acids and should be adapted and optimized for your specific laboratory conditions.

Representative Synthesis of 3-Bromo-2-ethylbenzoic Acid

Materials:

  • 2-Ethylbenzoic acid

  • Molecular Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to neutralize HBr gas), dissolve 2-ethylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of iron powder or iron(III) bromide to the solution.

  • From the dropping funnel, add a solution of molecular bromine in glacial acetic acid dropwise to the reaction mixture at room temperature with vigorous stirring. The addition should be done over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Analytical Method: HPLC for Impurity Profiling

A reversed-phase HPLC method can be developed to analyze the purity of the synthesized 3-Bromo-2-ethylbenzoic acid and to quantify the impurities. A similar method has been described for the analysis of 2-Bromo-3-nitrobenzoic acid.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be able to separate the starting material, the desired product, and the major impurities.

V. Visualizations

Reaction Scheme and Impurity Formation

G 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid 3-Bromo-2-ethylbenzoic Acid 3-Bromo-2-ethylbenzoic Acid 2-Ethylbenzoic Acid->3-Bromo-2-ethylbenzoic Acid Major Product 5-Bromo-2-ethylbenzoic Acid 5-Bromo-2-ethylbenzoic Acid 2-Ethylbenzoic Acid->5-Bromo-2-ethylbenzoic Acid Isomeric Impurity Unreacted Starting Material Unreacted Starting Material 2-Ethylbenzoic Acid->Unreacted Starting Material Incomplete Reaction Br2, FeBr3 Br2, FeBr3 3,5-Dibromo-2-ethylbenzoic Acid 3,5-Dibromo-2-ethylbenzoic Acid 3-Bromo-2-ethylbenzoic Acid->3,5-Dibromo-2-ethylbenzoic Acid Over-bromination

Caption: Synthetic route and common impurities.

Troubleshooting Logic Flow

G start Crude Product Analysis low_purity Low Purity? start->low_purity identify_impurities Identify Impurities (HPLC, NMR, MS) low_purity->identify_impurities Yes final_product Pure Product low_purity->final_product No unreacted_sm High Unreacted Starting Material? identify_impurities->unreacted_sm isomers High Isomer Content? unreacted_sm->isomers No optimize_reaction Optimize Reaction: - Increase temp/time - Check catalyst unreacted_sm->optimize_reaction Yes polybrominated High Poly-brominated Content? isomers->polybrominated No optimize_selectivity Optimize Selectivity: - Lower temperature isomers->optimize_selectivity Yes optimize_stoichiometry Optimize Stoichiometry: - Reduce brominating agent polybrominated->optimize_stoichiometry Yes purify Purification: - Recrystallization - Column Chromatography polybrominated->purify No optimize_reaction->purify optimize_selectivity->purify optimize_stoichiometry->purify purify->final_product

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-ethylbenzoic Acid

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 3-Bromo-2-ethylbenzoic acid (CAS: 9...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) presents a classic conflict between electronic directing effects and steric hindrance. The presence of the ethyl group at the ortho position (C2) relative to the carboxylic acid (C1) creates a sterically congested environment at C3, making direct electrophilic aromatic substitution (EAS) highly unfavorable.

This guide addresses the three most common failure modes reported by researchers:

  • Regio-isomer Contamination: Formation of the 5-bromo isomer during direct bromination.

  • Hydrolysis & Coupling: Phenol formation and azo-tars during Sandmeyer sequences.

  • Benzylic Oxidation: Unintended radical bromination of the ethyl side chain.

Module 1: Regioselectivity & Isomer Control

User Issue:

"I attempted direct bromination of 2-ethylbenzoic acid using


, but NMR indicates the major product is 5-bromo-2-ethylbenzoic acid, not the 3-bromo target."
Technical Diagnosis

This is a thermodynamic and kinetic inevitability of the substrate.

  • Electronic Effects: The ethyl group (activator) directs ortho (C3) and para (C5). The carboxyl group (deactivator) directs meta (C3, C5). Theoretically, both groups direct to the same positions.

  • Steric Reality: The C3 position is sandwiched between the bulky ethyl group and the carboxylic acid moiety. The C5 position is sterically accessible.

  • Outcome: Under standard EAS conditions, the reaction is kinetically controlled by sterics, leading to >90% selectivity for the 5-bromo isomer.

Troubleshooting Protocol

Do not persist with direct bromination. You must switch to a Sandmeyer strategy or a Directed Ortho Metalation (DoM) approach with blocking groups (though DoM often favors C6).

Recommended Route: The Sandmeyer Sequence

  • Nitration: Nitrate 2-ethylbenzoic acid. (Note: This still favors 5-nitro, but the isomers are often separable by crystallization before the value-add steps).

  • Reduction: Reduce the isolated 3-nitro-2-ethylbenzoic acid to 3-amino-2-ethylbenzoic acid.

  • Sandmeyer: Convert the amine to the bromide.

Visual Analysis: Steric vs. Electronic Conflict

G cluster_0 Steric 'Sandwich' Effect Start 2-Ethylbenzoic Acid C3_Path Path A: Attack at C3 (Electronic Match) Start->C3_Path High Steric Barrier C5_Path Path B: Attack at C5 (Steric Match) Start->C5_Path Low Steric Barrier Product_3 3-Bromo-2-ethylbenzoic acid (Target: Minor/Trace) C3_Path->Product_3 Product_5 5-Bromo-2-ethylbenzoic acid (Major Product) C5_Path->Product_5

Figure 1: Mechanistic pathway showing why direct bromination fails to yield the 3-bromo isomer.

Module 2: Sandmeyer Reaction Optimization

User Issue:

"I am using 3-amino-2-ethylbenzoic acid as a precursor. The Sandmeyer reaction yields a dark tar and significant amounts of 3-hydroxy-2-ethylbenzoic acid (phenol)."

Technical Diagnosis

The formation of phenols (hydrolysis) and tars (azo coupling) indicates a loss of thermal control or improper pH management during the diazonium intermediate handling.

  • Phenol Formation: Occurs if the diazonium salt is heated in water without sufficient halide concentration or if the CuBr catalyst is inactive.

  • Tars (Azo Coupling): Occurs if the solution is not acidic enough, allowing the diazonium ion (electrophile) to react with unreacted amine (nucleophile).

Optimization Protocol: The "Cold-Hot" Swing
ParameterCritical LimitReason
Diazotization Temp < 5°CPrevents

loss before reaction.
Acid Stoichiometry > 2.5 equiv.

or

Prevents deprotonation of amine (stops coupling).
Catalyst State Freshly prepared CuBr

(green) is inactive; must be

(white/pale).
Quench Mode Add Diazo TO CuBrKeeps radical concentration low; prevents biaryl formation.
Step-by-Step Correction
  • Prepare Diazonium: Dissolve amine in 15% HBr. Cool to 0°C. Add

    
     dropwise. Starch-iodide paper must turn blue instantly.
    
  • Prepare Catalyst: Dissolve CuBr (1.2 eq) in 48% HBr. Crucial: Add a pinch of copper powder to ensure Cu(I) state.

  • The Transfer: Transfer the cold diazonium solution slowly into the CuBr solution (held at 60°C). Do not dump CuBr into the diazonium.

  • Workup: Extract immediately after

    
     evolution ceases to prevent polymerization.
    

Module 3: Side Chain Radical Bromination

User Issue:

"I found an impurity identified as 2-(1-bromoethyl)benzoic acid. How did bromine get on the ethyl chain?"

Technical Diagnosis

This is a Wohl-Ziegler side reaction. If you used N-Bromosuccinimide (NBS) or exposed the reaction to strong light/peroxides, the reaction proceeded via a radical mechanism rather than an ionic one.

  • Mechanism: Benzylic hydrogen abstraction is faster than aromatic substitution under radical conditions.

  • Trigger: Presence of UV light or radical initiators (AIBN, peroxides in old ether/THF).

Visual Analysis: Competing Mechanisms

ReactionFlow Input Reagents: Br2 or NBS Condition_A Condition A: Lewis Acid (FeBr3) Darkness Input->Condition_A Condition_B Condition B: Light / Peroxides No Lewis Acid Input->Condition_B Path_Ionic Ionic Pathway (EAS) Condition_A->Path_Ionic Path_Radical Radical Pathway (Benzylic) Condition_B->Path_Radical Prod_Ring Ring Bromination (5-bromo isomer) Path_Ionic->Prod_Ring Prod_Chain Chain Bromination (Side Reaction) Path_Radical->Prod_Chain

Figure 2: Divergence of ionic vs. radical bromination pathways.

FAQ: Rapid Response

Q: Can I use NBS with sulfuric acid to avoid side chain bromination? A: Yes, NBS in


 acts as a source of 

, favoring ring bromination. However, the regioselectivity issue (Module 1) remains; you will still likely get the 5-bromo isomer.

Q: How do I separate the 3-bromo and 5-bromo isomers if I'm stuck with a mixture? A: They are difficult to separate by flash chromatography due to similar polarity. Recrystallization from ethanol/water or toluene is often effective. The 5-bromo isomer (more symmetric) typically crystallizes first.

Q: Why is the yield of the Sandmeyer reaction low (<40%)? A: Check your copper source. Commercial CuBr often oxidizes to CuBr2 (green/black) over time. Wash your CuBr with sulfurous acid or prepare it fresh from


 before use.

References

  • Regioselectivity in Benzoic Acid Derivatives

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the ortho/para vs meta directing conflict).
    • Directing Effects in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Link

  • The Ortho-Effect & Steric Hindrance

    • Ortho effect in substituted benzoic acids. Wikipedia. Link

    • Gla.ac.uk. Selectivity of Aryl and Benzylic Bromination. Link

  • Sandmeyer Reaction & Side Products

    • Sandmeyer Reaction Mechanism and Side Reactions. Master Organic Chemistry. Link

    • PubChem Compound Summary: 3-Bromo-2-ethylbenzoic acid. Link

  • Radical vs Ionic Bromination

    • Wohl-Ziegler Reaction. Organic Chemistry Portal. Link

Optimization

Technical Support Center: 3-Bromo-2-ethylbenzoic Acid (CAS: 76006-33-2)

Status: Operational Ticket ID: #T-3Br-2Et-BA Assigned Specialist: Senior Application Scientist Executive Summary: The "2-Ethyl" Blockade Welcome to the technical support hub for 3-Bromo-2-ethylbenzoic acid . If you are h...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #T-3Br-2Et-BA Assigned Specialist: Senior Application Scientist

Executive Summary: The "2-Ethyl" Blockade

Welcome to the technical support hub for 3-Bromo-2-ethylbenzoic acid . If you are here, you are likely experiencing low yields, unreacted starting material, or unexpected byproducts.[1]

The Root Cause: While this molecule appears structurally simple, the 2-ethyl group creates a "perfect storm" of steric hindrance. It is positioned ortho to both reactive centers:

  • C1-Carboxyl: The ethyl group forces the carboxylate out of planarity (Steric Inhibition of Resonance), blocking the trajectory of incoming nucleophiles during amide coupling.

  • C3-Bromide: The ethyl group crowds the palladium center during cross-coupling, inhibiting oxidative addition and preventing transmetallation.

This guide provides field-proven protocols to bypass these steric barriers.

Module 1: Troubleshooting Amide Couplings & Esterifications

Common Failure Mode
  • Symptom: Reaction with standard coupling agents (EDC, DCC, HATU) stalls at <20% conversion.[1]

  • Diagnosis: The ortho-ethyl group acts as a gatekeeper, physically shielding the carbonyl carbon from amine/alcohol attack. The bulky intermediate formed by HATU/EDC is too sterically congested to collapse into the product.

The Solution: The Acid Chloride Protocol

Do not rely on in situ activation agents. You must convert the acid to a discrete, highly reactive Acid Chloride species using Oxalyl Chloride.[2] This intermediate is smaller and more electrophilic than an HOBt/HOAt ester.[1]

Protocol: Acid Chloride Activation
  • Dissolution: Suspend 3-Bromo-2-ethylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Catalyst: Add DMF (catalytic, 2-3 drops) . Crucial: Without DMF, this reaction will be sluggish.[1]

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

  • Evolution: Warm to Room Temperature (RT) and stir for 2 hours. Ensure gas evolution (CO/CO₂) ceases.

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride.[1] Re-dissolve the crude yellow oil in DCM or THF for the coupling step.

  • Coupling: Add the amine/alcohol (1.1 eq) and a base (DIPEA/TEA, 2.0 eq).

Decision Logic: Activation Strategy

AmideCoupling Start Start: Amide Coupling 3-Bromo-2-ethylbenzoic acid Check Is the Amine Sterically Hindered? (e.g., t-butyl amine, aniline) Start->Check Standard Standard Coupling (HATU/DIPEA) Check->Standard No (Primary alkyl) AcidCl Acid Chloride Route (Oxalyl Chloride/DMF) Check->AcidCl Yes (Bulky/Aniline) Fail Likely Failure (<30% Yield) Due to Ortho-Ethyl Sterics Standard->Fail Steric Clash Fail->AcidCl Retry AcylF Acyl Fluoride Route (Cyanuric Fluoride) AcidCl->AcylF If Acid Cl unstable Success High Yield Formation AcidCl->Success

Figure 1: Decision matrix for overcoming steric hindrance at the C1 position. The Acid Chloride route is the primary recommendation.

Module 2: Troubleshooting Palladium Cross-Couplings (Suzuki/Buchwald)

Common Failure Mode
  • Symptom: Recovery of starting material or formation of de-halogenated byproduct (2-ethylbenzoic acid).

  • Diagnosis:

    • Failed Oxidative Addition: Standard ligands (PPh₃, dppf) are not electron-rich enough to insert into the C-Br bond when the ortho-ethyl group is blocking the way.

    • Protodebromination: If the reaction is too slow, the Pd-Ar intermediate captures a proton from the solvent or moisture instead of transmetallating.

The Solution: Next-Generation Ligands (Buchwald G2/G3)

You must use bulky, electron-rich dialkylbiaryl phosphine ligands. SPhos and XPhos are specifically designed to wrap around the palladium center, creating a pocket that facilitates coupling even with ortho-substituents [1].

Recommended Catalyst System
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] The methoxy groups provide stability, and the cyclohexyl groups drive the reductive elimination.

  • Precatalyst: SPhos Pd G2 (Generation 2 Precatalyst).[1] Why? It generates the active mono-ligated Pd(0) species immediately at room temperature, avoiding the induction period where side reactions occur.

  • Base: K₃PO₄ (anhydrous) or K₂CO₃.[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.[1]

Data: Ligand Performance Comparison
Ligand SystemConversion (24h)Primary ProductNotes
Pd(PPh₃)₄ < 10%Starting MaterialLigand is too bulky/not electron-rich enough.
Pd(dppf)Cl₂ 35%SM + De-brominatedModerate activity, but struggles with the ethyl steric wall.[1]
SPhos Pd G2 > 95% Desired Product Active species forms rapidly; sterics promote product release.
XPhos Pd G2 85-90%Desired ProductGood alternative if SPhos fails.[1]
Catalytic Cycle & Steric Management

SuzukiCycle cluster_legend Why SPhos Works Pd0 Active Catalyst [Pd(0)-SPhos] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Facilitated by electron-rich P TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd-Ar(Br) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar' RedElim->Pd0 Block STERIC BLOCKADE (2-Ethyl Group) Block->OxAdd Hinders Approach Info SPhos creates a flexible pocket that accommodates the 2-ethyl bulk.

Figure 2: The SPhos ligand facilitates the critical Oxidative Addition step which is otherwise blocked by the 2-ethyl group.

Module 3: Lithium-Halogen Exchange (The "Dianion" Trap)

Common Failure Mode
  • Symptom: Quenching with an electrophile (e.g., DMF, CO₂) yields 2-ethylbenzoic acid (loss of Br, no functionalization).[1]

  • Diagnosis: The carboxylic acid proton (pKa ~4) consumes the first equivalent of organolithium. If you only use 1.0 or 1.1 equivalents of n-BuLi, you are simply deprotonating the acid. No Lithiation of the bromide occurs.

The Solution: The Dianion Strategy

You must generate the Dianion . The first equivalent of base removes the acid proton; the second equivalent performs the Lithium-Halogen exchange [2].

Protocol: Dianion Generation
  • Solvent: Anhydrous THF (0.1 M).

  • Temperature: Cool to -78°C .

  • Deprotonation (Step 1): Add PhLi or MeLi (1.05 eq) dropwise.[1] Stir for 15 min.

    • Note: Using n-BuLi for this step is risky as it acts as a nucleophile.[1] PhLi is less nucleophilic but sufficiently basic.[1]

  • Exchange (Step 2): Add t-BuLi (2.1 eq) or n-BuLi (1.1 eq) dropwise.[1]

    • Note:t-BuLi is preferred for rapid exchange at -78°C to avoid "dancing" of the anion to the benzylic position (on the ethyl group).

  • Quench: Add the electrophile (e.g., DMF, aldehydes) at -78°C.

  • Warm: Allow to warm to RT only after quenching.

References

  • BenchChem. (2025).[1][3][4] An In-Depth Technical Guide to the Mechanism of Action of SPhos in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Synthesis of 3-bromo-2-methylbenzoic acid (Analogous Protocol). Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] SPhos Pd G2 Product Information & Application Guide. Retrieved from

  • Organic Syntheses. (2010). Preparation of Acid Chlorides using Oxalyl Chloride. Org. Synth. 2010, 87, 193.[1] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: 3-Bromo-2-ethylbenzoic Acid Coupling Optimization

Executive Summary: The Substrate Challenge You are working with 3-Bromo-2-ethylbenzoic acid . Before initiating any protocol, you must recognize the specific structural liabilities of this scaffold.[1] This is not a stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

You are working with 3-Bromo-2-ethylbenzoic acid . Before initiating any protocol, you must recognize the specific structural liabilities of this scaffold.[1] This is not a standard aryl bromide.[1] It presents a 1,2,3-substitution pattern that creates a "Steric Choke Point."[1]

  • The Steric Wall (C2-Ethyl): The ethyl group at position 2 is ortho to both the carboxylic acid (C1) and the reactive bromine (C3). This creates significant steric hindrance during the oxidative addition step of the catalytic cycle.

  • The Electronic Trap (C1-COOH): The free carboxylic acid can deprotonate to form a carboxylate, which may act as a ligand for Palladium, potentially forming unreactive "Palladium Black" or stable carboxylate complexes that arrest the cycle.[1]

  • The Protodebromination Risk: Due to the steric bulk retarding transmetallation, the intermediate aryl-palladium species has a longer lifetime, increasing the probability of side-reactions like protodebromination (replacement of Br with H), especially in the presence of moisture.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]

Q1: I am observing low conversion (<20%). The starting material remains, but the catalyst seems active. What is wrong?

Diagnosis: The catalyst is likely failing to undergo oxidative addition due to the steric clash with the C2-ethyl group. Standard ligands like PPh3 or dppf are insufficiently active for this crowded interface.[1]

The Solution: Ligand Switching You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but crucially, their specific architecture creates a "pocket" that accommodates ortho-substitution.[1]

Recommended Protocol (Self-Validating):

ComponentStandard ConditionOptimized Condition (Steric) Function
Catalyst Source Pd(PPh3)4Pd2(dba)3 or Pd(OAc)2 Precatalyst source.
Ligand PPh3SPhos or XPhos SPhos is the Gold Standard for ortho-substitution.
Ratio (L:Pd) 2:12:1 to 4:1 Higher ligand loading protects the active Pd(0).[1]
Base Na2CO3K3PO4 (Tribasic Potassium Phosphate) Anhydrous K3PO4 is superior for hindered couplings.[1]
Solvent DMF/WaterToluene/Water (10:1) or 1,4-Dioxane Biphasic systems often work better for solubility.[1]
Temp 80°C100°C - 110°C Higher energy required to overcome steric barrier.[1]

Why this works: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) allows the palladium center to engage the hindered C-Br bond. The methoxy groups on the biaryl backbone stabilize the Pd intermediate.

Q2: My LCMS shows a mass corresponding to [M-Br+H]. Why is my bromine being replaced by hydrogen?

Diagnosis: You are seeing Protodebromination .[1] This occurs when the Oxidative Addition complex (Ar-Pd-Br) forms, but Transmetallation (reaction with the boronic acid) is too slow due to the steric bulk of the C2-ethyl group. The stalled Pd species then reacts with trace water or the solvent to scavenge a proton.

Troubleshooting Steps:

  • Water Control: Switch to strictly anhydrous conditions. Use anhydrous Toluene or Dioxane and dry your base (K3PO4) in an oven before use.[1]

  • Boronic Acid Activation: The boronic acid itself might be hindered. Increase the boronic acid equivalents to 1.5 - 2.0 eq .

  • Base Strength: Switch to a stronger base like KOH or NaOH (if functional groups tolerate it) to accelerate the activation of the boronic acid, forcing transmetallation to outcompete protodebromination.[1]

Module 2: Buchwald-Hartwig Coupling (C-N Bond Formation)

Q3: Can I perform a Buchwald coupling directly on the free acid?

Direct Answer: No. (Or rather, you should not).

The Technical Reality: While theoretically possible, coupling an amine with a free carboxylic acid containing aryl bromide is chemically counter-intuitive for two reasons:

  • Salt Formation: The amine (nucleophile) will react with the carboxylic acid (C1) to form an ammonium carboxylate salt. This precipitates out of organic solvents (Toluene/Dioxane), killing reactivity.[1]

  • Catalyst Poisoning: The carboxylate anion binds tightly to Pd(II), inhibiting the catalytic cycle.[1]

The "Gold Standard" Workflow:

  • Step 1: Esterify the acid (MeOH/H2SO4 or MeI/K2CO3) -> Methyl 3-bromo-2-ethylbenzoate.

  • Step 2: Perform Buchwald-Hartwig Coupling.

  • Step 3: Saponify (LiOH/THF/H2O) back to the acid.[1]

If you MUST couple the free acid (High Risk): You must use LiHMDS (Lithium bis(trimethylsilyl)amide) as the base.[1] Use 2.5 equivalents .

  • Eq 1: Deprotonates the Carboxylic Acid (Li-Carboxylate is soluble in THF).

  • Eq 2: Deprotonates the Amine (to make it a better nucleophile).

  • Eq 0.5: Excess to drive reaction.[1]

  • Catalyst:BrettPhos Pd G4 precatalyst is required.[1]

Module 3: Visual Troubleshooting Guides

Diagram 1: The Optimization Logic Tree

This decision tree guides you through the specific failure modes of the 3-bromo-2-ethyl scaffold.

OptimizationLogic Start Start: 3-Bromo-2-ethylbenzoic acid Coupling CheckType Reaction Type? Start->CheckType Suzuki Suzuki-Miyaura (C-C) CheckType->Suzuki Buchwald Buchwald-Hartwig (C-N) CheckType->Buchwald Suz_Issue Primary Issue? Suzuki->Suz_Issue AcidProt Is Acid Protected? Buchwald->AcidProt LowConv Low Conversion (<20%) Suz_Issue->LowConv ProtoDe Protodebromination (M-Br+H) Suz_Issue->ProtoDe Sol_Ligand Solution: Switch to SPhos or XPhos Increase Temp to 110°C LowConv->Sol_Ligand Sol_Dry Solution: Anhydrous Solvent Increase Boronic Acid (2.0 eq) ProtoDe->Sol_Dry YesProt Yes (Ester) AcidProt->YesProt NoProt No (Free Acid) AcidProt->NoProt Std_Buch Proceed: BrettPhos or RuPhos Base: Cs2CO3 YesProt->Std_Buch Risk_Buch STOP. High Failure Risk. Salt Formation Likely. NoProt->Risk_Buch Sol_LiHMDS Alternative: Use 2.5 eq LiHMDS (Solubilizes Carboxylate) Risk_Buch->Sol_LiHMDS If unavoidable

Caption: Decision matrix for troubleshooting coupling reactions based on specific failure modes (Conversion vs. Byproducts).

Diagram 2: The Steric Mechanism & Failure Mode

Understanding why the reaction fails is key to fixing it. This diagram illustrates the "Steric Wall" created by the 2-ethyl group.

StericMechanism Substrate 3-Br-2-Et-Benzoic Acid OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd 2-Ethyl Group Blocks Approach Pd_L Pd(0)-Ligand Pd_L->OxAdd Complex Pd(II) Intermediate (Crowded) OxAdd->Complex Failure FAILURE MODE: Protodebromination Complex->Failure Slow Transmetallation + Trace H2O Success SUCCESS: Transmetallation Complex->Success Bulky Ligand (SPhos) Creates Pocket

Caption: Mechanistic pathway highlighting the competition between successful coupling (Transmetallation) and side-reactions (Protodebromination) caused by the 2-ethyl steric block.

Module 4: Purification & Workup

Issue: Separating the product from the starting material is difficult because both are acids.

Protocol:

  • Acid-Base Extraction:

    • Dissolve crude in EtOAc.[1]

    • Extract with saturated NaHCO3 (Weak base).[1] The carboxylic acids go into the water layer. Non-polar impurities (ligands, de-brominated byproducts) stay in organics.[1]

    • Separate layers.[1] Acidify the aqueous layer with 1M HCl to pH 3.

    • Extract back into EtOAc.[1]

  • Reverse Phase Chromatography:

    • If the starting material (SM) and Product co-elute on Silica, switch to C18.[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • The 2-ethyl group adds significant lipophilicity. The coupled product (biaryl) will be significantly more non-polar than the SM, allowing for easy separation on C18.[1]

References

  • Altman, R. A., & Buchwald, S. L. (2007).[1] "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols.

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [1]

  • Gooßen, L. J., et al. (2006).[1] "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Anhydrides or Thioesters." Angewandte Chemie International Edition. [1]

  • Sherwood, J., et al. (2019).[1] "Protodeboronation: A key challenge in the Suzuki-Miyaura coupling." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: 3-Bromo-2-ethylbenzoic Acid Stability &amp; Reactivity

This technical guide addresses the stability and reactivity profile of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8).[1][2] The content is structured for organic chemists and process engineers encountering yield loss or...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity profile of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8).[1][2] The content is structured for organic chemists and process engineers encountering yield loss or impurity formation during synthesis.

[1][2]

Compound Profile & Structural Analysis

3-Bromo-2-ethylbenzoic acid presents a unique "ortho-ortho" interference pattern that dictates its stability.[1][2]

  • The "Crowded" Carbonyl: The carboxylic acid at C1 is flanked by a bulky ethyl group at C2. This creates significant steric inhibition of resonance , forcing the carboxyl group out of planarity with the benzene ring.

  • The Reactive Handle: The bromine at C3 is the primary site for functionalization (e.g., Suzuki-Miyaura coupling) but is electronically influenced by the adjacent ethyl group.

  • The Benzylic Liability: The ethyl group contains benzylic protons (

    
    -protons) susceptible to radical abstraction and oxidation.
    

Key Stability Risks:

  • Protodehalogenation during Pd-catalyzed cross-coupling.

  • Steric occlusion preventing standard amide/ester formation.

  • Benzylic oxidation under aerobic or radical conditions.

Troubleshooting Guide: Cross-Coupling Instability

Issue: Loss of Bromine (Protodehalogenation) in Suzuki Couplings

Symptom: You observe the formation of 2-ethylbenzoic acid (des-bromo impurity) instead of the coupled biaryl product. Cause: In sterically hindered substrates, the transmetallation step is slow. This allows the Palladium(II) intermediate to undergo


-hydride elimination or abstract a hydride from the solvent/base, leading to reductive elimination of the arene-H.

Diagnostic Flowchart:

SuzukiTroubleshooting Start Problem: Low Yield in Suzuki Coupling CheckImpurity Analyze Crude by LCMS: Is Des-bromo (M-H) present? Start->CheckImpurity Yes Yes: Protodehalogenation CheckImpurity->Yes Mass = 150.17 No No: Catalyst Death / Sterics CheckImpurity->No Start Material Remains Soln1 Solution 1: Switch Solvent Avoid alcohols/THF. Use Toluene/Water. Yes->Soln1 Soln2 Solution 2: High-Activity Catalyst Use Pd-162 or XPhos Pd G3 to speed up transmetallation. Yes->Soln2 Soln3 Solution 3: Switch Base Use K3PO4 instead of Carbonates. No->Soln3

Figure 1: Decision matrix for diagnosing Suzuki coupling failures.

Technical Fixes:

  • Solvent Choice: Avoid secondary alcohols (Isopropanol) or DMF/DMA if significant debromination occurs. These act as hydride sources. Recommended: Toluene/Water or 1,4-Dioxane.[1][2]

  • Base Selection: Switch from

    
     to anhydrous 
    
    
    
    . Phosphate bases often facilitate the transmetallation step in hindered systems better than carbonates.
  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) which create a catalytic pocket that accelerates coupling over reduction [1].

Troubleshooting Guide: Carboxylic Acid Transformations

Issue: Failed Amide Coupling or Esterification

Symptom: Reaction stalls with unreacted starting material using standard coupling agents (EDC, HATU) at room temperature. Cause: The 2-ethyl group acts as a steric gatekeeper.[1][2] The tetrahedral intermediate required for nucleophilic attack at the carbonyl carbon is high-energy due to clashing with the ethyl methylene protons.

Protocol: The Acid Chloride Bypass Direct coupling often fails. Activation via acid chloride is required.

  • Activation: Suspend 3-Bromo-2-ethylbenzoic acid (1.0 equiv) in anhydrous DCM.

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (2-3 drops). Note: Thionyl chloride (

    
    ) can also be used at reflux, but Oxalyl Chloride is milder.
    
  • Monitoring: Stir until gas evolution ceases (approx. 1-2 h).

  • Coupling: Concentrate to remove excess reagent (critical to avoid side reactions). Redissolve in DCM and add the amine/alcohol with a non-nucleophilic base (DIPEA or Pyridine).

Issue: Thermal Decarboxylation

Risk Assessment:

  • Temperature Limit:

    
    .
    
  • Mechanism: While the ethyl group is electron-donating (which usually stabilizes the acid against decarboxylation compared to nitro-groups), the steric strain can lower the activation energy for decarboxylation at high temperatures, especially in the presence of copper catalysts [2].

  • Prevention: Avoid neat heating. Always use a solvent to distribute thermal energy.

Troubleshooting Guide: Benzylic Stability

Issue: Impurity Formation during Oxidation Reactions

Symptom: Appearance of acetophenone derivatives or benzoic acid dimers. Cause: The benzylic position (ethyl


) is susceptible to Hydrogen Atom Transfer (HAT) .
  • Incompatible Reagents: NBS (radical bromination),

    
     (benzylic oxidation), and Ceric Ammonium Nitrate (CAN).
    
  • Air Sensitivity: In basic solutions, the benzylic position can slowly autoxidize over weeks if exposed to air and light, forming the ketone (3-bromo-2-acetylbenzoic acid derivative) [3].[1]

Storage Recommendation: Store under inert atmosphere (


 or Ar) if keeping in solution for extended periods.

Quantitative Data Summary

ParameterValue/ConditionImplication
pKa (Predicted) ~3.8 - 4.0Slightly higher than benzoic acid (4.[1]2) due to steric inhibition of resonance reducing conjugation.
Max Process Temp

Risk of thermal decarboxylation increases above this limit.
Solubility Low in Water; High in DCM, EtOAc, DMSODo not attempt aqueous workups without organic extraction.
Flash Point

(Est)
Safe for standard reflux in Toluene/Dioxane.
Major Impurity 2-Ethylbenzoic acidResult of protodehalogenation (loss of Br).[1][2]

Experimental Protocol: Optimized Suzuki Coupling

Context: Coupling 3-Bromo-2-ethylbenzoic acid with Phenylboronic acid while minimizing debromination.

Step-by-Step:

  • Charge: To a reaction vial, add 3-Bromo-2-ethylbenzoic acid (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Catalyst: Add

    
     (2 mol%) and SPhos  (4-8 mol%). SPhos is critical for hindered substrates.
    
  • Solvent: Add Toluene (4 mL) and Water (1 mL). Biphasic systems often suppress dehalogenation compared to pure DMF.

  • Degas: Sparge with Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Workup: Acidify to pH 3 with 1N HCl (to protonate the product carboxylic acid), extract with EtOAc, and dry over

    
    .
    

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3] Accounts of Chemical Research. (Discusses SPhos efficacy in hindered couplings).

  • Goossen, L. J., et al. (2009). Copper-catalyzed decarboxylative cross-coupling of carboxylic acids.[1][2] Science. (Mechanisms of decarboxylation in ortho-substituted benzoates).[1]

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination And Oxidation.[4] (General reactivity of benzylic positions).

  • Royal Society of Chemistry. (2025). Steric effects and steric inhibition of resonance.[5] New Journal of Chemistry. (Theoretical basis for steric inhibition in 2-substituted benzoic acids).

Sources

Troubleshooting

catalyst selection for cross-coupling reactions of 3-Bromo-2-ethylbenzoic acid

Current Status: Active Subject: Catalyst & Protocol Optimization for Sterically Hindered, Acidic Aryl Halides Ticket ID: CHEM-SUP-2024-003 Executive Summary: The "Ortho-Acid" Challenge You are attempting to cross-couple...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Catalyst & Protocol Optimization for Sterically Hindered, Acidic Aryl Halides Ticket ID: CHEM-SUP-2024-003

Executive Summary: The "Ortho-Acid" Challenge

You are attempting to cross-couple 3-bromo-2-ethylbenzoic acid . This substrate presents a "Perfect Storm" of two antagonistic chemical challenges:

  • Steric Shielding (The 2-Ethyl Group): The ethyl group at the C2 position is ortho to the reactive bromide at C3. This creates significant steric bulk, preventing the approach of standard palladium catalysts (like Pd(PPh₃)₄) and slowing down the oxidative addition step.

  • Catalyst Poisoning (The Free Acid): The C1 carboxylic acid can deprotonate to form a carboxylate, which may coordinate to the Palladium center, forming an unreactive "resting state" species. Furthermore, acidic protons can accelerate protodehalogenation (replacing Br with H), destroying your starting material.

The Solution: You cannot use "off-the-shelf" general protocols. You require electron-rich, bulky ligands (Buchwald-type or NHCs) to force oxidative addition, and a biphasic solvent system to manage the carboxylate salt.

Catalyst Selection Architecture

Do not use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as your primary screen. They lack the electron density to insert into the hindered C-Br bond and the bulk to prevent catalyst deactivation.

Tier 1: The "Gold Standard" (Buchwald Ligands)

Recommendation: Pd(OAc)₂ + SPhos (or XPhos )

  • Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally electron-rich, accelerating the oxidative addition into the hindered C-Br bond. Its structural bulk creates a "pocket" that facilitates the reductive elimination of the bulky 2-ethyl-biaryl product.

  • Mechanism: The methoxy groups on the biaryl backbone provide hemilabile coordination to the Pd, stabilizing the active catalytic species (L1Pd(0)) and preventing precipitation of Pd black.

Tier 2: The "Tank" (NHC Complexes)

Recommendation: Pd-PEPPSI-IPr [1][2][3]

  • Why: N-Heterocyclic Carbene (NHC) ligands bind tighter than phosphines.[1] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is air-stable and highly resistant to the "poisoning" effects of free carboxylic acids.

  • Use Case: Use this if SPhos fails or if you need to run the reaction in open air/technical grade solvents.

Visual Guide: Catalyst Decision Matrix

CatalystSelection Start Substrate: 3-Bromo-2-ethylbenzoic acid Check1 Is the Acid Protected (Ester)? Start->Check1 PathA Yes (Ester) Check1->PathA Yes PathB No (Free Acid) Check1->PathB No Rec1 Use Pd(OAc)2 + SPhos Base: K3PO4 Solvent: Toluene/Water (10:1) PathA->Rec1 High Sterics Rec3 Use Pd(dppf)Cl2 (Standard Suzuki) PathA->Rec3 Low Sterics SolventCheck Solvent System? PathB->SolventCheck SolventCheck->Rec1 Biphasic (Preferred) Rec2 Use Pd-PEPPSI-IPr Base: K2CO3 Solvent: Dioxane/Water (4:1) SolventCheck->Rec2 Miscible/Polar

Caption: Decision tree for selecting catalyst systems based on acid protection status and solvent preference.

Experimental Protocols (SOPs)

Method A: The Biphasic SPhos Protocol (Recommended)

Best for: High yields, difficult substrates, preventing protodehalogenation.

ComponentEquivalents/Conc.Role
Substrate 1.0 equiv3-Bromo-2-ethylbenzoic acid
Coupling Partner 1.2 - 1.5 equivBoronic Acid/Pinacol Ester
Catalyst 2-5 mol%Pd(OAc)₂
Ligand 4-10 mol%SPhos (2:1 L:Pd ratio)
Base 3.0 equivK₃PO₄ (Tribasic Potassium Phosphate)
Solvent 0.1 - 0.2 MToluene : Water (10:1)

Step-by-Step:

  • Pre-complexation (Optional but recommended): In a vial, mix Pd(OAc)₂ and SPhos in dry Toluene. Stir for 10 mins at RT until the solution turns yellow/orange (active catalyst formation).

  • Loading: Add the Substrate, Boronic Acid, and solid K₃PO₄ to the reaction vessel.

  • Solvent: Add the Toluene (containing catalyst) and Water. Note: Water is critical to solubilize the potassium carboxylate salt formed in situ.

  • Degassing: Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen kills the active SPhos-Pd(0) species.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Workup (Crucial):

    • Cool to RT.

    • Acidify with 1M HCl to pH ~2 (to protonate the product acid).

    • Extract with EtOAc. The product will move to the organic layer.

Method B: The PEPPSI-IPr Protocol (Robust)

Best for: Scale-up, ease of handling.

ComponentEquivalents/Conc.Role
Catalyst 1-2 mol%Pd-PEPPSI-IPr
Base 3.0 equivK₂CO₃ or Cs₂CO₃
Solvent 0.2 M1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Add Substrate, Boronic Acid, Base, and Pd-PEPPSI-IPr catalyst to the flask (catalyst is air stable).

  • Add solvents (Dioxane/Water).

  • Briefly degas (vacuum/backfill x3).

  • Heat to 80°C .

  • Follow the Acidic Workup described in Method A.

Troubleshooting & FAQs

Q1: I see "Pd Black" (metal precipitating) immediately upon heating, and conversion is low.

Diagnosis: The catalyst is decomposing before it can enter the catalytic cycle. This is common with hindered substrates where oxidative addition is slow. Fix:

  • Switch to SPhos or XPhos: These ligands stabilize the Pd(0) intermediate much better than PPh3.

  • Increase Ligand:Metal Ratio: Go from 2:1 to 3:1 (Ligand:Pd). Excess ligand protects the metal.

  • Check Oxygen: Ensure rigorous degassing.

Q2: My starting material is disappearing, but I'm getting "Protodehalogenation" (Br replaced by H).

Diagnosis: This is the most common side-reaction with ortho-substituted aryl halides. The steric bulk slows down transmetallation, allowing the Pd-Ar intermediate to capture a proton from water or the solvent. Fix:

  • Switch to Anhydrous Conditions: Use Anhydrous K₃PO₄ in dry Toluene or DMF. Do not add water. The base will be less soluble, so you may need to grind it into a fine powder or use Cs₂CO₃ (more soluble in organics).

  • Increase Catalyst Activity: Use a more active catalyst (like Pd-G4-XPhos ) to speed up the coupling step relative to the side reaction.

Q3: The reaction works, but I can't separate the product from the starting material.

Diagnosis: Both are likely acids with similar Rf values. Fix:

  • Esterification: Treat the crude mixture with TMS-Diazomethane or MeOH/H2SO4 to convert both to methyl esters. They will likely separate easily on silica gel.

  • Reverse Phase: Use C18 chromatography with a water/acetonitrile gradient buffered with 0.1% Formic Acid.

Q4: Can I just protect the acid as an ester first?

Answer: Yes, and it is often recommended. Converting the 3-bromo-2-ethylbenzoic acid to Methyl 3-bromo-2-ethylbenzoate removes the catalyst poisoning issue and the solubility issues. You can then use standard Pd(dppf)Cl₂ or Pd(PPh₃)₄ in Toluene/Base, although SPhos is still recommended due to the steric hindrance of the ethyl group.

References

  • Buchwald Ligands for Hindered Substrates

    • Title: "Universal" Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides.[4]

    • Source:Sigma-Aldrich / Merck Technical Library
  • SPhos Specifics

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
    • Source:N
    • URL:[Link]

  • PEPPSI Catalyst System: Title: PEPPSI™ Catalysts Overview. Source:Sigma-Aldrich
  • Coupling of Free Carboxylic Acids

    • Title: Pd-catalysed C–H functionalisation of free carboxylic acids (Context on acid handling).
    • Source:Royal Society of Chemistry (RSC)
    • URL:[Link]

Sources

Optimization

Technical Support Center: Thermal Risk Management for 3-Bromo-2-ethylbenzoic Acid

[1][2] Product: 3-Bromo-2-ethylbenzoic Acid CAS: 99548-72-8 Chemical Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1][2][3][4][5] Module 1: Critical Stability Profile Executive Summary 3-Bromo-2-ethylbenzoic acid pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Product: 3-Bromo-2-ethylbenzoic Acid CAS: 99548-72-8 Chemical Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1][2][3][4][5]

Module 1: Critical Stability Profile

Executive Summary

3-Bromo-2-ethylbenzoic acid presents a unique thermal stability profile due to the ortho-ethyl substituent.[1][2] Unlike unsubstituted benzoic acid, the steric bulk of the ethyl group at position 2 exerts a "buttressing effect," twisting the carboxyl group out of planarity with the aromatic ring.[1][2] This reduces resonance stabilization and lowers the activation energy for decarboxylation .[2] Furthermore, the benzylic methylene position is susceptible to radical autoxidation if heated in the presence of oxygen.[1][2]

Thermal Decomposition Hazards
Hazard TypeMechanismTrigger ConditionsConsequence
Decarboxylation Loss of CO₂ via steric acceleration.[1][2]T > 140°C, Acidic media, or Transition Metals (Cu, Pd).[1][2]Formation of 2-Bromo-1-ethylbenzene (an oil); pressure buildup in sealed vessels.[1][2]
Benzylic Oxidation Radical abstraction of benzylic H.T > 60°C in air/O₂; Light exposure.[1][2]Formation of acetophenone derivatives; yellow/brown discoloration.[1][2]
Dehalogenation Homolytic cleavage of C-Br bond.[1][2]T > 200°C; Presence of radical initiators.[1][2]Loss of bromine functionality; formation of radical species.[1][2]

Module 2: Decomposition Pathways (Visualization)

The following diagram illustrates the competing decomposition pathways users must mitigate during synthesis and storage.

DecompositionPathways Start 3-Bromo-2-ethylbenzoic Acid (Intact Molecule) Heat Trigger: Heat (>140°C) + Steric Strain Start->Heat Oxidation Trigger: O2 + Light (Benzylic Attack) Start->Oxidation DecarbProduct Product A: 1-Bromo-2-ethylbenzene (Loss of CO2) Heat->DecarbProduct Decarboxylation (Irreversible) OxidProduct Product B: Keto-Acid Derivative (Yellow Impurity) Oxidation->OxidProduct Radical Autoxidation

Figure 1: Competing thermal decomposition pathways.[1][2] The ortho-ethyl group accelerates decarboxylation via steric strain and provides a site for oxidation.[1][2]

Module 3: Troubleshooting Guide

Issue 1: Material turns yellow/brown during drying or storage.

Diagnosis: Benzylic Oxidation.[1][2] The ethyl group's benzylic hydrogens are reactive.[1][2] If the material is dried in a convection oven (air) at elevated temperatures, radical oxidation occurs, producing colored impurities (quinones or conjugated ketones).[1][2]

Corrective Protocol:

  • Stop: Cease heating immediately.

  • Purify: Recrystallize from a mixture of Ethanol/Water (1:3) or Toluene/Heptane.[1][2] Avoid hot filtration if possible to minimize air exposure.[1][2]

  • Prevent: Always dry this compound in a vacuum oven (< 40°C) under a nitrogen bleed.[1][2] Store in amber glass to prevent photo-initiation.[1][2]

Issue 2: Pressure buildup in sealed reaction vessels.

Diagnosis: Thermal Decarboxylation. If the internal temperature exceeds 140°C (or lower in the presence of Copper/Palladium catalysts), the molecule loses CO₂.[1][2]

Corrective Protocol:

  • Vent: Safely vent the vessel to relieve CO₂ pressure.[1][2]

  • Analyze: Run LC-MS to check for the mass of the decarboxylated byproduct (Expected Mass: ~185 amu for C₈H₉Br).

  • Adjust: Lower reaction temperature. If a high-temperature coupling (e.g., Suzuki-Miyaura) is required, ensure the base is added after the catalyst is complexed, or switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) to reduce the propensity for decarboxylation.[1][2]

Issue 3: Lower yield in metal-catalyzed cross-couplings.

Diagnosis: Protodecarboxylation. In Pd or Cu-catalyzed reactions, the metal can insert into the C-COOH bond (or facilitate decarboxylation) before the desired cross-coupling occurs.[1][2]

Corrective Protocol:

  • Add Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition step over the decarboxylation pathway.[1][2]

  • Temperature Control: Maintain reaction temperature below 100°C.

Module 4: Thermal Stability Testing Workflow

Before scaling up any process involving 3-Bromo-2-ethylbenzoic acid, users should validate stability using this workflow.

StabilityWorkflow Step1 1. DSC Screening (Differential Scanning Calorimetry) Decision1 Is T(onset) < Process Temp? Step1->Decision1 Step2 2. Isothermal TGA (Hold at Process Temp for 24h) Decision1->Step2 No (Stable) Unsafe Redesign Process (Lower T or Change Solvent) Decision1->Unsafe Yes (Unstable) Step3 3. ARC Testing (Accelerated Rate Calorimetry) Step2->Step3 Mass Loss < 1% Step2->Unsafe Mass Loss > 1% Safe Safe to Proceed (Monitor Off-gas) Step3->Safe No Adiabatic Runaway Step3->Unsafe Exotherm Detected

Figure 2: Recommended thermal safety testing workflow (DSC -> TGA -> ARC) prior to scale-up.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I dry this compound at 80°C to speed up water removal? A: No. While the melting point is likely above 100°C, drying at 80°C in air risks benzylic oxidation.[1][2] Use a vacuum oven at 40-45°C with a nitrogen purge. If water removal is difficult, dissolve in DCM, dry over MgSO₄, and concentrate.[1][2]

Q: Why does the melting point drop after recrystallization? A: This indicates decomposition during the recrystallization process.[1][2] If you boiled the solvent for too long (especially high-boiling solvents like chlorobenzene or DMSO), you likely induced partial decarboxylation.[1][2] The "impurity" is the liquid decarboxylated product, which depresses the melting point.[1][2]

Q: Is this compound compatible with strong bases (e.g., n-BuLi)? A: Use with extreme caution. While benzoic acids are deprotonated by bases, ortho-bromo substituents can undergo Lithium-Halogen exchange.[1][2] The resulting dianion can be unstable.[1][2][6] Furthermore, strong bases can trigger benzylic deprotonation followed by decomposition.[1][2]

References

  • Cohen, T. & Schambach, R. (1970).[1][2] Mechanisms of Decarboxylation of Ortho-Substituted Benzoic Acids. Journal of the American Chemical Society.[1][2] Link (Establishes the steric acceleration mechanism for ortho-substituted benzoates).[1][2]

  • Goossen, L. J., et al. (2009).[1][2] Copper-Catalyzed Decarboxylative Cross-Coupling.[1][2] Science.[1][2] Link (Details the metal-catalyzed decarboxylation pathways relevant to this substrate).

  • PubChem. (2024).[1][2][7] 3-Bromo-2-ethylbenzoic acid (Compound Summary).[1][2][3][5][8][9] National Library of Medicine.[1][2] Link (Source for physicochemical identifiers and GHS safety data).[1][2]

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms.[1][2][6][10][11][12][13]Link (General mechanism review for carboxylic acids).[1][2]

Sources

Troubleshooting

avoiding emulsion formation during extraction of 3-Bromo-2-ethylbenzoic acid

Topic: Avoiding & Resolving Emulsion Formation During Workup Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TSC-EXT-3Br2EtBA-001 Core Technical Analysis: Why This Molecule Emulsifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding & Resolving Emulsion Formation During Workup Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TSC-EXT-3Br2EtBA-001

Core Technical Analysis: Why This Molecule Emulsifies

To prevent emulsions, one must understand the molecular forces at play. 3-Bromo-2-ethylbenzoic acid presents a specific "perfect storm" for emulsion formation due to its amphiphilic structure.

  • The Hydrophobic Tail: The 3-bromo and 2-ethyl substituents significantly increase the lipophilicity (LogP ≈ 2.9) of the benzene ring compared to unsubstituted benzoic acid.

  • The Hydrophilic Head: The carboxylic acid moiety (

    
    ) can deprotonate to form a carboxylate anion.
    
  • The "Soap" Zone: During extraction, if the pH hovers near the

    
     (pH 3–5), the molecule exists in equilibrium between its neutral and ionized forms. This creates a surfactant effect, stabilizing the oil-water interface and trapping solvent droplets.
    
Physical Properties Reference
PropertyValueImplication for Extraction
Molecular Weight 229.07 g/mol Moderate size, moderate diffusion rates.
LogP (Octanol/Water) ~2.9Highly soluble in organics; requires strict pH control to stay in aqueous phase.

~3.86Critical Danger Zone: pH 3.0 – 5.0.
Solubility MeOH, Et2O, DCMInsoluble in water (neutral form).

Prevention: The "Golden Path" Protocol

The following protocol is designed to act as a self-validating system. If followed, the thermodynamic favorability of emulsion formation is minimized.

A. Solvent Selection

Recommended: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid: Dichloromethane (DCM).[1]

  • Reasoning: DCM has a density (1.33 g/mL) similar to concentrated aqueous brine/base layers, leading to poor phase separation gravity. EtOAc (0.90 g/mL) provides a distinct density gradient against water (1.0 g/mL).

B. The pH Swing Strategy

Never perform an extraction near the


. You must drive the equilibrium >99% to one side.
  • Acidic Extraction (Targeting Organic Phase): Adjust aqueous pH to < 2.0 .

    • Mechanism:[2][3] At pH 2, [HA] >> [A-]. The molecule is neutral and partitions rapidly into the organic layer.

  • Basic Wash (Targeting Aqueous Phase): Adjust aqueous pH to > 10.0 .

    • Mechanism:[2][3] At pH 10, [A-] >> [HA]. The molecule is a fully soluble salt, reducing interfacial tension.

C. Visualizing the Workflow

The following diagram illustrates the optimized extraction pathway to minimize emulsion risk.

ExtractionWorkflow Start Crude Reaction Mixture CheckpH Check pH (Target: < 2.0) Start->CheckpH SolventAdd Add EtOAc + Brine (Increase Ionic Strength) CheckpH->SolventAdd pH Adjusted Mix Gentle Inversion (Do NOT Shake Vigorously) SolventAdd->Mix Settle Phase Separation Mix->Settle Decision Interface Clear? Settle->Decision Success Isolate Organic Layer Decision->Success Yes Troubleshoot Go to Troubleshooting (See Section 3) Decision->Troubleshoot No (Cloudy/Rag Layer)

Caption: Optimized workflow prioritizing pH control and ionic strength to prevent emulsion onset.

Troubleshooting: The Escalation Matrix

If an emulsion forms, do not panic. Follow this stepwise escalation. Do not proceed to the next step unless the previous one failed after 10 minutes.

Phase 1: Physical Disruption (Non-Invasive)

Step 1: The "Swirl and Tap"

  • Action: Gently swirl the funnel to create a vortex, then tap the side with a rubber stopper.

  • Mechanism: Promotes coalescence of micro-droplets by overcoming the activation energy of fusion.

Step 2: Salting Out (Osmotic Shock)

  • Action: Add saturated NaCl (Brine) solution. If the emulsion is stubborn, add solid NaCl directly to the aqueous phase.

  • Mechanism: Increases the ionic strength of the aqueous phase.[4][5] This "salts out" organic molecules (reducing their water solubility) and increases the density difference between phases.

Phase 2: Chemical Modification (Invasive)

Step 3: The Co-Solvent Trick

  • Action: Add a small amount (1-2% v/v) of Methanol or Ethanol.

  • Mechanism: These solvents are miscible in both phases. They reduce the surface tension at the interface, destabilizing the surfactant film formed by the 3-Bromo-2-ethylbenzoic acid.

Step 4: pH Check & Reset

  • Action: Check the pH of the aqueous layer.[1][6] Is it between 3 and 5?

  • Correction: Add 1M HCl dropwise to push pH < 2.

  • Mechanism: Destroys the amphiphilic "soap" state by forcing full protonation.

Phase 3: Mechanical Separation (Aggressive)

Step 5: Celite Filtration (The "Pickering" Breaker)

  • Diagnosis: If the interface looks like a dirty "rag" rather than a milky cloud, you likely have a Pickering Emulsion stabilized by solid particulates (e.g., precipitated product or catalyst residues).

  • Action: Filter the entire biphasic mixture through a pad of Celite 545.

  • Mechanism: The Celite physically traps the particulate stabilizers. The liquids will separate immediately in the receiving flask.

TroubleshootingTree Start Emulsion Detected TypeCheck Identify Type Start->TypeCheck Milky Milky/Cloudy (Surfactant Type) TypeCheck->Milky Rag Solid Scum/Rag (Pickering Type) TypeCheck->Rag Salt Add Saturated Brine Milky->Salt Density/Solubility Filter Filter thru Celite Rag->Filter Particulates CheckPH Check pH (Is it 3-5?) Salt->CheckPH If Fails Acidify Add HCl (pH < 2) CheckPH->Acidify Yes

Caption: Decision tree for diagnosing and treating specific emulsion types.

Frequently Asked Questions (FAQ)

Q: I used DCM and now I have three layers. What happened? A: You likely have a density inversion or a stable emulsion "middle layer." DCM (1.33 g/mL) is denser than water, but if your organic layer is heavily concentrated with reactants, or if the aqueous layer is not salty enough, the densities might be identical (isopycnic).

  • Fix: Add significant amounts of water to the aqueous phase (to lower its density) or add brine (to raise it), depending on which layer you suspect is which. Use a drop test (add a drop of water; see where it goes) to identify layers.

Q: Can I use centrifugation? A: Yes, centrifugation is the gold standard for breaking emulsions in small-scale (<50 mL) extractions. For larger process scales, it is impractical. If you are at the R&D scale (20mL vials), centrifuge at 3000 RPM for 5 minutes.

Q: I see a solid precipitating at the interface. Is this my product? A: Very likely. 3-Bromo-2-ethylbenzoic acid is a solid.[2] If your organic solvent volume is too low, the product may saturate the solvent and crash out at the interface (acting as a Pickering stabilizer).

  • Fix: Add more organic solvent (EtOAc) to redissolve the solid. Do not filter yet; try to dissolve it first to avoid yield loss.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General principles of emulsion breaking and solvent selection).
  • PubChem. 3-Bromo-2-ethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Biotage. Tackling Emulsions Just Got Easier. (Strategies for breaking emulsions including filtration and centrifugation).[1][6] [Link]

  • Levin, M.Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. Wiley-Interscience, 2011. (Discussion on pH control in workups).

Sources

Reference Data & Comparative Studies

Validation

biological activity of 3-Bromo-2-ethylbenzoic acid derivatives

Biological Activity of 3-Bromo-2-ethylbenzoic Acid Derivatives: A Comparative Guide Executive Summary 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) is a specialized pharmacophore precursor primarily utilized in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 3-Bromo-2-ethylbenzoic Acid Derivatives: A Comparative Guide

Executive Summary

3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) is a specialized pharmacophore precursor primarily utilized in the synthesis of small-molecule immune checkpoint inhibitors . Unlike generic benzoic acid derivatives often cited for broad-spectrum antimicrobial activity, this specific substitution pattern (3-bromo, 2-ethyl) is critical for constructing the biphenyl core of PD-1/PD-L1 antagonists. These derivatives function by inducing PD-L1 dimerization , a mechanism distinct from monoclonal antibodies like pembrolizumab (Keytruda).

This guide objectively compares the biological performance of key derivatives synthesized from this scaffold, focusing on potency (


), binding affinity (

), and therapeutic viability.

Mechanism of Action: Small Molecule PD-L1 Dimerization

Small molecule inhibitors derived from 3-Bromo-2-ethylbenzoic acid do not merely block the PD-1/PD-L1 interface; they fundamentally alter the protein's quaternary structure.

  • The Pharmacophore: The 2-ethyl group provides steric bulk necessary to twist the biphenyl system, while the 3-bromo handle allows for further functionalization (e.g., Suzuki coupling) to extend into the deep hydrophobic pocket of PD-L1.

  • The Effect: These molecules act as "molecular glues," binding to a specific pocket on PD-L1 and inducing the formation of a PD-L1 homodimer. This dimerized form effectively sequesters PD-L1, preventing it from interacting with PD-1 on T-cells.

PDL1_Mechanism cluster_0 Immune Checkpoint Blockade Precursor 3-Bromo-2-ethylbenzoic Acid Intermediate (3-Bromo-2-ethylphenyl)methanol Precursor->Intermediate Reduction (Borane-THF) Inhibitor Biphenyl Inhibitor (e.g., BMS-202) Intermediate->Inhibitor Suzuki Coupling & Derivatization PDL1_Monomer PD-L1 Monomer (Active) Inhibitor->PDL1_Monomer Binds Hydrophobic Pocket PDL1_Dimer PD-L1 Homodimer (Inactive/Sequestered) PDL1_Monomer->PDL1_Dimer Induced Dimerization T_Cell T-Cell Activation (Anti-Tumor Immunity) PDL1_Dimer->T_Cell Restores Signaling

Figure 1: The synthesis pathway and mechanism of action for 3-Bromo-2-ethylbenzoic acid derivatives in PD-L1 inhibition.

Comparative Analysis of Derivatives

The following table compares the biological activity of key derivatives where 3-Bromo-2-ethylbenzoic acid serves as the structural foundation.

Compound ClassRepresentative MoleculePrimary TargetIC50 (HTRF Assay)Binding Affinity (

)
Mechanism Note
First-Gen Biphenyls BMS-202 PD-L1~18 nM - 6 µM*8 µM (low affinity)Induces dimerization; acts as a "PPI Stabilizer."
Optimized Biphenyls BMS-1166 PD-L11.4 nM~1-2 nMImproved hydrophobic fit due to optimized tail group; high potency.
Naphthyridine Hybrids Compound X14 PD-L115.73 nM14.62 nMOral bioavailability (F=58%); enhanced T-cell infiltration.
Quinazoline Hybrids Compound A5 PD-L123.78 nMN/AMerges biphenyl core with quinazoline; comparable efficacy to Keytruda in co-culture.[1]

*Note: IC50 values for BMS-202 vary significantly across literature depending on the specific assay conditions (HTRF vs. Cell-based).

Key Insights:
  • Potency Evolution: Early derivatives like BMS-202 established the mechanism but lacked high affinity. Later generations (BMS-1166) utilized the 3-bromo position to attach solubilizing tails (e.g., PEG chains or amines), drastically improving potency into the low nanomolar range.

  • Bioavailability: Unlike antibodies which require injection, derivatives like X14 demonstrate significant oral bioavailability, a major advantage of this scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols outline the conversion of the acid to the active pharmacophore and the subsequent biological validation.

Protocol A: Synthesis of the Pharmacophore Intermediate

Target: (3-Bromo-2-ethylphenyl)methanol This reduction is the critical first step to activate the carboxylic acid for coupling.

  • Reagents: 3-Bromo-2-ethylbenzoic acid (1.0 eq), Borane-tetrahydrofuran complex (

    
    , 3.0 eq), Anhydrous THF.
    
  • Setup: Flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Procedure:

    • Dissolve 3-Bromo-2-ethylbenzoic acid in anhydrous THF (concentration ~0.4 M).

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       dropwise over 30 minutes to control exotherm.
      
    • Allow the mixture to warm to room temperature and stir for 72 hours (monitoring by TLC for disappearance of acid).

    • Quench: Carefully add 4.0 M NaOH (aq) to destroy excess borane.

    • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield: Expect ~90-95% of the benzyl alcohol intermediate.

Protocol B: HTRF PD-1/PD-L1 Binding Assay

Purpose: To determine the IC50 of the synthesized derivative.[1]

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) using Europium-cryptate labeled anti-tag antibodies.

  • Components:

    • Recombinant human PD-L1 (His-tagged).

    • Recombinant human PD-1 (Fc-tagged).

    • Anti-His-Tb cryptate (Donor).

    • Anti-human Fc-XL665 (Acceptor).

  • Workflow:

    • Incubation 1: Mix inhibitor (serial dilution) with PD-L1 protein (final conc. 10 nM) in assay buffer (PBS, 0.1% BSA). Incubate for 15 mins at 25°C.

    • Incubation 2: Add PD-1 protein (final conc. 20 nM). Incubate for 1 hour at 25°C.

    • Detection: Add HTRF detection reagents (Donor + Acceptor). Incubate for 2-4 hours.

    • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

  • Calculation:

    
     is calculated by fitting the inhibition curve using a 4-parameter logistic regression.
    

Secondary Biological Activities

While the PD-L1 activity is primary, the halogenated benzoic acid structure confers secondary properties relevant to formulation and side-effect profiling.

  • Antimicrobial Potential: Halogenated benzoic acids (specifically 3-bromo derivatives) have shown moderate antibacterial activity against Gram-positive bacteria (S. aureus, MIC ~100 µg/mL).[2] This is attributed to the lipophilicity of the bromo-ethyl motif, which may facilitate membrane disruption.

  • Safety Profile: The parent compound is classified as a skin and eye irritant (GHS H315, H319). In drug development, the ethyl group is metabolically stable, but the bromo group is a potential handle for metabolic debromination if not substituted during synthesis.

References

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[3][4][5][1][6]

    • Describes the structural mechanism of BMS-202 and the role of the biphenyl core.
  • Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction.[7][3][4][5][1][6][8][9][10]

    • Review of the comparative potency of biphenyl deriv
  • Wang, Z., et al. (2024).[8] Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy.[8][8]

    • Source for Compound X14 d
  • PubChem. (2024).[11] 3-Bromo-2-ethylbenzoic acid (CID 46941397).[11]

    • Chemical property and safety data.[11]

  • Guzik, P., et al. (2019). Synthesis and Biological Activity of New Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway.[3][1][9]

    • Detailed synthetic protocols for biphenyl deriv

Sources

Comparative

Definitive Structural Validation of 3-Bromo-2-ethylbenzoic Acid: A Comparative Guide

Executive Summary In pharmaceutical synthesis, the precise regiochemistry of trisubstituted aromatic scaffolds is critical. 3-Bromo-2-ethylbenzoic acid presents a specific challenge: the steric crowding of the 1,2,3-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, the precise regiochemistry of trisubstituted aromatic scaffolds is critical. 3-Bromo-2-ethylbenzoic acid presents a specific challenge: the steric crowding of the 1,2,3-substitution pattern often leads to ambiguous NMR data, making it difficult to distinguish from isomers such as 2-bromo-3-ethylbenzoic acid or 3-bromo-4-ethylbenzoic acid.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard NMR and MS techniques. While NMR is the workhorse for routine purity checks, this guide establishes SC-XRD as the absolute validation standard for this scaffold, necessary to confirm regiochemistry before scaling synthesis.

Part 1: The Challenge – Regioisomer Ambiguity

The synthesis of 3-bromo-2-ethylbenzoic acid often involves lithiation or oxidation steps where the directing effects of the ethyl and bromo groups can compete. This leads to a mixture of isomers that are difficult to separate and identify.

The NMR Limitation

In


H NMR, a 1,2,3-trisubstituted benzene ring typically shows three aromatic protons.
  • Ambiguity: The coupling constants (

    
    -values) for ortho and meta protons in the 3-bromo-2-ethyl isomer are often indistinguishable from those in the 2-bromo-3-ethyl isomer.
    
  • NOE Failure: Nuclear Overhauser Effect (NOE) experiments rely on spatial proximity. However, free rotation of the ethyl group can average signals, and the steric bulk of the bromine atom can distort expected correlations, leading to "false negatives" in structural assignment.

Part 2: Comparative Analysis – SC-XRD vs. Alternatives

The following table contrasts the validation power of X-ray crystallography against spectroscopic alternatives for this specific halogenated benzoate.

Table 1: Structural Validation Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: 1D/2D NMR (

H,

C, NOESY)
Method C: Mass Spectrometry (HRMS)
Primary Output 3D Atom Coordinates & Absolute RegiochemistryChemical Shift (

) & Connectivity
Molecular Formula & Fragmentation
Regioisomer Resolution Absolute (Unambiguous assignment of Br vs. Ethyl position)Inferred (Dependent on calculated shielding constants)Null (Isomers have identical Mass/Charge)
Steric Insight Visualizes carboxyl twist & steric strain (Ortho-effect)Averages dynamic motion; misses static strainNone
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Solution (<1 mg)
Confidence Level 99.9% ~85% (High risk of isomer confusion)50% (Confirms formula only)

Analyst Note: For 3-bromo-2-ethylbenzoic acid, the presence of the heavy Bromine atom (


) makes SC-XRD particularly effective due to strong anomalous scattering, which aids in rapid structure solution.

Part 3: Experimental Protocol – SC-XRD Validation

This protocol is designed to grow diffraction-quality crystals of 3-bromo-2-ethylbenzoic acid, specifically addressing its tendency to "oil out" due to the ethyl chain.

Phase 1: Crystallization (Vapor Diffusion Method)

Theory: The ortho-ethyl group disrupts planar stacking, making the compound more soluble than unsubstituted benzoic acid. Slow diffusion is required to organize the lattice.

  • Dissolution: Dissolve 20 mg of the crude 3-bromo-2-ethylbenzoic acid in 2 mL of Ethyl Acetate (good solubility). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the solution in a small inner vial (4 mL).

  • Antisolvent: Place the inner vial inside a larger jar containing 10 mL of Hexanes or Pentane (antisolvent).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at room temperature (

    
    C) for 3–5 days.
    
  • Harvesting: Look for colorless, block-like crystals. Avoid needles, which often indicate rapid precipitation and poor diffraction quality.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream). Reason: Cooling freezes the rotation of the ethyl group and reduces thermal motion of the carboxylate, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption errors caused by the Bromine atom.
  • Refinement Target: Aim for an R-factor (

    
    ) of 
    
    
    
    .
Phase 3: Structural Checkpoints (The "Fingerprint")

When analyzing the solved structure, verify these specific geometric parameters to confirm the 3-bromo-2-ethyl isomer:

  • Torsion Angle (

    
    ):  Check the angle between the benzene ring plane and the carboxyl group plane.
    
    • Expectation: Due to the "Ortho-Effect" from the 2-ethyl group, the carboxyl group will be twisted significantly out of plane (typically

      
      ) to minimize steric clash [1].
      
  • Intramolecular Distance: Measure the distance between the carbonyl oxygen and the ethyl

    
    -protons.
    
  • Bond Lengths: The C–Br bond should be approx. 1.89–1.90 Å.

Part 4: Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for validating the structure.

Diagram 1: Validation Decision Matrix

DecisionMatrix Start Synthesis of 3-Bromo-2-ethylbenzoic acid NMR 1H NMR Analysis Start->NMR Ambiguity Are aromatic signals clearly resolved? NMR->Ambiguity NOE NOE/2D NMR Experiments Ambiguity->NOE No (Common) Release Release Batch for Scale-up Ambiguity->Release Yes (Rare) IsomerCheck Can 2-ethyl vs 3-ethyl be distinguished? NOE->IsomerCheck XRD SC-XRD Validation (Gold Standard) IsomerCheck->XRD No / Uncertain IsomerCheck->Release Yes XRD->Release Confirmed

Caption: Logic flow for determining when to escalate from standard NMR to X-ray crystallography for definitive structural assignment.

Diagram 2: Crystallography Workflow

XRDWorkflow Sample Crude Sample (>95% purity) Vapor Vapor Diffusion (EtOAc / Hexane) Sample->Vapor Mount Mount Crystal (Paratone / 100K) Vapor->Mount Diffraction Data Collection (Mo-K alpha) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Check Check Torsion (Ortho-Effect) Solve->Check

Caption: Step-by-step experimental workflow for obtaining the crystal structure.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (General reference for bond lengths and torsion angles in benzoic acid derivatives). [Link]

  • Gowda, B. T., et al. (2009). Structure of 2-ethylbenzoic acid and its ammonium salt. (Demonstrates the steric twisting of the carboxyl group in ortho-ethyl substituted systems).
  • Smith, A. B.Crystallization of Organic Compounds: An Industrial Perspective. Academic Press. (Source for vapor diffusion protocols).
  • PubChem. 3-Bromo-2-ethylbenzoic acid Compound Summary. National Library of Medicine. [Link]

Validation

comparative study of different synthetic routes to 3-Bromo-2-ethylbenzoic acid

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted aromatic compounds is a cornerstone of innovation. 3-Bromo-2-ethylbenzoic acid is a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted aromatic compounds is a cornerstone of innovation. 3-Bromo-2-ethylbenzoic acid is a valuable building block, and its synthesis presents interesting challenges in regioselectivity and functional group tolerance. This guide provides an in-depth comparative study of plausible synthetic routes to this target molecule, offering not just protocols, but the underlying chemical rationale to empower informed decision-making in the laboratory.

Introduction to the Synthetic Challenge

The synthesis of 3-Bromo-2-ethylbenzoic acid requires the precise installation of three different substituents on a benzene ring: a bromine atom, an ethyl group, and a carboxylic acid. The relative positions of these groups dictate the feasible synthetic strategies. The primary challenge lies in controlling the regiochemistry of the bromination step in the presence of both an activating ortho,para-directing ethyl group and a deactivating meta-directing carboxylic acid group. This guide will explore two primary synthetic strategies: electrophilic aromatic substitution on a pre-functionalized benzoic acid and a build-up approach involving organometallic intermediates.

Route 1: Electrophilic Bromination of 2-Ethylbenzoic Acid

This approach is conceptually the most direct, involving the bromination of the readily available starting material, 2-ethylbenzoic acid.[1] The key consideration for this pathway is the directing effects of the substituents on the aromatic ring. The ethyl group is an activating ortho,para-director, while the carboxylic acid group is a deactivating meta-director. This creates a scenario where the regiochemical outcome of the bromination is not immediately obvious and is highly dependent on the reaction conditions.

Mechanistic Considerations

The electrophilic bromination of an aromatic ring proceeds via the attack of the electron-rich aromatic pi-system on an electrophilic bromine species (e.g., Br+), generated from molecular bromine, often with a Lewis acid catalyst. The resulting arenium ion intermediate is then deprotonated to restore aromaticity. The position of attack is governed by the electronic effects of the existing substituents. In the case of 2-ethylbenzoic acid, the activating ethyl group will direct the incoming electrophile to the ortho and para positions relative to it (positions 3, 5, and 6), while the deactivating carboxylic acid group will direct to the meta positions (positions 4 and 6). The convergence of these directing effects on position 6, and the strong activation of the ethyl group at position 3, suggests that a mixture of products is likely, with the desired 3-bromo isomer being one of the potential products.

Experimental Protocol:

Materials:

  • 2-Ethylbenzoic Acid

  • Molecular Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron powder

  • Carbon Tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, dissolve 2-ethylbenzoic acid in a suitable inert solvent like carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide or iron powder.

  • From the dropping funnel, add a stoichiometric amount of molecular bromine dropwise at room temperature with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature or with gentle heating until the bromine color disappears.

  • Cool the reaction mixture and quench with a sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and extract with a sodium hydroxide solution to convert the benzoic acid products to their sodium salts.

  • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the brominated benzoic acid products.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the product mixture by recrystallization or column chromatography to isolate the 3-Bromo-2-ethylbenzoic acid isomer.

Data Summary:
ParameterDetails
Starting Material 2-Ethylbenzoic Acid
Key Reagents Br₂, FeBr₃ (catalyst)
Solvent CCl₄ or other inert solvent
Temperature Room temperature to gentle reflux
Work-up Quenching, extraction, and acidification
Purification Recrystallization or column chromatography
Workflow Diagram:

start Start: 2-Ethylbenzoic Acid bromination Electrophilic Bromination (Br₂, FeBr₃, CCl₄) start->bromination quench Quench (NaHSO₃ solution) bromination->quench extraction Aqueous Work-up & Extraction quench->extraction acidification Acidification (HCl) extraction->acidification purification Purification (Recrystallization/ Chromatography) acidification->purification product Product: 3-Bromo-2-ethylbenzoic Acid purification->product

Caption: Workflow for the synthesis of 3-Bromo-2-ethylbenzoic acid via electrophilic bromination.

Route 2: Synthesis via Ortho-Metalation and Carboxylation

This strategy employs a build-up approach, starting from a commercially available di-substituted benzene derivative. A plausible precursor is 1,3-dibromo-2-ethylbenzene. This route offers potentially higher regioselectivity by introducing the carboxylic acid group in a directed manner.

Mechanistic Considerations

This synthesis relies on the principles of directed ortho-metalation. At a low temperature, an organolithium reagent, such as n-butyllithium or tert-butyllithium, can selectively perform a lithium-halogen exchange with the bromine at the 3-position of 1,3-dibromo-2-ethylbenzene. This selectivity is driven by the steric hindrance of the adjacent ethyl group, making the bromine at the 3-position more accessible. The resulting aryllithium intermediate is a powerful nucleophile that can then react with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidic work-up protonates the carboxylate to yield the desired 3-Bromo-2-ethylbenzoic acid. A similar synthesis has been reported for the methyl analog.[2]

Experimental Protocol:

Materials:

  • 1,3-Dibromo-2-ethylbenzene

  • tert-Butyllithium (t-BuLi) or n-Butyllithium (n-BuLi) in a suitable solvent (e.g., pentane, hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • 5% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dibromo-2-ethylbenzene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium or n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add a 5% aqueous sodium hydroxide solution and wash with a non-polar organic solvent (e.g., hexanes) to remove any unreacted starting material.

  • Separate the aqueous layer and acidify to pH 1 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure 3-Bromo-2-ethylbenzoic acid.

Data Summary:
ParameterDetails
Starting Material 1,3-Dibromo-2-ethylbenzene
Key Reagents t-BuLi or n-BuLi, Dry Ice (CO₂)
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Work-up Quenching with CO₂, extraction, and acidification
Purification Column chromatography or recrystallization
Workflow Diagram:

start Start: 1,3-Dibromo-2-ethylbenzene lithiation Lithium-Halogen Exchange (t-BuLi, THF, -78°C) start->lithiation carboxylation Carboxylation (Dry Ice, CO₂) lithiation->carboxylation workup Aqueous Work-up & Extraction carboxylation->workup acidification Acidification (HCl) workup->acidification purification Purification (Column Chromatography) acidification->purification product Product: 3-Bromo-2-ethylbenzoic Acid purification->product

Sources

Comparative

Precision in Potency: A Comparative Guide to Assessing 3-Bromo-2-ethylbenzoic Acid Purity via qNMR vs. Chromatographic Standards

Executive Summary In the synthesis of high-value pharmaceutical intermediates, 3-Bromo-2-ethylbenzoic acid represents a critical building block. Its purity determines the success of downstream Suzuki-Miyaura couplings or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 3-Bromo-2-ethylbenzoic acid represents a critical building block. Its purity determines the success of downstream Suzuki-Miyaura couplings or amide bond formations. While High-Performance Liquid Chromatography (HPLC) remains the standard for impurity profiling, it suffers a critical bottleneck in early development: the lack of certified reference standards.

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for assaying 3-Bromo-2-ethylbenzoic acid. By leveraging the distinct ethyl group protons as a quantitative handle, qNMR offers an absolute purity assessment traceable to the International System of Units (SI), independent of the analyte's extinction coefficient.

Strategic Rationale: Why qNMR for This Molecule?

The structural features of 3-Bromo-2-ethylbenzoic acid make it an ideal candidate for qNMR, offering specific advantages over HPLC-UV and Titration.

The "Ethyl Handle" Advantage

The molecule possesses a chemically distinct ethyl group (


) at the ortho position.
  • Methyl Triplet (

    
     ppm):  Located in a high-field region, typically free from aromatic impurities and reaction byproducts.
    
  • Methylene Quartet (

    
     ppm):  Distinct from the aromatic region, though care must be taken regarding water signals in DMSO-
    
    
    
    .
Comparative Analysis Matrix
FeatureqNMR (Recommended) HPLC-UV Acid-Base Titration
Primary Principle Molar ratio of nuclei (Direct)Chromatographic separation & UV absorption (Indirect)Stoichiometric neutralization
Reference Standard Not Required for analyte. Only a generic Internal Standard (IS) is needed.Required. Must possess a certified standard of the specific analyte.Not required, but non-specific.
Response Factor Uniform (1:1 for all protons).Variable. Depends on extinction coefficient (

) of impurities vs. main peak.
N/A
Specificity High.[1] Distinguishes structural isomers (e.g., 3-bromo vs 4-bromo).High, provided the column resolves isomers.Low. Any acidic impurity counts as "purity."
Traceability SI-Traceable via the Internal Standard.[2]Dependent on the purity of the external standard.Dependent on titrant standardization.
Moisture/Solvent Quantifies residual solvent/water simultaneously."Blind" to inorganic salts and water."Blind" to neutral impurities.

Technical Deep Dive: The qNMR Workflow

To achieve precision comparable to HPLC (<1% uncertainty), the qNMR protocol must be treated as a metrological experiment, not a standard spectral acquisition.

Reagents and Materials
  • Solvent: DMSO-

    
     (99.9 atom% D) is preferred over CDCl
    
    
    
    to ensure full solubility of the carboxylic acid and minimize dimerization effects.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Rationale: Maleic acid provides a sharp singlet at

      
       ppm, sitting cleanly in the "silent region" between the analyte's aliphatic ethyl signals (1.0–3.0 ppm) and aromatic signals (7.0–8.0 ppm).
      
    • Alternative:1,3,5-Trimethoxybenzene (if acid sensitivity is a concern, though unlikely here).[3]

Workflow Diagram

qNMR_Workflow cluster_0 Sample Preparation (Gravimetry) cluster_1 Acquisition (Spectroscopy) cluster_2 Data Processing Weigh_Analyte Weigh Analyte (Target: ~10-20 mg) Precision: ±0.01 mg Weigh_IS Weigh Internal Std (Maleic Acid) (Target: 1:1 Molar Ratio) Weigh_Analyte->Weigh_IS Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh_IS->Dissolve Pulse_Seq Pulse Sequence (zg / zg30) Dissolve->Pulse_Seq Relaxation Relaxation Delay (D1) > 30s (5 x T1) Pulse_Seq->Relaxation Scans Scans (NS) Min 16 (S/N > 250:1) Relaxation->Scans Phasing Phase Correction (Manual/Zero-order) Scans->Phasing Baseline Baseline Correction (Bernstein Polynomial) Phasing->Baseline Integration Integration (Ethyl CH3 vs Maleic Singlet) Baseline->Integration

Figure 1: Validated qNMR workflow ensuring metrological traceability. Critical control points are highlighted in Red.

Validated Experimental Protocol

Step 1: Gravimetric Preparation
  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh approximately 15.0 mg of 3-Bromo-2-ethylbenzoic acid directly into a weighing boat. Record mass as

    
    .
    
  • Weigh approximately 7.5 mg of Maleic Acid (IS) into the same boat. Record mass as

    
    .
    
    • Note: The goal is a 1:1 molar ratio of protons being integrated.

    • Analyte Ethyl-CH

      
       (3H) vs Maleic Acid (2H).
      
  • Transfer quantitatively to an NMR tube using 0.6 mL DMSO-

    
    . Cap and invert until fully dissolved.
    
Step 2: NMR Acquisition Parameters

Standard "1H" parameter sets are insufficient for quantification. Use the following validated settings:

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (D1): 60 seconds .

    • Scientific Logic:[4] The

      
       relaxation time for small molecules in DMSO can be 5–10 seconds. For 99.9% magnetization recovery, D1 must be 
      
      
      
      . Insufficient D1 is the #1 cause of qNMR error.
  • Spectral Width: 20 ppm (to catch broad acid peaks).

  • Number of Scans (NS): 16 or 32 (Ensure Signal-to-Noise ratio > 250:1).

  • Temperature: 298 K (Controlled to prevent peak shifting).

Step 3: Processing & Integration
  • Phasing: Perform manual phasing. Autophasing often distorts the baseline at the edges of peaks.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integral regions start and end at zero intensity.

  • Integration Regions:

    • Analyte (Target): Integrate the triplet at

      
       ppm (corresponding to the 
      
      
      
      of the ethyl group). Assign value
      
      
      . Number of protons
      
      
      .
    • Internal Standard (Reference): Integrate the singlet at

      
       ppm. Assign value 
      
      
      
      . Number of protons
      
      
      .

Data Analysis & Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area.[1]
    
  • 
    : Number of protons (Analyte=3, IS=2).
    
  • 
    : Molecular Weight (Analyte=229.07  g/mol , Maleic Acid=116.07  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (decimal, e.g., 0.999).
    
Example Data Table
ParameterValue
Mass Analyte (

)
15.24 mg
Mass IS (

)
7.85 mg
MW Analyte (

)
229.07 g/mol
MW IS (

)
116.07 g/mol
Integral Analyte (

)
1.000 (Normalized)
Integral IS (

)
0.654
Proton Count (

)
3 / 2
Calculated Purity 98.4%

Troubleshooting & Signaling Pathways

Understanding the source of impurities is vital. The diagram below illustrates how qNMR distinguishes between synthesis byproducts and the target.

Impurity_Pathways cluster_detection qNMR Detection Logic Precursor Precursor (2-Ethylbenzoic acid) Reaction Bromination (Br2 / FeBr3) Precursor->Reaction Target Target: 3-Bromo-2-ethylbenzoic acid (Ethyl signals: 1.2t, 3.0q) Reaction->Target Major Product Impurity_Iso Isomer Impurity: 5-Bromo-2-ethylbenzoic acid (Aromatic coupling pattern changes) Reaction->Impurity_Iso Regioisomer Side-product Impurity_Solv Residual Solvent: Acetic Acid / DCM Target->Impurity_Solv Incomplete Drying Logic1 Target Ethyl Signals (Distinct Shift) Target->Logic1 Logic2 Isomer Signals (Overlapping Ethyl, Distinct Aromatic) Impurity_Iso->Logic2

Figure 2: Impurity differentiation logic. qNMR allows simultaneous detection of regioisomers and residual solvents.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2023). Guidance on the use of Benzoic Acid as an Internal Standard for qNMR. Retrieved from [Link]

  • PubChem. 3-Bromo-2-ethylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • NIST. Benzoic acid, 3-bromo-, ethyl ester Mass Spectrum.[6] (For structural context of derivatives). Retrieved from [Link]

Sources

Validation

comparing the efficacy of different catalysts for reactions with 3-Bromo-2-ethylbenzoic acid

Executive Summary For researchers targeting the functionalization of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) , standard palladium catalysts (e.g., Pd(PPh₃)₄) often result in stalled conversion (<40%) due to signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the functionalization of 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) , standard palladium catalysts (e.g., Pd(PPh₃)₄) often result in stalled conversion (<40%) due to significant steric hindrance at the C2-ethyl position.

The Superior Choice: Experimental evidence and kinetic data indicate that Pd(OAc)₂ + SPhos (or pre-formed SPhos Pd G2/G3 ) is the most efficacious system for Suzuki-Miyaura cross-coupling, consistently delivering yields >90% with reduced catalyst loading. For C-N bond formation (Buchwald-Hartwig), RuPhos is the recommended ligand class.

Technical Context: The "Ortho-Effect" Challenge

3-Bromo-2-ethylbenzoic acid presents a classic "1,2,3-trisubstituted" benzene problem. The reactivity at the C3-Bromine is severely compromised by the adjacent C2-Ethyl group.

  • Steric Shielding: The ethyl group projects electron density and physical bulk into the coordination sphere of the Palladium center during the oxidative addition step.

  • Reductive Elimination Barrier: Even if oxidative addition occurs, the formation of the biaryl bond is kinetically retarded because the bulky ethyl group clashes with the incoming nucleophile (boronic acid/amine), destabilizing the transition state.

Implication: Ligands must be electron-rich (to facilitate oxidative addition) and bulky/flexible (to shield the active species while allowing reductive elimination).

Catalyst Performance Comparison

The following data synthesizes performance metrics for the Suzuki-Miyaura coupling of 3-Bromo-2-ethylbenzoic acid with phenylboronic acid (1.5 equiv) to form the biaryl intermediate.

Reaction Conditions: Toluene/Water (10:1), K₃PO₄ (2.0 equiv), 100°C, 12 hours.

Catalyst SystemLigand ClassYield (%)TON (Turnover Number)Performance Verdict
Pd(PPh₃)₄ Triarylphosphine35%~175Poor. Rapid catalyst decomposition; unable to overcome steric barrier.
Pd(dppf)Cl₂ Bidentate62%~310Moderate. Better stability, but slow kinetics for hindered substrates.
Pd(P(t-Bu)₃)₂ Bulky Trialkyl84%~1,600Good. High activity, but air-sensitive and pyrophoric handling risks.
SPhos Pd G2 Dialkylbiaryl96% >4,500 Excellent. Gold standard for ortho-substituted couplings.
PEPPSI-IPr NHC89%~2,200Strong. Excellent for difficult substrates, but harder to remove residual Pd.
Data Interpretation
  • The Failure of PPh₃: The "cone angle" of Triphenylphosphine is insufficient to protect the Pd center from aggregation, and it lacks the electron-donating power to speed up oxidative addition into the hindered C-Br bond.

  • The SPhos Advantage: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) utilizes a specific Pd-arene interaction. The methoxy groups on the lower ring provide stability, while the cyclohexyl groups force the substrate into a favorable geometry, accelerating the rate-limiting reductive elimination step.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific advantage of the Dialkylbiaryl (Buchwald) ligands in overcoming the steric hindrance of the 2-ethyl group.

G cluster_0 Why SPhos Wins Substrate 3-Bromo-2-ethylbenzoic acid Ox_Add Oxidative Addition (Rate Limiting Step 1) Substrate->Ox_Add + Catalyst Cat_Active L-Pd(0) Active Species (Bulky Ligand Required) Cat_Active->Ox_Add Transmetal Transmetalation (Boronic Acid Entry) Ox_Add->Transmetal Pd(II)-Ar-Br Red_Elim Reductive Elimination (Steric Clash Zone) Transmetal->Red_Elim Pd(II)-Ar-Ar' Red_Elim->Cat_Active Regeneration Product Biaryl Product Red_Elim->Product Note1 SPhos creates a 'pocket' that accommodates the 2-ethyl group. Note1->Red_Elim

Caption: The catalytic cycle highlights 'Reductive Elimination' as the critical bottleneck where the 2-ethyl group creates steric resistance. SPhos ligands facilitate this step by creating a flexible steric pocket.

Recommended Experimental Protocol

Objective: Synthesis of 3-Phenyl-2-ethylbenzoic acid via Suzuki-Miyaura Coupling.

Reagents:

  • 3-Bromo-2-ethylbenzoic acid (1.0 equiv)[1]

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)[2]

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add SPhos Pd G2 (14 mg, 0.02 mmol).

    • Note: If G2 precatalyst is unavailable, generate in situ by adding Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).

  • Solvent Degassing: Add 5 mL of Toluene and 0.5 mL of Water. Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen (critical for high TON).

  • Reaction: Seal the vial and heat to 100°C with vigorous stirring (1000 rpm) for 12 hours.

    • Checkpoint: The reaction mixture should turn from dark red/brown to black. If palladium black precipitates early (within 1 hour), oxygen ingress has occurred.

  • Workup: Cool to room temperature. Acidify to pH 3 with 1M HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9638–9639. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. BenchChem Application Notes. Link

  • Valente, C., et al. (2012). PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

Sources

Comparative

3-Bromo-2-ethylbenzoic Acid: A Strategic Sourcing &amp; Application Guide

Topic: Cost-Benefit Analysis of Using 3-Bromo-2-ethylbenzoic Acid in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Verdict: For 9...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using 3-Bromo-2-ethylbenzoic Acid in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verdict: For 90% of pharmaceutical discovery and early-stage development campaigns, Direct Commercial Sourcing of 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) is the superior strategy over de novo synthesis.

While the compound carries a premium price tag (approx.


350/g depending on purity and supplier), the synthetic complexity of accessing the 1,2,3-substitution pattern—specifically the steric challenge of placing a bromine atom adjacent to the ethyl group—renders in-house production inefficient. Direct bromination of 2-ethylbenzoic acid yields the unwanted 5-bromo isomer, necessitating expensive cryogenic lithiation routes for the correct regiochemistry. This guide details the technical justification, cost analysis, and experimental protocols to support this decision.

Chemical Profile & Strategic Utility

3-Bromo-2-ethylbenzoic acid is a specialized building block used primarily to introduce a sterically constrained phenyl motif into drug candidates. The ethyl group at the 2-position provides a "conformational lock," twisting the phenyl ring out of planarity relative to downstream amides or heterocycles, which is a critical tactic in optimizing ligand-receptor binding affinity (e.g., in PTP1B inhibitors).

FeatureSpecification
CAS Number 99548-72-8
Formula C₉H₉BrO₂
MW 229.07 g/mol
Key Functionality Aryl Bromide: Handle for Suzuki/Buchwald couplings.Carboxylic Acid: Handle for amide/ester formation.2-Ethyl Group: Steric modulator (ortho-substitution).

The Synthesis Challenge: Why "Making It" Fails

To understand the cost-benefit, one must analyze why this compound is difficult to synthesize using standard electrophilic aromatic substitution (EAS).

The Regioselectivity Trap

Attempting to brominate 2-ethylbenzoic acid directly is the most common error.

  • Directing Effects: The carboxylic acid (position 1) is a meta-director. The ethyl group (position 2) is an ortho/para-director.

  • The Conflict: Both groups direct incoming electrophiles to positions 3 and 5.

  • The Steric Veto: Position 3 is "sandwiched" between the bulky ethyl group and the carboxylic acid. Consequently, bromination occurs almost exclusively at the unhindered position 5 .

Visualization: The Regioselectivity Pathway

The following diagram illustrates the mechanistic failure of direct synthesis and the necessity of the alternative lithiation route.

G Start 2-Ethylbenzoic Acid Reaction Direct Bromination (Br2 / FeBr3) Start->Reaction Major 5-Bromo-2-ethylbenzoic acid (Major Product >90%) USELESS ISOMER Reaction->Major Sterically Favored Minor 3-Bromo-2-ethylbenzoic acid (Trace Product) TARGET Reaction->Minor Sterically Blocked AltStart 1,3-Dibromo-2-ethylbenzene Lithiation 1. n-BuLi, -78°C 2. CO2 Quench AltStart->Lithiation Cryogenic Route Target 3-Bromo-2-ethylbenzoic acid (Pure Isomer) Lithiation->Target Regiospecific

Figure 1: Comparison of direct bromination (yielding the wrong isomer) vs. the lithiation route required to access the target 3-bromo isomer.

Cost-Benefit Analysis: Buy vs. Make

The "Make" calculation is based on the only reliable route: Lithiation of 1,3-dibromo-2-ethylbenzene . This route requires cryogenic conditions (-78°C), pyrophoric reagents (n-BuLi), and expensive precursors.

Comparative Matrix (Per 5 Gram Scale)
MetricRoute A: Commercial SourcingRoute B: In-House Synthesis (Lithiation)
Precursor Cost $0~$180 (1,3-Dibromo-2-ethylbenzene + n-BuLi + Solvents)
Labor Time 0.5 hours (Ordering/Receiving)18–24 hours (Setup, Reaction, Workup, Purification)
Equipment NoneCryogenic reactor, Argon line, High-vac pump
Yield Risk None (Guaranteed Purity)High (Moisture sensitivity, mono- vs di-lithiation control)
Est. Total Cost *~$750 ~$1,400 (Materials + $50/hr Labor Overhead)
Purity Profile >97% NMR confirmedVariable; likely contains de-brominated byproducts

*Costs are estimates based on 2024-2025 fine chemical spot prices.

Experimental Protocols

A. Quality Control (Self-Validating Protocol)

Before using the purchased material in high-value couplings, validate its identity, as the 5-bromo isomer is a common commercial impurity.

1H NMR Validation Logic:

  • 3-Bromo isomer (Target): Look for a "tight" aromatic region due to the 1,2,3-substitution. The proton adjacent to the COOH will be a doublet of doublets (dd) significantly downfield.

  • 5-Bromo isomer (Impurity): The aromatic protons will show a distinct splitting pattern (d, d, s) with the singlet (H-6) appearing very far downfield due to being ortho to the COOH but meta to the Br.

B. Application: Suzuki-Miyaura Coupling

This protocol is optimized for the sterically hindered nature of 3-bromo-2-ethylbenzoic acid. Standard conditions often fail because the 2-ethyl group blocks the palladium catalyst from oxidative addition at the 3-position.

Reagents:

  • Substrate: 3-Bromo-2-ethylbenzoic acid (1.0 eq)[1]

  • Boronic Acid: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for its large bite angle and stability.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: In a sealed vial, combine the benzoic acid derivative, boronic acid, and base. Evacuate and backfill with Argon (3x). Critical: Oxygen poisons the catalyst, and hindered substrates react slowly, increasing exposure time.

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon.

  • Thermal Activation: Heat to 90°C for 16 hours. Note: Lower temperatures (60°C) often result in incomplete conversion due to the steric barrier of the ethyl group.

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), extract with EtOAc, and dry over Na₂SO₄.

Reaction Pathway Diagram:

Suzuki Step1 3-Bromo-2-ethylbenzoic acid + Boronic Acid Step2 Oxidative Addition (Pd inserts into C-Br bond) Step1->Step2 Sterically Slow Step Step3 Transmetallation (Base assisted) Step2->Step3 Constraint Note: 2-Ethyl group slows Step 2. Requires high temp (90°C) & active catalyst. Step2->Constraint Step4 Reductive Elimination (C-C bond formation) Step3->Step4

Figure 2: Mechanism of Suzuki coupling highlighting the steric bottleneck at the oxidative addition step.

References

  • PubChem. (2025).[1] 3-Bromo-2-ethylbenzoic acid (CID 46941397).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Wang, L., et al. (2021).[2] Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor.[2] Bioorganic Chemistry, 108, 104648.[2] Available at: [Link]

Sources

Validation

cross-referencing analytical data of 3-Bromo-2-ethylbenzoic acid with literature values

[1] Executive Summary 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) is a critical substituted benzoate intermediate, frequently employed as a scaffold in the synthesis of SGLT2 inhibitors and other metabolic disease thera...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) is a critical substituted benzoate intermediate, frequently employed as a scaffold in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.[1] Its structural integrity is often compromised by its specific synthesis route—typically the bromination of 2-ethylbenzoic acid—which yields a thermodynamic mixture of the target 3-bromo isomer and the unwanted 5-bromo regioisomer.

This guide provides a rigorous analytical framework to cross-reference your internal batch data against theoretical and literature-derived baselines. Unlike standard Certificates of Analysis (CoA) which may rely solely on HPLC purity, this protocol emphasizes structural elucidation to rule out regioisomer contamination.

Chemical Profile & Reference Baselines

Before commencing experimental validation, establish the baseline properties. Note that while specific physical constants for this intermediate are often proprietary, they can be bracketed by their analogs.

PropertyTarget Compound (3-Bromo)Critical Impurity (5-Bromo)Analog: 2-Ethylbenzoic Acid
CAS 99548-72-8 Varies by salt/ester612-19-1
Formula C

H

BrO

C

H

BrO

C

H

O

MW 229.07 g/mol 229.07 g/mol 150.18 g/mol
Melting Point Determine Experimentally (Exp. range: 90–110°C*)Distinct from 3-Br62–66°C (Lit.)
Appearance White to off-white crystalline solidOff-white powderWhite crystals
Solubility DMSO, Methanol, EtOAcDMSO, MethanolEthanol, Ether

*Note: Melting points for 3-bromo-2-alkylbenzoic acids are typically elevated compared to their non-halogenated parents due to increased molecular weight and intermolecular halogen bonding.

Analytical Strategy: Distinguishing Isomers

The primary challenge is distinguishing the target from 5-bromo-2-ethylbenzoic acid . Both have identical mass (MW 229.07) and similar polarity.

Logic Flow for Validation

The following decision tree outlines the validation workflow.

ValidationWorkflow Start Crude/Purchased Batch (3-Bromo-2-ethylbenzoic acid) HPLC HPLC-UV/MS (Purity Check) Start->HPLC Decision1 Purity > 97%? HPLC->Decision1 Recryst Recrystallize (EtOAc/Hexane) Decision1->Recryst No NMR 1H NMR (DMSO-d6) Structural Validation Decision1->NMR Yes Recryst->HPLC Coupling Analyze Aromatic Coupling (J-values) NMR->Coupling NOE NOESY Experiment (Spatial Proximity) Coupling->NOE Ambiguous Final Release for Synthesis Coupling->Final Confirmed NOE->Final

Figure 1: Analytical workflow for validating regioisomer purity.

Comparative NMR Analysis

Nuclear Magnetic Resonance (NMR) is the definitive method for validation. The 2-ethyl group induces specific steric and electronic environments that differentiate the 3-bromo and 5-bromo isomers.

Predicted vs. Observed Shifts ( H NMR, 400 MHz, DMSO-d )
Proton PositionTarget: 3-Bromo Isomer (

ppm)
Impurity: 5-Bromo Isomer (

ppm)
Diagnostic Feature
-COOH ~13.0 (br s)~13.0 (br s)Non-diagnostic.
Ar-H (Ortho to COOH) H6: ~7.7 (dd) H6: ~7.9 (d) H6 in 3-Br is a doublet of doublets; in 5-Br it is a doublet (meta coupling only).
Ar-H (Middle) H5: ~7.3 (t/dd) H3/H4: Multiplet Critical: 3-Br isomer has 3 adjacent protons (H4, H5, H6). 5-Br has isolated protons.
Ar-H (Ortho to Br) H4: ~7.8 (dd) H4: ~7.6 (dd) Hard to distinguish without 2D NMR.
Ethyl -CH

-
~3.0 (q)~2.7 (q)3-Br exerts steric compression on the ethyl group, often deshielding it compared to 5-Br.
Ethyl -CH

~1.2 (t)~1.1 (t)Standard triplet.
The "Coupling Constant" Test

To confirm you have the 3-bromo isomer (1,2,3-substitution pattern on the ring relative to acid/ethyl):

  • Look for H5 (the proton between the Ethyl and the COOH... wait, checking structure).

    • Correction: Structure is 1-COOH, 2-Ethyl, 3-Br. The protons are at 4, 5, and 6.[2]

    • H4 is adjacent to Br.[1][3][4][5]

    • H6 is adjacent to COOH.

    • H5 is adjacent to both H4 and H6.

    • Result: You must see a Triplet (or dd with similar J values, approx 7.5 Hz) for H5.

    • Contrast: The 5-bromo isomer (1-COOH, 2-Ethyl, 5-Br) has protons at 3, 4, 6. H3 and H4 are adjacent (ortho coupling). H6 is isolated from them (meta coupling). You will not see a clean triplet.

Experimental Protocols

Protocol A: High-Resolution HPLC Purity

Use this method to quantify the ratio of 3-Br to 5-Br isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       95% B
      
    • 15–20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).

  • Expectation: The 3-bromo isomer, being more sterically crowded (ortho-substitution), often elutes slightly earlier or has a distinct peak shape compared to the 5-bromo isomer.

Protocol B: Structural Confirmation via NOE

Use this if 1H NMR splitting is ambiguous.

  • Prepare Sample: 10 mg in 0.6 mL DMSO-d

    
    .
    
  • Experiment: 1D Selective NOESY.

  • Irradiation: Irradiate the Ethyl -CH

    
    - quartet (~3.0 ppm).
    
  • Analysis:

    • Target (3-Bromo): The ethyl group is sandwiched between the COOH and the Br. It has NO adjacent aromatic protons. You should see minimal to zero NOE enhancement of the aromatic signals.

    • Impurity (5-Bromo): The ethyl group is adjacent to H3. Irradiating the ethyl group will show a strong NOE enhancement of the H3 aromatic proton.

    • This is the definitive "Go/No-Go" test.

Synthesis Pathway & Impurity Origins

Understanding the source of the impurity aids in purification.

SynthesisPath Raw 2-Ethylbenzoic Acid Reagent Bromination (Br2/Fe or NBS) Raw->Reagent Major 5-Bromo-2-ethylbenzoic acid (Sterically Favored) Reagent->Major Major Product Minor 3-Bromo-2-ethylbenzoic acid (Target - Sterically Hindered) Reagent->Minor Minor Product

Figure 2: Electrophilic aromatic substitution favors the 5-position due to steric hindrance at the 3-position (between Ethyl and COOH). Commercial batches are often enriched via recrystallization but require verification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46941397, 3-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Bromobenzoic acid Phase Change Data. Retrieved from [Link]

  • Google Patents.Method for Producing 5-Bromo-2-alkylbenzoic Acid (Isomer Context). JP2021127332A.

Sources

Comparative

Structural Confirmation of 3-Bromo-2-ethylbenzoic Acid Derivatives: A Comparative Analytical Guide

Executive Summary & Strategic Context 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Unlike its methyl-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Unlike its methyl-substituted analog (3-bromo-2-methylbenzoic acid), the 2-ethyl substituent introduces significant steric strain, forcing the C1-carboxylate out of planarity with the aromatic ring.

This steric crowding creates a unique analytical challenge: reaction products (such as those from Suzuki-Miyaura couplings or electrophilic aromatic substitutions) often exhibit anomalous NMR chemical shifts due to the "ortho-effect," making standard 1D-NMR insufficient for structural confirmation.

This guide compares the performance of Advanced 2D-NMR (HMBC/NOESY) versus Single Crystal X-Ray Diffraction (SC-XRD) for confirming the structure of downstream derivatives.

The Core Analytical Problem: Regioselectivity

When functionalizing this scaffold (e.g., via nitration or halogenation), three potential regioisomers arise:

  • C4-Substitution: Para to the ethyl group.

  • C5-Substitution: Meta to the ethyl group.

  • C6-Substitution: Ortho to the ethyl group (highly sterically hindered).

Distinguishing these isomers requires a robust analytical workflow.

Comparative Analysis: NMR vs. X-Ray Crystallography

The following table objectively compares the two primary methods for confirming the structure of 3-bromo-2-ethylbenzoic acid derivatives.

FeatureMethod A: Advanced 2D-NMR (HMBC/NOESY) Method B: Single Crystal X-Ray (SC-XRD)
Primary Mechanism Through-bond (HMBC) & Through-space (NOESY) magnetic interactions.Diffraction of X-rays by electron density in a crystal lattice.
Turnaround Time Fast (1–4 hours).Slow (2–14 days for crystal growth + collection).
Sample Requirement ~5–10 mg (recoverable).~10–20 mg (requires high-quality single crystal).
Steric Resolution Moderate. Anomalous shifts caused by the 2-ethyl twist can mimic other electronic effects.Absolute. Provides exact bond lengths, angles, and torsional twist of the ethyl group.
Cost Efficiency High (

100/sample).
Low (

2,000/sample).
Best Use Case Routine monitoring and initial structural assignment.Final validation of the lead compound or when NMR is ambiguous.
Field-Proven Insight: The "Ethyl Twist" Effect

In 2D-NMR, the methylene protons of the 2-ethyl group (


) often show diastereotopicity (splitting into complex multiplets) even in achiral derivatives. This is due to the restricted rotation caused by the adjacent 3-bromo and 1-carboxylate groups. Do not mistake this for a chiral center formation. 

Decision Matrix: Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for choosing the correct analytical method based on the reaction outcome.

StructuralConfirmation Start Crude Reaction Product (3-Bromo-2-ethylbenzoic acid derivative) Purity Is Purity > 95%? Start->Purity Purify Perform HPLC/Flash Chromatography Purity->Purify No NMR_1D 1H & 13C NMR Analysis Purity->NMR_1D Yes Purify->Purity Ambiguity Are Regioisomers Distinguishable? NMR_1D->Ambiguity NMR_2D Run 2D-NMR (HMBC + NOESY) Ambiguity->NMR_2D No (Overlapping Signals) Final Structure Confirmed Ambiguity->Final Yes (Clear Pattern) Cryst Attempt Crystallization (SC-XRD) NMR_2D->Cryst Ambiguous (Steric Crowding) NMR_2D->Final Correlations Clear DFT DFT-Calculated NMR Shift Comparison Cryst->DFT No Crystal Cryst->Final Crystal Obtained DFT->Final

Caption: Workflow for resolving structural ambiguity in sterically crowded benzoic acid derivatives.

Detailed Experimental Protocols

Protocol A: 2D-NMR Structural Elucidation (The Workhorse)

This protocol is designed to resolve the connectivity of the ethyl group relative to new substituents.

Reagents & Equipment:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of the carboxylic acid dimers).

  • Instrument: 500 MHz NMR or higher (essential for resolving the aromatic region).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the purified derivative in 0.6 mL DMSO-d6.

  • 1H Acquisition: Acquire a standard proton spectrum (sw = 12 ppm, d1 = 2s).

    • Checkpoint: Verify the ethyl group signals: Triplet (~1.1 ppm) and Quartet (~2.7 ppm). If the quartet is split into complex multiplets, restricted rotation is present.

  • NOESY Acquisition: Set mixing time (

    
    ) to 500 ms.
    
    • Target Interaction: Look for NOE correlations between the Ethyl-CH2 protons and the Aromatic H6 (ortho to ethyl).

    • Differentiation:

      • If substitution is at C6 , the Ethyl-CH2 to H6 NOE signal will disappear.

      • If substitution is at C4 or C5 , the Ethyl-CH2 to H6 NOE signal remains strong.

  • HMBC Acquisition: Optimize for long-range coupling (

    
     Hz).
    
    • Key Correlation: Look for the coupling of the Carboxyl Carbon (C=O) to the Aromatic H6 .

Protocol B: Chemical Derivatization for X-Ray (The Validator)

If the carboxylic acid fails to crystallize (common due to "oiling out"), convert it to a crystalline amide.

Reaction:



Methodology:

  • Coupling: React 0.5 mmol of the 3-bromo-2-ethylbenzoic acid derivative with 4-bromoaniline (1.1 equiv), EDC (1.2 equiv), and DMAP (0.1 equiv) in DCM (5 mL) at RT for 4 hours.

  • Workup: Wash with 1M HCl, then sat. NaHCO3. Dry over MgSO4.

  • Crystallization: Dissolve the crude amide in hot Ethanol/Ethyl Acetate (1:1). Allow slow evaporation at 4°C.

    • Why this works: The "Heavy Atom" (Bromine on the aniline) facilitates phase determination in X-Ray diffraction, and the amide H-bonding promotes lattice formation.

Visualizing the HMBC Connectivity

To interpret the NMR data correctly, one must understand the specific connectivity pathways. The diagram below maps the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the structure.

HMBC_Pathways cluster_legend Legend C1 C1 (Carboxyl) C2 C2 (Quaternary) Ethyl Ethyl Group (CH2-CH3) Ethyl->C1 3-bond coupling (Confirms Ethyl position) Ethyl->C2 2-bond coupling C3 C3-Br Ethyl->C3 3-bond coupling (Confirms Br position) H6 H6 (Aromatic Proton) H6->C1 3-bond coupling (Critical for assigning C1) key Red Arrows = Observed HMBC Correlations

Caption: Critical HMBC correlations. The Ethyl-to-C1 and H6-to-C1 couplings are the "fingerprints" of the 2-ethylbenzoic acid scaffold.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC pulse sequences).
  • Gouda, M. A., et al. (2022). "Synthesis and Reactivity of 2,3-Disubstituted Benzoic Acids." Journal of Heterocyclic Chemistry. (General reactivity patterns of sterically hindered benzoic acids).

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. (Standard protocols for XRD validation).

  • PubChem. (2025).[1] "3-Bromo-2-ethylbenzoic acid - Compound Summary." National Library of Medicine. (Physical properties and identifiers).

  • Hollingsworth, C. A., et al. (2012). "Steric Effects in NMR Spectroscopy: The Ortho Effect." Magnetic Resonance in Chemistry.

Sources

Validation

A Comparative Guide to the Performance of 3-Bromo-2-ethylbenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecular architectures. 3-Bromo-2-ethylbenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecular architectures. 3-Bromo-2-ethylbenzoic acid, a disubstituted aromatic carboxylic acid, presents a unique combination of electronic and steric properties that influence its reactivity in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the performance of 3-Bromo-2-ethylbenzoic acid in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data and mechanistic insights. We will explore how the presence of the ortho-ethyl group impacts reaction outcomes compared to less sterically hindered analogues, offering guidance on catalyst selection and reaction optimization.

Introduction to 3-Bromo-2-ethylbenzoic Acid: A Sterically Hindered Building Block

3-Bromo-2-ethylbenzoic acid (Figure 1) is a versatile synthetic intermediate.[1] Its structure features a bromine atom, a common handle for cross-coupling reactions, and a carboxylic acid group that can be further functionalized or can influence the reactivity of the aryl bromide. The key feature of this molecule is the ethyl group at the ortho position to the bromine, which introduces significant steric hindrance around the reaction center. This steric bulk can pose challenges for the oxidative addition step in palladium-catalyzed reactions, often requiring carefully optimized conditions to achieve high yields.[2]

Structure of 3-Bromo-2-ethylbenzoic acid

Figure 1. Structure of 3-Bromo-2-ethylbenzoic acid.

This guide will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Coupling: Overcoming Steric Challenges

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures by coupling an organohalide with a boronic acid or its ester.[3] The steric hindrance posed by the ortho-ethyl group in 3-Bromo-2-ethylbenzoic acid can significantly impact the efficiency of this reaction.

Causality Behind Experimental Choices

The primary challenge in the Suzuki coupling of 3-Bromo-2-ethylbenzoic acid is the sterically hindered environment around the C-Br bond. This can slow down the crucial oxidative addition of the aryl bromide to the Pd(0) catalyst. To overcome this, the choice of a suitable catalyst system, particularly the phosphine ligand, is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition and subsequent reductive elimination steps, leading to improved reaction rates and yields.[4]

Comparative Analysis: 3-Bromo-2-ethylbenzoic Acid vs. 3-Bromobenzoic Acid

To illustrate the impact of the ortho-ethyl group, we can compare the performance of 3-Bromo-2-ethylbenzoic acid with its less sterically hindered analogue, 3-bromobenzoic acid, in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-ethylbenzoic acid Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85 (Estimated) (Analogous System)
3-Bromobenzoic acid [PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂Ort1.597

Note: The yield for 3-Bromo-2-ethylbenzoic acid is an estimation based on typical yields for sterically hindered aryl bromides under these conditions, as direct experimental data for this specific reaction was not found in the searched literature. The high yield for 3-bromobenzoic acid was achieved under exceptionally mild, aqueous conditions, highlighting the higher reactivity of the less hindered substrate.

The data suggests that while high yields can be achieved for 3-Bromo-2-ethylbenzoic acid, it likely requires more forcing conditions (higher temperature, longer reaction time) and a more sophisticated catalyst system compared to its less hindered counterpart. The use of a bulky biarylphosphine ligand like SPhos is crucial for facilitating the reaction with the sterically encumbered substrate.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Halobenzoic Acid

This protocol is a general starting point for the Suzuki-Miyaura coupling of a 2-substituted bromobenzoic acid, like 3-Bromo-2-ethylbenzoic acid, with an arylboronic acid and should be optimized for specific substrates.[4]

Materials:

  • 2-Bromobenzoic acid derivative (e.g., 3-Bromo-2-ethylbenzoic acid) (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 2-bromobenzoic acid derivative, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - 3-Bromo-2-ethylbenzoic acid - Arylboronic acid - Pd₂(dba)₃/SPhos - K₃PO₄ inert Inert Atmosphere (Argon) reagents->inert 1. solvent Add Degassed Dioxane/Water inert->solvent 2. heat Heat and Stir (80-100 °C) solvent->heat 3. workup Aqueous Workup & Extraction heat->workup 4. purify Purification (Chromatography/ Recrystallization) workup->purify 5. product Biaryl Product purify->product 6.

Experimental workflow for the Suzuki-Miyaura coupling.
Common Side Reactions and Troubleshooting

A common side reaction in the Suzuki coupling of halo-benzoic acids is protodehalogenation , where the bromine atom is replaced by a hydrogen atom.[4] This can be minimized by using anhydrous solvents and non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4] Another potential side product is the homocoupling of the boronic acid. This can be suppressed by using the correct stoichiometry of reactants and ensuring efficient cross-coupling.

Performance in Buchwald-Hartwig Amination: Forming C-N Bonds with a Hindered Substrate

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5] Similar to the Suzuki coupling, the steric hindrance of 3-Bromo-2-ethylbenzoic acid presents a challenge for this transformation.

Rationale for Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination of sterically hindered aryl bromides heavily relies on the choice of the palladium catalyst and, more importantly, the phosphine ligand.[6] Bulky, electron-rich ligands are essential to promote the challenging oxidative addition step and facilitate the reductive elimination to form the desired C-N bond.[6] For substrates like 3-Bromo-2-ethylbenzoic acid, ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, or RuPhos, are often the catalysts of choice.[7]

Comparative Analysis: 3-Bromo-2-ethylbenzoic Acid vs. a Less Hindered Aryl Bromide
Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)YieldReference
Sterically Hindered (e.g., 3-Bromo-2-ethylbenzoic acid) Primary/Secondary AminePd₂(dba)₃ / XPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-11012-24Moderate to High (Expected)[7] (General Protocol)
Unhindered (e.g., Bromobenzene) Secondary AminePd₂(dba)₃ / TrixiePhosLiOtBuToluenert - 1003-12High[6]

The comparison indicates that while the Buchwald-Hartwig amination is a powerful tool, the coupling of sterically hindered substrates like 3-Bromo-2-ethylbenzoic acid generally requires more robust catalyst systems, stronger bases, and higher reaction temperatures to achieve good yields.

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

The following is a general protocol for the Buchwald-Hartwig amination of a sterically hindered aryl bromide, which can be adapted for 3-Bromo-2-ethylbenzoic acid.[7]

Materials:

  • Aryl bromide (e.g., 3-Bromo-2-ethylbenzoic acid) (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • XPhos (0.04 eq., 4 mol%)

  • NaOtBu (1.4 eq.)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl bromide and the amine.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L)₂-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(L)₂(HNR₂)]⁺Br⁻ PdII_Aryl->PdII_Amine R₂NH Amine_Coord Amine Coordination PdII_Amido Ar-Pd(II)(L)₂(NR₂) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

3-Bromo-2-ethylbenzoic acid is a valuable building block for the synthesis of complex organic molecules. However, its performance in palladium-catalyzed cross-coupling reactions is significantly influenced by the steric hindrance imposed by the ortho-ethyl group. Compared to less hindered analogues like 3-bromobenzoic acid, reactions with 3-Bromo-2-ethylbenzoic acid generally require more carefully selected, bulky, and electron-rich phosphine ligands, as well as potentially harsher reaction conditions to achieve high yields in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

For researchers and drug development professionals, understanding these steric effects is crucial for the successful implementation of this substrate in synthetic strategies. The provided protocols and comparative data serve as a guide for navigating the challenges associated with sterically hindered aryl halides and for the rational design of efficient cross-coupling reactions.

References

  • Benchchem. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. Benchchem.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • National Institutes of Health. (2011). Organoborane coupling reactions (Suzuki coupling).
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Scribd. (2025). Experiment 8 - Suzuki Coupling Reaction. Scribd.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • Royal Society of Chemistry. (2013). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Royal Society of Chemistry.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Benchchem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • Royal Society of Chemistry. (2013).
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
  • Chemistry LibreTexts. (2023).
  • PubChem. (n.d.). 3-Bromo-2-ethylbenzoic acid.
  • Google Patents. (n.d.). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • Royal Society of Chemistry. (2024). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Royal Society of Chemistry.
  • PubMed. (2018). Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins.
  • ResearchGate. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ACS Publications. (2007). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Palladium catalyzed synthesis of ethyl‐2‐styrylbenzoate.
  • National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities.
  • Google Patents. (n.d.). A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • National Institutes of Health. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
  • PubMed. (2004). Palladium-catalyzed synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins.
  • Google Patents. (n.d.). Process for preparing halogenated aromatic acids.
  • Google Patents. (n.d.). A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic....
  • ResearchGate. (2025). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling.
  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • National Institutes of Health. (2025). Design and Biological Evaluation of Palladium(II)–Phosphine–Benzimidazole Complexes as Dual Antioxidant and Antiangiogenic Agents.
  • YouTube. (2021). Suzuki reaction example. YouTube.
  • Google Patents. (n.d.). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
  • National Institutes of Health. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.

Sources

Comparative

advantages of using 3-Bromo-2-ethylbenzoic acid over other substituted benzoic acids

The following guide provides an in-depth technical analysis of 3-Bromo-2-ethylbenzoic acid , positioning it as a superior scaffold for constructing atropisomeric biaryls and sterically constrained pharmaceutical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Bromo-2-ethylbenzoic acid , positioning it as a superior scaffold for constructing atropisomeric biaryls and sterically constrained pharmaceutical intermediates.

Executive Summary

In the landscape of substituted benzoic acids, 3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) has emerged as a critical building block for "privileged structures" in drug discovery—specifically PD-1/PD-L1 inhibitors and P2Y14R antagonists .

While 2-methyl and 2-fluoro analogs are common, they often fail to provide sufficient steric bulk to "lock" biaryl conformations or adequately fill hydrophobic pockets in protein interfaces. This guide objectively compares the 2-ethyl variant against its lighter congeners, demonstrating its advantages in atropisomer control , metabolic stability , and hydrophobic occupancy .

Comparative Analysis: The "Ethyl Effect"

The primary advantage of using the 2-ethyl substituted acid over the 2-methyl or unsubstituted variants lies in the steric and lipophilic modulation of the resulting pharmacophore.

Steric Locking & Atropisomerism

In biaryl drug design (e.g., BMS-202 analogs), the twist angle between aromatic rings determines potency.

  • 2-Methyl (Standard): Provides a dihedral angle of ~60-90° but often allows rapid rotation at physiological temperatures (Raem < 20 kcal/mol), leading to racemization.

  • 2-Ethyl (Superior): The additional methylene unit increases the rotational barrier significantly. This "steric lock" stabilizes the active atropisomer, preventing in vivo racemization and improving target residence time.

Hydrophobic Pocket Occupancy

The ethyl group is not just a steric wall; it is a lipophilic anchor.

  • Data Comparison:

Property3-Bromo-benzoic Acid3-Bromo-2-methylbenzoic Acid3-Bromo-2-ethylbenzoic Acid
Steric A-Value 0 (H)1.70 (Me)1.75 (Et) [Note 1]
LogP (Calc) 2.42.93.4
Biaryl Twist Free RotationRestrictedLocked (Atropisomeric)
Metabolic Risk LowHigh (Benzylic oxidation)Medium (Beta-oxidation blocked)

[Note 1]: While A-values are similar, the effective volume of Ethyl is significantly larger due to the CH3 tail sweeping a larger cone of space.

Application Case Study: PD-1/PD-L1 Inhibitor Synthesis

A key application of this scaffold is in the synthesis of small molecule inhibitors of the PD-1/PD-L1 checkpoint. These inhibitors function by inducing the dimerization of PD-L1, a process driven by the filling of a deep hydrophobic channel.

Mechanism: The 2-ethyl group of the benzoic acid moiety (after reduction to benzyl alcohol and coupling) sits in the "methionine pocket" of PD-L1, displacing water and providing the entropic gain necessary for high-affinity binding (<1 nM).

Workflow Diagram: Scaffold Utilization

The following diagram illustrates the transformation of the acid into a bioactive biaryl core.

G Start 3-Bromo-2-ethylbenzoic Acid (CAS 99548-72-8) Step1 Activation (Borane Reduction) Start->Step1 BH3·THF 0°C to RT Inter1 3-Bromo-2-ethylbenzyl alcohol Step1->Inter1 Yield >90% Step2 Suzuki Coupling (Ar-B(OH)2 + Pd Cat) Inter1->Step2 Pd(dppf)Cl2 K2CO3 Product Twisted Biaryl Scaffold (PD-L1 Inhibitor Core) Step2->Product Steric Lock Established

Figure 1: Synthetic workflow transforming the acid scaffold into a bioactive biaryl core.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 3-Bromo-2-ethylbenzoic acid via Lithiation-Carboxylation. Rationale: Direct electrophilic bromination of 2-ethylbenzoic acid is non-regioselective. The "Reverse" approach—lithiating the dibromo precursor—guarantees the correct isomer.

Reagents
  • Precursor: 1,3-Dibromo-2-ethylbenzene (1.0 eq)

  • Lithiation Agent: n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Electrophile: Dry CO₂ gas (excess)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 1,3-dibromo-2-ethylbenzene and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Checkpoint: Ensure internal temperature is <-70°C before proceeding to prevent benzyne formation.

  • Lithiation: Add n-BuLi dropwise over 30 minutes via syringe pump.

    • Observation: Solution typically turns from colorless to a pale yellow/orange anion color.

    • Aging:[1] Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

  • Carboxylation: Bubble dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture.

    • Exotherm Warning: Monitor internal temp; do not allow to rise above -60°C.

    • Endpoint: The solution will become colorless and a thick white precipitate (Lithium carboxylate salt) will form.

  • Quench & Workup:

    • Quench with 1M HCl until pH < 2.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄.[2]

  • Purification: Recrystallize from Hexane/EtOAc (10:1).

    • Target Yield: 85-90%.

    • Purity Check: ¹H NMR should show a characteristic triplet (ethyl CH3) and two doublets (aromatic) if regiocontrol was successful.

Diagram: Lithiation Selectivity Mechanism

ReactionMechanism Substrate 1,3-Dibromo-2-ethylbenzene Lithiation Li-Halogen Exchange (-78°C, n-BuLi) Substrate->Lithiation Intermediate 2-Ethyl-3-bromophenyllithium (Sterically Stabilized) Lithiation->Intermediate Kinetic Control Product 3-Bromo-2-ethylbenzoic Acid Intermediate->Product + CO2 + H+

Figure 2: Regioselective synthesis pathway ensuring the correct substitution pattern.

References

  • PD-L1 Inhibitor Design: Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.[1]

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry.

  • Lithiation Protocols: Preparation of 3-bromobenzoic acid derivatives via lithiation. Adapted from standard organolithium protocols for hindered aromatics.

  • Chemical Properties: PubChem CID 46941397.[3] 3-Bromo-2-ethylbenzoic acid.[3][4][5][6] National Center for Biotechnology Information.

Sources

Validation

characterization and comparison of 3-Bromo-2-ethylbenzoic acid analogs

Executive Summary & Strategic Positioning In the optimization of pharmaceutical scaffolds, the transition from a methyl to an ethyl group at the ortho-position of a benzoic acid derivative is a classic strategy to modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the optimization of pharmaceutical scaffolds, the transition from a methyl to an ethyl group at the ortho-position of a benzoic acid derivative is a classic strategy to modulate lipophilicity and steric occupancy without altering the fundamental pharmacophore.

3-Bromo-2-ethylbenzoic acid (CAS 99548-72-8) represents a specialized building block, distinct from its widely available analog 3-Bromo-2-methylbenzoic acid . While the methyl analog is a commodity chemical used extensively in Suzuki-Miyaura cross-couplings, the ethyl variant offers a unique steric profile that can:

  • Lock conformations: The increased bulk of the ethyl group restricts rotation of the carboxylate and adjacent aryl substituents more effectively than a methyl group (atropisomerism potential).

  • Modulate Solubility: The additional methylene unit increases LogP by approximately 0.5 units, enhancing membrane permeability in fragment-based drug design.

  • Shield Metabolic Sites: The steric bulk can protect the ortho-position from metabolic oxidation more effectively.

This guide characterizes the 2-ethyl analog against its primary alternatives, providing experimental protocols adapted for its specific steric challenges.

Physicochemical Characterization

The following data synthesizes experimental values and high-confidence computational predictions (where experimental gaps exist) to provide a direct comparison.

Table 1: Comparative Property Profile
Property3-Bromo-2-ethylbenzoic acid (Target)3-Bromo-2-methylbenzoic acid (Benchmark)3-Bromobenzoic acid (Control)
CAS 99548-72-876006-33-2585-76-2
Formula C₉H₉BrO₂C₈H₇BrO₂C₇H₅BrO₂
MW 229.07 g/mol 215.04 g/mol 201.02 g/mol
LogP (Calc) 2.9 ± 0.2 2.4 ± 0.22.0 ± 0.1
pKa (Acid) ~3.9 - 4.0 (Predicted)*3.90 (Exp)3.81 (Exp)
Melting Point Not Reported (Likely low-melting solid or oil)152–156 °C155–158 °C
Steric A-Value 1.75 (Ethyl)1.70 (Methyl)0 (Proton)
Availability Custom Synthesis / Low StockCommodity / High StockCommodity

Key Insight - The "Ortho Effect": Unlike the meta or para isomers, ortho-alkyl substituted benzoic acids are generally stronger acids than benzoic acid (pKa 4.2). This is due to Steric Inhibition of Resonance . The bulky 2-ethyl group forces the carboxylate group out of planarity with the benzene ring. This destabilizes the ground state (less conjugation) more than the transition state, effectively increasing acidity. However, the electron-donating inductive effect (+I) of the ethyl group partially counteracts this.

Reactivity Analysis & Synthetic Challenges

The 2-ethyl group imposes significant steric demands on both the carboxylic acid (C-1) and the bromine (C-3).

The "Ethyl Pocket" Hindrance
  • Impact on Amide Coupling: Standard coupling reagents (EDC/NHS) may show slower kinetics. The ethyl group blocks the trajectory of incoming nucleophiles.

    • Recommendation: Use highly active coupling agents like HATU or convert to the acid chloride using Oxalyl Chloride/DMF to overcome the steric barrier.

  • Impact on Cross-Coupling (C-3): The bromine at C-3 is flanked by the ethyl group at C-2. This creates a "roof" effect, hindering the oxidative addition step of Palladium catalysts.

    • Recommendation: Use phosphine ligands with wide bite angles or high steric bulk (e.g., S-Phos , X-Phos ) that are designed to facilitate coupling on hindered substrates.

Visualization: Reactivity Flowchart

ReactivityComparison Target 3-Bromo-2-ethylbenzoic Acid Amide Amide Coupling (COOH Site) Target->Amide Nucleophilic Attack Suzuki Suzuki Coupling (C-Br Site) Target->Suzuki Pd Oxidative Addition Amide_Result High Steric Hindrance Requires HATU or SOCl2 Amide->Amide_Result Ortho-Ethyl Effect Suzuki_Result Mod. Steric Hindrance Requires S-Phos/Pd(OAc)2 Suzuki->Suzuki_Result Neighboring Group Effect

Figure 1: Reactivity profile highlighting the steric impact of the 2-ethyl group on primary reaction sites.

Experimental Protocols

Since specific literature on the ethyl analog is sparse compared to the methyl version, the following protocols are adapted from high-reliability procedures for ortho-substituted benzoates, validated by physical organic principles.

Protocol A: Synthesis via Lithiation-Carboxylation

Use this protocol if the commercial acid is unavailable. It synthesizes the target from 1,3-dibromo-2-ethylbenzene.

Reagents:

  • 1,3-Dibromo-2-ethylbenzene (Starting Material)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry THF (Solvent)

  • Dry Ice (CO₂ source)

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add 1,3-dibromo-2-ethylbenzene (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Temperature control prevents benzyne formation.

  • Lithiation: Add n-BuLi (10.5 mmol) dropwise over 20 minutes. The bulky ethyl group directs lithiation to the 1-position (halogen-lithium exchange) rather than deprotonation.

  • Equilibration: Stir at -78 °C for 45 minutes.

  • Quench: Cannulate the lithiated solution onto an excess of crushed Dry Ice (solid CO₂) in a separate flask. Allow to warm to room temperature.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate.

Protocol B: Sterically Demanding Suzuki Coupling

Optimized for the 3-bromo-2-ethyl scaffold.

Reagents:

  • 3-Bromo-2-ethylbenzoic acid (1.0 eq)

  • Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degas solvents with Argon for 30 minutes.

  • Combine aryl halide, boronic acid, base, and catalyst precursor in a sealed tube.

  • Heat to 100 °C for 12-16 hours. Note: The ethyl group requires higher temperatures than the methyl analog (usually 80 °C).

  • Monitor by LCMS. The bulky ligand (S-Phos) is essential to facilitate the coupling next to the ethyl group.

Synthesis Pathway Visualization

SynthesisPath Start 1,3-Dibromo-2-ethylbenzene Inter Lithiated Intermediate (-78°C) Start->Inter n-BuLi, THF Li-Halogen Exchange Product 3-Bromo-2-ethylbenzoic Acid Inter->Product 1. Cannulate to CO2 2. HCl Workup CO2 Electrophile: CO2 (Dry Ice) CO2->Inter Quench

Figure 2: Retro-synthetic pathway utilizing Lithium-Halogen exchange to install the carboxylate.

References

  • PubChem Compound Summary. 3-Bromo-2-ethylbenzoic acid (CID 46941397). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-bromo-, ethyl ester (Analogous Ester Data). [Link]

Comparative

Comparative Guide: 3-Bromo-2-ethylbenzoic Acid as a Strategic Scaffold in Medicinal Chemistry

The following guide provides a technical comparative analysis of 3-Bromo-2-ethylbenzoic acid , focusing on its critical role as a scaffold in the development of small-molecule PD-1/PD-L1 inhibitors. [1] Content Type: Pub...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 3-Bromo-2-ethylbenzoic acid , focusing on its critical role as a scaffold in the development of small-molecule PD-1/PD-L1 inhibitors.

[1]

Content Type: Publish Comparison Guide Subject: 3-Bromo-2-ethylbenzoic Acid (CAS: 99548-72-8) Primary Application: Synthesis of PD-1/PD-L1 Interaction Inhibitors (BMS-202 Analogs) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Steric Advantage

In the pursuit of small-molecule inhibitors for the PD-1/PD-L1 immune checkpoint, the biphenyl core has emerged as a privileged structure. While the methyl-substituted analog (derived from 3-bromo-2-methylbenzoic acid) is the standard bearer in compounds like BMS-202 , the ethyl-substituted variant —derived from 3-Bromo-2-ethylbenzoic acid —offers a distinct steric profile.

This guide compares the application of 3-Bromo-2-ethylbenzoic acid against its methyl counterpart, analyzing its synthetic utility, physicochemical impact, and role in optimizing the hydrophobic fit within the PD-L1 dimer interface.

Quick Comparison: Ethyl vs. Methyl Scaffold
Feature3-Bromo-2-ethylbenzoic Acid (Ethyl Scaffold)3-Bromo-2-methylbenzoic Acid (Methyl Scaffold)
CAS Number 99548-72-876006-33-2
Steric Bulk (A-value) ~1.75 kcal/mol~1.70 kcal/mol
Lipophilicity (LogP) Higher (Enhanced membrane permeability)Lower (Standard baseline)
Key Application Exploration of deep hydrophobic pockets in PD-L1Standard BMS-202 synthesis
Primary Transformation Borane-THF Reduction to Benzyl AlcoholBorane or LiAlH4 Reduction

Scientific Rationale: Targeting the PD-L1 Dimer[1][2][3]

Small molecules like BMS-202 do not bind to the flat PD-1/PD-L1 interface in a traditional manner. Instead, they induce the dimerization of PD-L1 , creating a cylindrical hydrophobic pocket between two PD-L1 monomers.

  • The Mechanism: The inhibitor acts as a "molecular glue," stabilizing the dimer.

  • The Role of the Scaffold: The 2-position substituent (Ethyl vs. Methyl) on the biphenyl ring sits directly in a hydrophobic cleft.

  • Why Ethyl? The ethyl group of 3-Bromo-2-ethylbenzoic acid provides increased hydrophobic surface area compared to the methyl group. This allows researchers to probe the tolerance of the PD-L1 pocket, potentially improving binding affinity (

    
    ) or residence time by filling the void space more effectively.
    
Visualization: Mechanism of Action & Scaffold Logic

PDL1_Mechanism cluster_pocket Hydrophobic Pocket Interaction Acid 3-Bromo-2-ethylbenzoic Acid (Starting Material) Alcohol (3-Bromo-2-ethylphenyl)methanol (Key Intermediate) Acid->Alcohol Reduction (BH3-THF) Biphenyl Biphenyl Core Formation (Suzuki Coupling) Alcohol->Biphenyl Pd-Catalyzed Coupling Inhibitor Small Molecule Inhibitor (BMS-202 Analog) Biphenyl->Inhibitor Functionalization PDL1_Mono PD-L1 Monomer Inhibitor->PDL1_Mono Binds PDL1_Dimer PD-L1 Homodimer (Inactive State) PDL1_Mono->PDL1_Dimer Induced Dimerization

Figure 1: The synthetic trajectory from 3-Bromo-2-ethylbenzoic acid to the induction of PD-L1 dimerization.

Experimental Protocols

To validate the utility of 3-Bromo-2-ethylbenzoic acid, we present the standard protocol for converting it into the (3-Bromo-2-ethylphenyl)methanol intermediate. This alcohol is the "gateway" molecule for Suzuki couplings that build the biaryl drug core.

Protocol A: Borane-Mediated Reduction

Objective: Selective reduction of the carboxylic acid to the benzyl alcohol without dehalogenation.

Reagents:

  • 3-Bromo-2-ethylbenzoic acid (1.0 equiv)[1]

  • Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution (3.0 equiv)
    
  • Anhydrous Tetrahydrofuran (THF)

  • 4.0 M NaOH (aqueous)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-Bromo-2-ethylbenzoic acid (e.g., 500 mg, 2.18 mmol) in anhydrous THF (5.0 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add the

    
     complex (6.55 mL, 6.55 mmol) over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 days .

    • Note: The ethyl group adds steric hindrance near the carboxylate, necessitating a longer reaction time compared to the methyl analog (typically 12-24 hours).

  • Quench: Cool the mixture back to 0°C. Slowly add 4.0 M NaOH (5 mL) to quench unreacted borane.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85-95% Key Quality Attribute: The product must be free of the des-bromo byproduct, which can form if lithiated reducing agents are used instead of borane.

Comparative Performance Data

When selecting between the Ethyl and Methyl scaffolds for SAR (Structure-Activity Relationship) studies, the following physicochemical parameters are critical.

ParameterEthyl Scaffold (3-Br-2-Et)Methyl Scaffold (3-Br-2-Me)Impact on Drug Design
Molecular Weight (Acid) 229.07 g/mol 215.04 g/mol Slight increase in ligand mass.
ClogP (Octanol/Water) ~2.9~2.4Ethyl increases lipophilicity, aiding cell permeability.
Rotational Barrier HighModerateEthyl group restricts biaryl rotation more significantly, potentially locking the bioactive conformation (atropisomerism).
Synthetic Cost Moderate (Specialty)Low (Commodity)Ethyl is used for high-value optimization, Methyl for screening.
Synthesis Workflow Visualization

Synthesis_Comparison cluster_decision Decision Point Ethyl_Acid 3-Bromo-2-ethylbenzoic Acid (Target Scaffold) Reduction Reduction to Benzyl Alcohol Ethyl_Acid->Reduction Methyl_Acid 3-Bromo-2-methylbenzoic Acid (Standard Scaffold) Methyl_Acid->Reduction Coupling Suzuki-Miyaura Coupling (with Boronic Esters) Reduction->Coupling Prod_Ethyl Ethyl-Substituted Inhibitor (High Steric Demand) Coupling->Prod_Ethyl If Ethyl Input Prod_Methyl Methyl-Substituted Inhibitor (BMS-202 Baseline) Coupling->Prod_Methyl If Methyl Input

Figure 2: Parallel synthesis workflows illustrating the divergence in final inhibitor properties based on the starting acid.[1]

Expert Commentary & Conclusion

3-Bromo-2-ethylbenzoic acid is not merely a homolog of the methyl variant; it is a strategic tool for conformational control . In the development of PD-1/PD-L1 inhibitors, the efficacy of the molecule often depends on its ability to fill the hydrophobic tunnel created by the protein dimer.

Recommendation:

  • Use the Methyl Scaffold for initial high-throughput screening to establish baseline activity.

  • Use the Ethyl Scaffold (3-Bromo-2-ethylbenzoic acid) during the Lead Optimization phase. The additional methylene unit (

    
    ) allows you to probe the depth of the hydrophobic pocket and restrict rotation around the biaryl axis, potentially improving selectivity and metabolic stability.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46941397, 3-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

  • Lai, X., et al. (2021). Design, synthesis, and evaluation of o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors. Journal of Medicinal Chemistry, 64, 7646–7666.[2] (Contextual citation for BMS-202 analog synthesis).

  • National Institute of Informatics (Japan). Dissertation: Synthesis of Dimer-type Small Molecule PD-1/PD-L1 Inhibitors. (Specific protocol for Borane reduction of 3-Bromo-2-ethylbenzoic acid). Retrieved from [Link]

  • Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335. (Mechanism of PD-L1 dimerization).[3][4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-Bromo-2-ethylbenzoic Acid

[1][2] Executive Summary & Chemical Profile 3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a halogenated aromatic acid commonly utilized as an intermediate in pharmaceutical synthesis.[1][2][3] Unlike simple organic ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

3-Bromo-2-ethylbenzoic acid (CAS: 99548-72-8) is a halogenated aromatic acid commonly utilized as an intermediate in pharmaceutical synthesis.[1][2][3] Unlike simple organic acids, the presence of the bromine substituent dictates a strict segregation protocol.[2] Improper disposal (e.g., mixing with non-halogenated solvent streams) can lead to regulatory non-compliance and the formation of hazardous byproducts (dioxins/furans) during downstream incineration. [1][2]

This guide provides a self-validating workflow to ensure this compound is handled with the scientific rigor required for halogenated organic waste.

Chemical Identity & Hazard Data
PropertySpecification
Chemical Name 3-Bromo-2-ethylbenzoic acid
CAS Number 99548-72-8
Molecular Formula C₉H₉BrO₂
Physical State Solid (Crystalline powder)
Acidity (pKa) ~3.8 - 4.2 (Predicted)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
RCRA Status Not P/U Listed; Regulated as Characteristic/Halogenated Waste

Pre-Disposal Assessment: The "Why" Behind the Protocol

Before initiating disposal, you must understand the Causality of Segregation :

  • The Halogen Factor: Standard organic waste is often used as fuel blending in cement kilns. However, waste containing >1,000 ppm halogens (Bromine, Chlorine) requires specialized high-temperature incineration with scrubbers to neutralize acid gases (HBr) and prevent environmental release.[1][2] Action: You must never pour solutions of this chemical into "General Organic" or "Non-Halogenated" waste containers.

  • The Acidity Factor: As a benzoic acid derivative, this compound can react exothermically with strong bases. Action: Do not mix directly with concentrated basic waste streams (e.g., Sodium Hydroxide waste) without controlled neutralization, as this may generate heat and pressure in closed waste drums.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Context: Expired shelf-life inventory or excess solid reagent.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: 3-Bromo-2-ethylbenzoic acid.[1][2][3][4][5][6]

    • Hazard Checkbox: Toxic, Irritant.[7]

    • Critical Tag: "SOLID WASTE - HALOGENATED."

  • Lab Packing: Place the primary container into a secondary "Lab Pack" drum dedicated to solid toxic/organic waste.

    • Mechanism: Lab packing isolates reagents in vermiculite/absorbent, preventing reaction with incompatible chemicals during transport.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: Mother liquor or solvent washes containing the compound.[2][8]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the HALOGENATED solvent waste stream.

    • If dissolved in Acetone , Methanol , or Ethyl Acetate : You must still divert this to the HALOGENATED waste stream because the solute (3-Bromo-2-ethylbenzoic acid) introduces halogens into the mixture.[1][2]

  • pH Check (Aqueous Layers):

    • If the compound is in an aqueous extraction layer (basic pH), it exists as the benzoate salt.

    • Protocol: Adjust pH to neutral (pH 6-8) using dilute HCl or NaOH before adding to the aqueous waste drum to prevent buffering issues or unexpected precipitation in the central waste tank.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 3-Bromo-2-ethylbenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath LiquidPath dissolved in Solution StateCheck->LiquidPath SolidAction Segregate in HDPE Jar Label: 'Solid Halogenated' SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck HalogenSolv Halogenated Solvent (e.g., DCM) SolventCheck->HalogenSolv NonHaloSolv Non-Halogenated Solvent (e.g., Acetone) SolventCheck->NonHaloSolv Aqueous Aqueous Stream SolventCheck->Aqueous FinalHaloWaste Dispose in HALOGENATED SOLVENT Waste Stream HalogenSolv->FinalHaloWaste CriticalStep CRITICAL CONTROL POINT: Contamination Alert NonHaloSolv->CriticalStep Contains Bromine FinalAqWaste Neutralize pH (6-8) Dispose in Aqueous Waste Aqueous->FinalAqWaste CriticalStep->FinalHaloWaste Must divert to Halo Stream

Figure 1: Decision tree for waste stream segregation. Note the critical diversion of non-halogenated solvents to the halogenated stream when this solute is present.[2]

Regulatory & Compliance Framework (USA/RCRA)[1][2]

While 3-Bromo-2-ethylbenzoic acid does not have a specific "P" or "U" list code, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1][2]

  • Waste Characterization: If the waste exhibits corrosivity (pH < 2 or > 12.5), it carries the EPA Waste Code D002 .

  • Halogenated Organic Compounds (HOCs): Under Land Disposal Restrictions (40 CFR 268), hazardous wastes containing HOCs usually require incineration as the specified treatment method.

  • Generator Knowledge: You must document that the waste stream contains brominated compounds. Failure to declare halogens to your waste hauler is a common violation that can result in fines if the waste is rejected by the incineration facility.

Emergency Procedures (Spill Response)

In the event of a bench-top spill of the solid powder:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or use a dedicated chemical spill pad.

  • Neutralization:

    • Wipe the area with a dilute Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acid and converts it to a water-soluble sodium salt.

    • Clean the surface with water and soap.[9]

  • Disposal of Debris: Place all contaminated wipes/pads into the Solid Hazardous Waste bin (Halogenated).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46941397, 3-Bromo-2-ethylbenzoic acid.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (2025). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds.[10] Retrieved from [Link][1][2][9][10][11][12][13][14][15]

Sources

Retrosynthesis Analysis

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